3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEBDXPEMDZNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236598 | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-85-4 | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Introduction: The Significance of a Small, Strained Ring
In the landscape of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently trap and identify binding partners of small molecules within complex biological systems.[1][2] At the heart of many modern PAL probes lies the 3-aryl-3-(trifluoromethyl)-3H-diazirine moiety. This small, three-membered ring is prized for its unique combination of stability in the dark and its efficient generation of a highly reactive carbene upon UV irradiation (typically ~350-360 nm).[1][3] The trifluoromethyl group, in particular, serves to suppress an undesired rearrangement to a linear diazo compound, thereby enhancing the efficiency of carbene formation.[3][4]
3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine (p-TFMDA) is a foundational analogue of this class of photo-crosslinkers. Its characterization is not merely an academic exercise; it is a critical step in ensuring the purity and structural integrity of a reagent that will be used to probe the delicate machinery of life. Inaccurate characterization can lead to ambiguous results and wasted resources. This guide provides a comprehensive, field-tested approach to the definitive structural elucidation of p-TFMDA using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explaining not just the methods, but the scientific rationale underpinning them.
Part 1: Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy is the cornerstone of structural analysis for covalently bound molecules. For p-TFMDA, a multi-nuclear approach (¹H, ¹⁹F, ¹³C) is essential for unambiguous confirmation.
Rationale for Multi-Nuclear NMR
A complete NMR analysis provides a full picture of the molecule's electronic and structural environment.
-
¹⁹F NMR is the most direct and sensitive method to confirm the presence and electronic environment of the trifluoromethyl group. Its high gyromagnetic ratio and 100% natural abundance make it an ideal nucleus for rapid screening.
-
¹H NMR provides information on the aromatic and methyl protons of the p-tolyl group, confirming the substitution pattern and overall structure.
-
¹³C NMR maps the carbon skeleton of the molecule. Crucially, it allows for the direct observation of the unique, highly strained diazirine ring carbon and its coupling to the attached fluorine atoms.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures that the data acquired is reliable and reproducible.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this class of nonpolar compounds and its residual proton and carbon signals are well-documented and do not interfere with key signals of the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Acquire data on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹⁹F NMR: Acquire a simple, single-pulse experiment. No proton decoupling is necessary as long-range H-F couplings are typically unresolved. A chemical shift range of +20 to -100 ppm is sufficient.[5] Causality: This provides a quick confirmation of synthesis success.
-
¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (¹³C{¹H}). An extended spectral width (e.g., 0-160 ppm) is necessary to observe all carbons. Causality: Proton decoupling simplifies the spectrum to singlets (or quartets for fluorinated carbons), making interpretation straightforward. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Caption: NMR characterization workflow for p-TFMDA.
Spectral Interpretation: Decoding the Signals
The following table summarizes the expected NMR data for this compound.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| ¹⁹F | ~ -65.2 | Singlet (s) | - | -CF₃ : The trifluoromethyl group on a diazirine ring typically appears in this region.[6][7] The absence of coupling indicates no adjacent ¹H or ¹⁹F nuclei. |
| ¹H | ~ 7.2-7.4 | Multiplet (AA'BB') | J ≈ 8 Hz | Ar-H : The four aromatic protons on the p-substituted ring form a characteristic second-order multiplet, often appearing as two apparent doublets.[6] |
| ~ 2.38 | Singlet (s) | - | -CH₃ : The methyl protons on the tolyl group. Its singlet nature confirms no adjacent protons.[8] | |
| ¹³C | ~ 139-140 | Singlet (s) | - | Ar-C (quaternary, C-CH₃) : The carbon atom of the aromatic ring bonded to the methyl group. |
| ~ 129-130 | Singlet (s) | - | Ar-CH : Aromatic methine carbons. | |
| ~ 126-127 | Singlet (s) | - | Ar-C (quaternary, C-diazirine) : The carbon atom of the aromatic ring bonded to the diazirine. | |
| ~ 122.1 | Quartet (q) | ¹JCF ≈ 275 Hz | -CF₃ : The carbon of the trifluoromethyl group. It is split into a quartet by the three directly attached fluorine atoms. This large one-bond coupling is highly diagnostic.[6] | |
| ~ 28.2 | Quartet (q) | ²JCF ≈ 40 Hz | C-(N)₂-CF₃ : The highly strained diazirine ring carbon. It is split into a quartet by the three fluorine atoms two bonds away. This signal is a definitive marker for the intact diazirine ring structure.[6][9] | |
| ~ 21.4 | Singlet (s) | - | -CH₃ : The methyl carbon.[8] |
Part 2: Mass Spectrometry (MS) Characterization
While NMR confirms the covalent structure, mass spectrometry verifies the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Rationale for MS Analysis
-
Molecular Weight Confirmation: MS provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion), confirming the expected mass (C₉H₇F₃N₂, MW = 200.16 g/mol ).[10]
-
Elemental Composition (HRMS): High-resolution instruments can measure m/z to several decimal places, allowing for the calculation of a precise elemental formula, which serves as an orthogonal confirmation of the structure.
-
Fragmentation Analysis: Under ionization conditions (e.g., Electron Ionization, EI), the molecule breaks apart in a predictable manner. Analyzing these fragments provides a "fingerprint" that can be used to confirm the connectivity of the atoms.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: For a volatile and thermally stable compound like p-TFMDA, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is an ideal method. It provides both retention time data (a measure of purity) and a mass spectrum. Alternatively, for HRMS, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS. This high-energy method induces reproducible fragmentation.
-
Mass Analysis: A quadrupole or ion trap analyzer is suitable for routine GC-MS, while a Time-of-Flight (TOF) or Orbitrap analyzer is required for HRMS.
-
Data Acquisition: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all relevant fragments.
Fragmentation Analysis: A Predictable Breakdown
The molecular ion of p-TFMDA ([M]⁺•, m/z 200) is expected to undergo several key fragmentation steps. The most characteristic fragmentation for a diazirine is the loss of a neutral nitrogen molecule (N₂), a highly stable leaving group.[11]
Caption: Proposed EI mass spectrometry fragmentation pathway for p-TFMDA.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 200 | [C₉H₇F₃N₂]⁺• | - | Molecular Ion [M]⁺• |
| 172 | [C₉H₇F₃]⁺• | N₂ (28 Da) | Loss of Nitrogen : The primary and most diagnostic fragmentation, indicative of the diazirine ring. |
| 153 | [C₈H₇F₂]⁺ | •CF (from m/z 172) | Loss of a Fluorocarbyne Radical : A potential rearrangement and fragmentation from the carbene intermediate. |
| 115 | [C₉H₇]⁺ | •CF₃ (from m/z 172) | Loss of Trifluoromethyl Radical : Cleavage of the C-CF₃ bond. |
| 91 | [C₇H₇]⁺ | C₂H₂ (from m/z 115) | Formation of Tropylium Ion : A common, highly stable fragment in tolyl-containing compounds. |
HRMS Validation: The most critical data point is the accurate mass of the molecular ion.
-
Calculated Mass for [M+H]⁺ (C₉H₈F₃N₂⁺): 201.0634
-
Trustworthiness: An experimentally determined mass within 5 ppm of this calculated value provides unequivocal confirmation of the elemental formula.
Conclusion: A Triad of Spectroscopic Certainty
The structural characterization of this compound is not reliant on a single technique, but on the synergistic and self-validating data from ¹⁹F NMR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The singlet at ~ -65 ppm in the ¹⁹F spectrum, the characteristic quartet for the diazirine carbon at ~28 ppm (²JCF ≈ 40 Hz) in the ¹³C spectrum, and the facile loss of 28 Da (N₂) in the mass spectrum form a definitive analytical triad. For any researcher synthesizing or utilizing this critical photo-crosslinker, adherence to this comprehensive characterization workflow is essential for ensuring the integrity of their starting materials and the ultimate success of their photoaffinity labeling experiments.
References
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Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
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Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313–3318. [Link]
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Cui, D., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances. [Link]
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Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 167. [Link]
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University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. [Link]
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Jayes, L. E., et al. (2015). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate Chemistry, 26(7), 1253–1256. [Link]
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Kambe, T., et al. (2014). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. Molbank, 2014(4), M834. [Link]
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Niswender, C. M., & Jones, C. K. (2012). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Methods in Enzymology, 50-63. [Link]
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Raimer, B., & Lindel, T. (2012). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 50(7), 521-526. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Singh, A., & Lin, H.-C. (2023). Recent Progress in Diazirine-Based Photoaffinity Labeling. Molecules, 28(11), 4380. [Link]
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PubChem. (n.d.). 3-(4-Tolyl)-3-(trifluoromethyl)diazirine. National Center for Biotechnology Information. [Link]
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Smith, R. A., & Knowles, J. R. (1973). The preparation and properties of 3-diazo-2-norbornanone and related compounds. A new, readily accessible photoaffinity label. Journal of the American Chemical Society, 95(15), 5072-5073. [Link]
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An In-Depth Technical Guide to the Photolysis Mechanism of Trifluoromethylaryl Diazirines
Introduction
Trifluoromethylaryl diazirines, particularly 3-trifluoromethyl-3-phenyldiazirine (TPD), have emerged as exceptionally valuable tools in chemical biology, medicinal chemistry, and materials science.[1][2] Their utility stems from their ability to serve as clean and efficient photochemical precursors to highly reactive trifluoromethylaryl carbenes.[3][4][5] Upon irradiation with near-UV light (typically around 350-370 nm), these strained three-membered heterocycles undergo irreversible decomposition, extruding molecular nitrogen to generate carbenes that can readily engage in a variety of chemical transformations.[3][5][6][7] This unique reactivity profile makes them indispensable for applications such as photoaffinity labeling to elucidate ligand-protein interactions, surface functionalization, and polymer cross-linking.[1][3][8]
This in-depth technical guide provides a comprehensive overview of the photolysis mechanism of trifluoromethylaryl diazirines, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of these compounds, the fundamental photochemical processes governing carbene formation, the subsequent reactivity of the carbene intermediates, and practical considerations for their application, particularly in the realm of photoaffinity labeling.
Synthesis of Trifluoromethylaryl Diazirines
The synthesis of trifluoromethylaryl diazirines is a well-established, multi-step process that begins with a corresponding aryl trifluoromethyl ketone.[3] The general synthetic route can be summarized as follows:
-
Oxime Formation: The parent aryl trifluoromethyl ketone is reacted with hydroxylamine to form the corresponding oxime.
-
O-Sulfonylation: The oxime is then treated with a sulfonyl chloride, such as tosyl chloride, to produce a tosyl oxime. This step activates the oxygen for subsequent displacement.[3]
-
Diaziridine Formation: The tosyl oxime is treated with liquid ammonia, leading to the formation of the diaziridine, a three-membered ring containing one carbon and two nitrogen atoms with N-H bonds.[3]
-
Oxidation to Diazirine: The final step involves the oxidation of the diaziridine to the desired diazirine. Various oxidizing agents, including silver oxide (Ag₂O), potassium permanganate (KMnO₄), or iodine (I₂), can be employed for this transformation.[3]
This synthetic pathway allows for the introduction of various substituents on the aryl ring, enabling the fine-tuning of the diazirine's photochemical and physical properties.[2][9]
The Core Photolysis Mechanism
The photolytic decomposition of trifluoromethylaryl diazirines is the cornerstone of their utility. Upon absorption of a photon of appropriate energy (typically in the 350-370 nm range), the diazirine molecule is promoted to an electronically excited state.[5][6][7] This excited state is unstable and rapidly undergoes extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive trifluoromethylaryl carbene intermediate.[3][4]
Carbene vs. Diazo Intermediate Formation
A critical aspect of the photolysis of trifluoromethylaryl diazirines is the potential for a side reaction leading to the formation of a linear diazo compound.[5][7][8] Upon photoactivation, the diazirine can either directly eliminate nitrogen to form the carbene or rearrange to the more stable linear diazo isomer.[8][10][11]
The seminal work by Brunner on 3-trifluoromethyl-3-phenyldiazirine (TPD) demonstrated that photolysis near 350 nm yields approximately 65% of the corresponding carbene and 35% of the diazoisomer.[5][7] The trifluoromethyl group plays a crucial role in suppressing the reactivity of the diazo isomer. Unlike their non-fluorinated counterparts, trifluoromethyl-substituted diazo compounds are significantly less reactive and generally do not participate in non-specific labeling reactions.[1][12]
The ratio of carbene to diazo formation can be influenced by factors such as the solvent and the electronic nature of the substituents on the aryl ring.[8][13] For instance, replacing the phenyl ring with electron-withdrawing heterocyclic rings, such as pyridine or pyrimidine, has been shown to enhance the ambient light stability of the diazirine without significantly altering the carbene-to-diazo ratio upon photolysis.[8]
Caption: General workflow for photoaffinity labeling.
Experimental Protocol: Photolysis of a Trifluoromethylaryl Diazirine
This section provides a generalized, step-by-step methodology for a typical photolysis experiment.
Objective: To monitor the photolytic decomposition of a trifluoromethylaryl diazirine and characterize the resulting products.
Materials:
-
Trifluoromethylaryl diazirine compound
-
Anhydrous solvent (e.g., methanol, cyclohexane, acetonitrile)
-
Photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the 350-370 nm region)
-
Quartz reaction vessel
-
Stirring apparatus
-
Analytical instruments for monitoring the reaction and characterizing products (e.g., NMR spectrometer, GC-MS, LC-MS)
Procedure:
-
Sample Preparation: Prepare a solution of the trifluoromethylaryl diazirine in the chosen anhydrous solvent in the quartz reaction vessel. The concentration will depend on the specific experiment, but a typical range is 1-15 mM. [5][7]2. Initial Analysis: Before irradiation, take an aliquot of the solution for initial analysis (e.g., ¹⁹F NMR, ¹H NMR, UV-Vis) to establish a baseline.
-
Photolysis: Place the reaction vessel in the photoreactor and begin irradiation with stirring. Maintain a constant temperature, as this can influence the reaction.
-
Reaction Monitoring: At regular time intervals, pause the irradiation and take aliquots of the reaction mixture for analysis. ¹⁹F NMR is particularly useful for monitoring the disappearance of the diazirine signal and the appearance of new signals corresponding to the photoproducts. [8]5. Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), remove the solvent under reduced pressure.
-
Product Characterization: Analyze the crude product mixture using appropriate techniques such as NMR spectroscopy and mass spectrometry to identify the insertion and/or addition products. If necessary, purify the products using chromatographic methods (e.g., column chromatography, HPLC).
Self-Validation:
-
The rate of disappearance of the diazirine should be dependent on the light intensity.
-
Control experiments performed in the dark should show no decomposition of the diazirine. [5][7]* The identity of the photoproducts should be consistent with the expected reactivity of the carbene in the chosen solvent (e.g., O-H insertion product in methanol, C-H insertion product in cyclohexane).
Quantitative Data Summary
The efficiency and kinetics of diazirine photolysis are influenced by several factors. The following table summarizes key quantitative data from various studies.
| Parameter | Diazirine Type | Condition | Value/Observation | Reference |
| Photolysis Products | 3-Trifluoromethyl-3-phenyldiazirine (TPD) | Irradiation at ~350 nm | ~65% Carbene, ~35% Diazoisomer | [5][7] |
| Insertion Yield (O-H) | 3-Trifluoromethyl-3-phenyldiazirine (TPD) | Photolysis in Methanol | >95% | [5][7] |
| Insertion Yield (C-H) | 3-Trifluoromethyl-3-phenyldiazirine (TPD) | Photolysis in Cyclohexane (15 mM) | ≥50% | [5][7] |
| Ambient Light Stability | 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines | Exposure to fluorescent lamps | More stable than TPD | [8] |
| Aqueous Solubility | 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines | Significantly improved over TPD | [8] |
Conclusion
Trifluoromethylaryl diazirines are robust and versatile photoactivated cross-linking agents with a well-defined mechanism of action. Their efficient photolysis to generate highly reactive carbenes, coupled with their stability in the dark and the relatively inert nature of the diazo side-product, makes them the gold standard for many applications, most notably photoaffinity labeling. A thorough understanding of the underlying photochemistry, including the factors that influence carbene generation and reactivity, is essential for the successful design and execution of experiments utilizing these powerful chemical tools. As research in chemical biology and drug discovery continues to advance, the demand for precisely engineered molecular probes will undoubtedly ensure that trifluoromethylaryl diazirines remain at the forefront of covalent labeling technologies.
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Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au. (n.d.). Retrieved January 14, 2026, from [Link]
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Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. (n.d.). Retrieved January 14, 2026, from [Link]
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Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Retrieved January 14, 2026, from [Link]
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Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]
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Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies - ChemRxiv. (2022, May 20). Retrieved January 14, 2026, from [Link]
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(PDF) Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies - ResearchGate. (2022, May 3). Retrieved January 14, 2026, from [Link]
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Gold(I) α-Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies. (2022, June 20). Retrieved January 14, 2026, from [Link]
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Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Car- benes for High-Resolution Protein Labeling with Red Light - ChemRxiv. (n.d.). Retrieved January 14, 2026, from [Link]
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3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - ResearchGate. (1980). Retrieved January 14, 2026, from [Link]
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Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - NIH. (2024, July 18). Retrieved January 14, 2026, from [Link]
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3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed. (1980, April 25). Retrieved January 14, 2026, from [Link]
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(PDF) Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies - ResearchGate. (2022, April 1). Retrieved January 14, 2026, from [Link]
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Diazirine photodissociation and solvent effects - DR-NTU. (n.d.). Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Photochemical Generation and Application of p-Tolyl(trifluoromethyl)carbene from a Diazirine Precursor
This document provides an in-depth technical exploration of the generation of p-tolyl(trifluoromethyl)carbene via the ultraviolet (UV) irradiation of its precursor, 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine. Tailored for researchers, medicinal chemists, and materials scientists, this guide elucidates the underlying photochemical principles, provides actionable experimental protocols, and surveys the broad applications of this highly reactive intermediate, from drug discovery to surface science.
Introduction: The Strategic Value of Diazirines in Carbene Chemistry
Carbenes are neutral, divalent carbon species that represent some of the most versatile and reactive intermediates in modern organic chemistry. Their ability to undergo a wide array of transformations, including cyclopropanations, C-H insertions, and ylide formations, makes them invaluable tools for molecular construction. However, the generation of carbenes often requires harsh conditions or precursors with limited stability.
Diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines, have emerged as exceptionally effective and stable carbene precursors.[1][2] These three-membered heterocyclic compounds are notable for their stability in the dark, even under strongly acidic or basic conditions, yet they cleanly and efficiently decompose upon UV irradiation to release molecular nitrogen and the desired carbene.[3][4] The inclusion of a trifluoromethyl group significantly enhances the utility of these molecules. It not only stabilizes the diazirine ring but also disfavors unwanted rearrangement pathways of the resulting carbene, leading to higher yields of insertion products.[1][5]
This guide focuses specifically on this compound, a prototypical reagent that serves as a clean photochemical source of p-tolyl(trifluoromethyl)carbene, a species of significant interest for photoaffinity labeling, covalent surface modification, and the synthesis of complex fluorinated molecules.[6][7][8]
The Photochemical Transformation: Mechanism and Kinetics
The Photolysis Pathway: From Diazirine to a Reactive Carbene
The utility of this compound lies in its clean photochemical decomposition. Upon absorption of UV light, typically in the 350-380 nm range, the diazirine molecule enters an excited state.[1][9] From this state, it undergoes an irreversible extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process, to generate the highly reactive p-tolyl(trifluoromethyl)carbene.[10]
The primary photochemical event leads to the formation of a singlet carbene, which is responsible for the characteristic insertion and addition reactions.[1][8] However, a competing pathway exists: isomerization to the linear diazo compound, 1-(p-tolyl)-2,2,2-trifluorodiazoethane.[3][5][11] While this diazo isomer can also decompose to the carbene upon further irradiation, its formation can reduce the overall quantum yield of the primary carbene generation step.[12] Fortunately, for aryl-trifluoromethyl diazirines, the direct formation of the carbene is the dominant pathway, with reported yields of the carbene being around 65%, compared to 35% for the diazo isomer.[3][4] The electron-withdrawing trifluoromethyl group is crucial for suppressing carbene rearrangement and favoring the desired intermolecular reactions.[1]
Caption: Photochemical pathways of this compound upon UV irradiation.
Spectroscopic Properties and Reaction Kinetics
The photochemical activation is predicated on the diazirine's UV-visible absorption spectrum. Aryl-trifluoromethyl diazirines exhibit a characteristic absorption maximum (λmax) around 350-365 nm, a wavelength range where most biological molecules are transparent, thereby minimizing photodamage in biological applications.[1][3]
The generated carbene is a transient species with a very short lifetime. Its reactivity and kinetics are best studied using time-resolved spectroscopic techniques. Laser flash photolysis (LFP) has been instrumental in determining the absolute rate constants of p-tolyl(trifluoromethyl)carbene's reactions with various substrates, providing critical data for its application in photoaffinity labeling.[6] These studies confirm the highly electrophilic nature of the carbene and its rapid quenching through insertion into C-H and N-H bonds.[8]
Experimental Protocol for Carbene Generation and Trapping
Rationale and Prerequisites
The success of experiments involving photogenerated carbenes hinges on a well-designed protocol. The choice of solvent is critical, as it can influence the efficiency of carbene generation and may act as a competing trapping agent.[11][13] For instance, photolysis in cyclohexane is ideal for studying C-H insertion, while methanol is used to probe O-H insertion.[3][4] All solvents should be degassed to prevent quenching of the carbene by oxygen.
Safety First: UV radiation is harmful to the eyes and skin. All photochemical reactions must be conducted in a shielded apparatus or a dedicated photochemical reactor. Although diazirines are more stable than diazo compounds, they are energetic molecules and should be handled with care, stored protected from light, and kept cool.
Materials and Equipment
| Reagent / Equipment | Specification | Purpose |
| This compound | >98% purity | Carbene Precursor |
| Reaction Solvent | Anhydrous, Degassed (e.g., Cyclohexane, Methanol, Acetonitrile) | Reaction Medium |
| Substrate | Specific to desired reaction (e.g., alkene, amine, alcohol) | Carbene Trapping Agent |
| Photochemical Reactor | Quartz immersion well, external lamp, or LED setup | UV Irradiation Source |
| UV Lamp | Mercury lamp or LED array emitting at ~350-365 nm | Photoactivation |
| Inert Gas | Argon or Nitrogen | Maintain anaerobic conditions |
| Magnetic Stirrer & Stir Bar | Standard laboratory grade | Ensure homogenous solution |
Step-by-Step Protocol
-
Preparation: In a quartz reaction vessel, dissolve the substrate in the chosen anhydrous, degassed solvent.
-
Reagent Addition: Add this compound to the solution (typically 1.0-1.2 equivalents relative to the substrate). The final concentration of the diazirine is often in the millimolar range (e.g., 15 mM).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the solution by bubbling with argon or nitrogen for 15-20 minutes while cooling in an ice bath.
-
Irradiation Setup: Place the reaction vessel in the photochemical reactor. If using an immersion lamp, ensure the quartz well is properly centered. Begin stirring.
-
Photolysis: Turn on the UV lamp. The reaction is typically irradiated at room temperature or slightly below.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (shielded from light) and analyzing by thin-layer chromatography (TLC) or ¹⁹F NMR to observe the disappearance of the diazirine starting material.[14] Reaction times can vary from minutes to several hours depending on the lamp intensity, concentration, and quantum yield.
-
Quenching and Workup: Once the reaction is complete, turn off the UV lamp. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using standard techniques such as flash column chromatography to isolate the desired carbene adduct.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for photochemical carbene generation and product isolation.
Characterization and Analysis
The successful formation of a carbene adduct is confirmed through standard spectroscopic methods.
-
¹⁹F NMR Spectroscopy: This is an exceptionally powerful and unambiguous tool. The trifluoromethyl group provides a strong, clear singlet in a region of the NMR spectrum typically free of other signals. The disappearance of the diazirine signal (around -65 to -67 ppm) and the appearance of a new signal corresponding to the product confirms the reaction.[14][15]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide the full structural context, showing the new bonds formed by the carbene insertion or addition.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product, verifying the addition of the p-tolyl(trifluoromethyl)methyl moiety to the substrate.
Applications in Research and Drug Development
The unique reactivity of p-tolyl(trifluoromethyl)carbene makes it a powerful tool in several advanced scientific fields.
Photoaffinity Labeling (PAL)
PAL is a cornerstone technique in chemical biology for identifying the biological targets of drugs and bioactive molecules. A molecule of interest is functionalized with the diazirine group. Upon incubation with a biological sample (e.g., cell lysate or whole cells), UV irradiation generates the carbene in situ. The highly reactive carbene then forms a covalent bond with the nearest molecule, which is presumably its binding partner.[9] The trifluoromethyl group serves as an excellent tag for subsequent detection and analysis by ¹⁹F NMR or mass spectrometry.
Caption: Workflow for identifying protein targets using a diazirine-based photoaffinity probe.
Covalent Surface Modification
The ability of the carbene to insert into C-H bonds allows for the robust, covalent functionalization of various material surfaces. This has been demonstrated effectively for graphitic materials and carbon nanotubes, where the diazirine reagent is irradiated in the presence of the material to create a modified surface with tailored chemical properties.[7]
Synthesis of Trifluoromethylated Compounds
The trifluoromethyl (CF₃) group is a critical substituent in many modern pharmaceuticals and agrochemicals.[16][17] The reaction of photochemically generated p-tolyl(trifluoromethyl)carbene with alkenes provides a direct route to trifluoromethyl-substituted cyclopropanes, which are valuable and often challenging synthetic targets.[18][19]
Conclusion
This compound is a robust, versatile, and highly efficient precursor for the photochemical generation of p-tolyl(trifluoromethyl)carbene. Its stability, clean decomposition under mild UV irradiation, and the favorable reactivity of the resulting carbene have established it as a premier tool for scientists. From elucidating complex biological interactions through photoaffinity labeling to engineering novel materials and synthesizing high-value fluorinated compounds, the applications of this technology continue to expand, underscoring the power of photogenerated carbenes in modern chemical science.
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Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. National Institutes of Health. Available at: [Link]
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DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING. HETEROCYCLES. Available at: [Link]
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3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine. ResearchGate. Available at: [Link]
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Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. Available at: [Link]
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3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated “Linker” Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces. ResearchGate. Available at: [Link]
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Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Publishing. Available at: [Link]
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Carbene formation in its lower singlet state from photoexcited 3H-diazirine or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study. PubMed. Available at: [Link]
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3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. Available at: [Link]
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Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile. National Institutes of Health. Available at: [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker. Available at: [Link]
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Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Optimal Photoactivation of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Introduction: The Power of Precision in Covalent Labeling
In the intricate landscape of chemical biology and drug development, the ability to covalently link a molecule of interest to its biological target is paramount. This process, known as photoaffinity labeling, provides an indispensable tool for identifying and characterizing protein-protein interactions, mapping ligand binding sites, and elucidating the mechanisms of action of therapeutic agents.[1][2] Among the arsenal of photoactivatable crosslinkers, 3-aryl-3-(trifluoromethyl)diazirines have emerged as a superior class of reagents due to their compact size, relative stability in biological milieu, and, most importantly, the highly reactive carbene species they generate upon photoactivation.[3][4][5]
This guide focuses on a key member of this family, 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, providing a comprehensive exploration of the critical parameters governing its photoactivation, with a primary emphasis on determining the optimal wavelength for this process. Understanding and controlling the photochemical behavior of this versatile tool is not merely an academic exercise; it is the cornerstone of generating reliable, reproducible, and meaningful data in your research endeavors.
The Photochemical Heart of the Matter: From Diazirine to a Reactive Carbene
The utility of this compound as a photo-crosslinker is rooted in its ability to undergo a precise series of transformations upon irradiation with ultraviolet (UV) light. The fundamental process involves the photo-induced extrusion of a molecule of nitrogen (N₂) to generate a highly reactive tolyl(trifluoromethyl)carbene intermediate. This carbene is the workhorse of photoaffinity labeling, capable of inserting into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity, thereby forging a stable covalent link between the probe molecule and its biological target.[6]
However, the photoactivation of diazirines is not a monolithic process. A significant competing pathway involves the photoisomerization of the diazirine ring to a more stable linear diazo compound, 1-(p-tolyl)-1-(trifluoromethyl)diazomethane.[3][4] While this diazo isomer can also generate the desired carbene upon further irradiation, it is generally less photoreactive than the parent diazirine and may require a different wavelength for efficient conversion.[7][8] The formation of this diazo intermediate represents a potential loss of cross-linking efficiency. Therefore, a key aspect of optimizing the photoactivation process is to select conditions that favor the direct generation of the carbene from the diazirine while minimizing the accumulation of the diazo isomer.
Pinpointing the Optimal Wavelength: A Fusion of Theory and Empirical Validation
The "optimal" wavelength for photoactivation is not a single, universal value but rather a parameter that must be carefully determined for each specific application. It represents the wavelength that maximizes the generation of the reactive carbene, leading to the highest cross-linking efficiency, while minimizing photodamage to the biological sample and the formation of unwanted side products.
Theoretical Foundation: The UV-Vis Absorption Spectrum
The journey to identifying the optimal wavelength begins with understanding the molecule's interaction with light, which is described by its UV-Vis absorption spectrum. This spectrum plots the absorbance of the compound as a function of wavelength. The wavelength at which the absorbance is highest is known as the maximum absorption wavelength (λmax). For 3-aryl-3-(trifluoromethyl)diazirines, the characteristic absorption band responsible for photoactivation is typically found in the UVA range, between 340 nm and 380 nm.[9] Specifically, studies on the closely related 3-trifluoromethyl-3-phenyldiazirine have shown a λmax around 350 nm.[10] The presence of the electron-donating tolyl group in our compound of interest may slightly red-shift this λmax. Therefore, a wavelength in the range of 350-365 nm serves as an excellent starting point for optimization.
Empirical Determination: A Step-by-Step Protocol
While the λmax provides a theoretical starting point, the optimal wavelength for a specific experiment must be determined empirically. This is because factors such as the solvent, the presence of other chromophores in the system, and the specific goals of the experiment (e.g., maximizing cross-linking yield versus minimizing irradiation time) can all influence the outcome.
The following protocol outlines a systematic approach to determine the optimal photoactivation wavelength for this compound using common laboratory equipment.
Objective: To identify the wavelength that leads to the most efficient consumption of the diazirine and, ideally, the highest yield of the desired cross-linked product.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol, cyclohexane, or an aqueous buffer compatible with your biological system)
-
Quartz cuvettes or 96-well plates
-
A tunable UV light source or a set of narrowband LED sources with different wavelengths (e.g., 340 nm, 350 nm, 360 nm, 365 nm, 370 nm)
-
A UV-Vis spectrophotometer
-
An HPLC system with a UV detector
-
(Optional) An NMR spectrometer
Experimental Workflow:
Protocol Steps:
-
Sample Preparation:
-
Prepare a stock solution of this compound in your chosen solvent. The concentration should be such that the absorbance at the expected λmax is within the linear range of your spectrophotometer (typically between 0.1 and 1.0).
-
Dispense identical aliquots of this solution into quartz cuvettes or a quartz 96-well plate. Prepare a "dark" control sample that will not be irradiated.
-
-
Irradiation:
-
Irradiate each sample (except the dark control) with a different wavelength of UV light for a fixed period. A starting point for irradiation time could be 1-5 minutes.[11][12] It is crucial to keep the light intensity and the distance from the light source to the sample constant for all wavelengths.
-
-
Analysis:
-
UV-Vis Spectrophotometry: After irradiation, record the UV-Vis spectrum of each sample, including the dark control. The disappearance of the characteristic diazirine absorbance peak around 350-365 nm is a direct measure of its consumption.
-
HPLC Analysis: Inject each sample into an HPLC system equipped with a UV detector. Develop a method that can separate the parent diazirine from its photoproducts. By integrating the peak areas, you can quantify the remaining diazirine and the formation of new species. This is a more precise method than spectrophotometry alone.
-
¹H-NMR Spectroscopy (Optional): For a more detailed mechanistic insight, the photolysis can be monitored by ¹H-NMR.[8][13][14] This technique can help to distinguish between the formation of the carbene insertion product and the diazo isomer, providing a direct measure of the efficiency of the desired photochemical pathway.
-
-
Data Interpretation and Optimization:
-
Compare the results from the different irradiation wavelengths. The optimal wavelength will be the one that shows the most significant decrease in the diazirine peak (from UV-Vis and HPLC) and the highest formation of the desired cross-linked product (if a target molecule is included in the experiment).
-
If significant formation of the diazo isomer is observed (which may be identifiable by HPLC or NMR), you may need to adjust the wavelength to favor carbene formation. Some studies suggest that the diazo isomer can be photolyzed at a shorter wavelength (e.g., ~300 nm), so a dual-wavelength irradiation strategy could be considered if necessary.[7]
-
Beyond Wavelength: A Multi-Parameter Optimization
While the choice of wavelength is critical, it is not the only factor that governs the success of a photo-crosslinking experiment. The following parameters are interconnected and should be considered in concert with the wavelength.
| Parameter | Rationale and Considerations | Typical Starting Range |
| Irradiation Time | The duration of light exposure directly impacts the extent of diazirine consumption. Insufficient time will lead to incomplete activation, while excessive exposure can cause photodamage to biological samples. The optimal time should be determined empirically for each system. | 1-15 minutes[11] |
| Light Intensity | Higher light intensity will lead to faster photoactivation but also increases the risk of sample heating and photodamage. The intensity should be sufficient for efficient activation within a reasonable timeframe without causing adverse effects. | Varies with light source; should be measured and kept consistent. |
| Solvent | The polarity and hydrogen-donating ability of the solvent can influence the stability of the diazirine and the reactivity of the carbene. For example, the efficiency of carbene generation can be higher in non-polar solvents like cyclohexane compared to polar solvents like DMSO.[15] | Cyclohexane, Methanol, Acetonitrile, Aqueous Buffers |
| Temperature | While photoactivation is primarily light-driven, temperature can affect the rates of secondary reactions and the stability of the biological target. Most photo-crosslinking experiments are performed on ice or at room temperature to maintain the integrity of the sample. | 4°C to 25°C |
Navigating Potential Pitfalls: Side Reactions and Troubleshooting
A successful photo-crosslinking experiment requires an awareness of potential side reactions and a strategy to mitigate them.
-
Diazo Isomer Formation: As previously discussed, the formation of the diazo isomer is the most common side reaction.[3][4] Optimizing the wavelength to favor direct carbene formation is the primary strategy to address this.
-
Reaction with Solvent: The highly reactive carbene can be quenched by the solvent, particularly if the solvent is a good hydrogen donor. This will reduce the efficiency of cross-linking to the intended target.
-
Photodamage to Biological Samples: Prolonged exposure to high-intensity UV light can damage proteins and nucleic acids. It is therefore crucial to use the minimum irradiation time and intensity necessary for efficient cross-linking.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cross-linking Efficiency | - Incomplete photoactivation- Suboptimal wavelength- Carbene quenching by solvent- Low concentration of the probe | - Increase irradiation time or light intensity- Re-determine the optimal wavelength- Use a less reactive solvent- Increase the concentration of the diazirine probe |
| Non-specific Cross-linking | - Excessive irradiation time or intensity- Probe aggregation | - Reduce irradiation time or intensity- Filter the probe solution before use- Include a "no-light" control to assess non-specific binding |
| Degradation of Biological Target | - Photodamage from UV light | - Decrease irradiation time and/or intensity- Use a light source with a narrower emission spectrum centered at the optimal wavelength- Perform irradiation on ice |
Conclusion: A Pathway to Robust and Reliable Results
The photoactivation of this compound is a powerful technique for covalently capturing molecular interactions. However, its successful application hinges on a thorough understanding and careful optimization of the photochemical process. While a wavelength of approximately 350-365 nm serves as an excellent starting point, the optimal wavelength is ultimately a function of the specific experimental context. By following a systematic, empirical approach to determine the ideal irradiation conditions, researchers can unlock the full potential of this versatile photo-crosslinker, paving the way for groundbreaking discoveries in chemical biology and drug development.
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Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society. (2018). [Link]
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A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. National Institutes of Health. (2011). [Link]
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Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. National Institutes of Health. (2020). [Link]
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Overview of diazirine reactivity and utility in chemical biology. ResearchGate. (2024). [Link]
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Diazirine. Wikipedia. (2023). [Link]
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Variation in UV/Vis absorption spectra for representative... ResearchGate. (2025). [Link]
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Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed. (1991). [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, a critical photoaffinity labeling (PAL) reagent. Understanding the factors that influence its stability is crucial for ensuring experimental reproducibility and the success of drug discovery and chemical biology applications.
Introduction to this compound
This compound is a heterocyclic compound featuring a strained three-membered ring containing two nitrogen atoms. This diazirine derivative is particularly valuable in photoaffinity labeling, a technique used to identify and study ligand-receptor interactions.[1] Upon irradiation with UV light, typically around 350-360 nm, the diazirine moiety efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[2][3] This carbene can then form a covalent bond with nearby molecules, allowing for the permanent labeling of binding partners such as proteins.[4]
The inclusion of a trifluoromethyl group enhances the stability of the diazirine and influences the properties of the resulting carbene, making it a preferred choice for many researchers.[5] Specifically, trifluoromethyl-substituted aryl diazirines are more stable than their non-fluorinated counterparts and the corresponding diazo isomers, which can sometimes form as a byproduct, are less reactive, minimizing non-specific labeling.[6]
Factors Influencing Stability
The stability of this compound is primarily influenced by three main factors: light, temperature, and chemical environment.
Photostability
Diazirines are inherently photosensitive. The energy from UV light is sufficient to break the C-N bonds within the strained three-membered ring, leading to the extrusion of nitrogen gas and the formation of a carbene.[2] While this photoreactivity is essential for its function in PAL experiments, exposure to ambient light during storage and handling can lead to premature decomposition of the reagent. Studies on analogous 3-trifluoromethyl-3-aryldiazirines have shown that even exposure to fluorescent lamps can cause significant degradation over time.[7][8] Therefore, protecting the compound from all light sources is critical.
The general mechanism of photochemical decomposition is illustrated below:
Caption: Photochemical activation of diazirine.
Thermal Stability
In addition to photosensitivity, this compound can also undergo thermal decomposition.[6] While generally more stable than their aliphatic counterparts, heating aryl diazirines can also lead to the formation of carbenes.[2] For a similar compound, 3-phenyl-3-(trifluoromethyl)-3H-diazirine, it has been noted that it can be heated to 75 °C for at least 30 minutes with little degradation, suggesting a reasonable degree of thermal stability at moderate temperatures.[9] However, for long-term storage, maintaining low temperatures is crucial to minimize any thermal degradation pathways and preserve the compound's integrity.
Chemical Stability
The chemical environment can also impact the stability of diazirines. While 3-phenyl-3-(trifluoromethyl)-3H-diazirine has been reported to be stable in both 1 M HCl and 1 M NaOH solutions in methanol for at least two hours, prolonged exposure to strong acids, bases, or reactive chemicals should be avoided.[9] The compound is generally inert towards mild oxidizing and reducing agents.[9]
Recommended Storage and Handling Conditions
To ensure the long-term stability and efficacy of this compound, the following storage and handling conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C.[10] | Minimizes thermal decomposition and preserves the compound's integrity over long periods. |
| Light | Store in a dark place, protected from all light sources.[10] Use amber vials or wrap containers in aluminum foil. | Prevents photochemical decomposition, which is the primary degradation pathway. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10] | Protects against potential reactions with atmospheric components like oxygen and moisture. |
| Container | Use a tightly sealed container.[11] | Prevents contamination and exposure to air and moisture. |
Experimental Protocols for Stability Assessment
To validate the stability of this compound under specific laboratory conditions, researchers can perform the following experimental protocols.
Protocol for Assessing Photostability
This protocol uses ¹⁹F NMR spectroscopy to quantify the decomposition of the diazirine upon exposure to ambient light.
Materials:
-
This compound
-
Deuterated methanol (CD₃OD)
-
NMR tubes
-
Ambient light source (e.g., fluorescent lamps)
Procedure:
-
Prepare a solution of this compound in CD₃OD at a known concentration.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum (t=0). The trifluoromethyl group of the intact diazirine will have a characteristic chemical shift.
-
Expose the NMR tube to an ambient light source at a controlled distance and temperature.
-
Acquire ¹⁹F NMR spectra at regular time intervals (e.g., 24, 48, 72 hours).
-
Integrate the peak corresponding to the intact diazirine and any new peaks that appear due to decomposition products.
-
Calculate the percentage of remaining diazirine at each time point to determine the rate of photodecomposition.
Protocol for Assessing Thermal Stability
This protocol evaluates the stability of the diazirine at elevated temperatures.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile)
-
Sealed vials
-
Heating block or oven
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Aliquot the solution into several sealed vials.
-
Place the vials in a heating block or oven set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
Remove vials at specific time points (e.g., 1, 6, 24, 48 hours).
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC, monitoring the peak area of the parent compound.
-
Compare the peak area at each time point to a control sample kept at -20°C to determine the extent of thermal degradation.
Caption: General workflow for stability testing.
Conclusion
This compound is a powerful tool in chemical biology and drug discovery, but its utility is contingent upon its stability. By understanding and controlling the factors that lead to its degradation—namely light, heat, and chemical exposure—researchers can ensure the integrity of this valuable reagent. Adherence to the recommended storage conditions of -20°C in a dark, inert atmosphere, and the implementation of stability testing protocols when necessary, will contribute to more reliable and reproducible experimental outcomes.
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Dubost, E., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
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Dubost, E., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. Available at: [Link]
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Kumar, A. B., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. Available at: [Link]
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Kumar, A. B., et al. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. Available at: [Link]
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Kornii, Y., et al. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. Available at: [Link]
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Chem-Impex. 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Available at: [Link]
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Peroni, E., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing. Available at: [Link]
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Peroni, E., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing. Available at: [Link]
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West, A. G., et al. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Nassal, M. (1983). 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. ResearchGate. Available at: [Link]
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Geurink, P. P., et al. (2013). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health. Available at: [Link]
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Aso, H. K., et al. (2023). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. Available at: [Link]
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The Reactivity of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine with Amino Acid Side Chains: A Guide for Researchers
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Foreword
In the intricate landscape of drug discovery and chemical biology, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture transient and non-covalent interactions, effectively creating a permanent snapshot of a ligand bound to its biological target. Among the arsenal of photoreactive probes, 3-aryl-3-(trifluoromethyl)-3H-diazirines, and specifically 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, have garnered significant attention. Their unique combination of small size, chemical stability in the dark, and efficient generation of highly reactive carbene species upon photoactivation makes them exceptional tools for mapping the topographies of binding sites and identifying unknown protein targets.[1][2][3][4]
This guide provides a comprehensive technical overview of the reactivity of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this technology. We will move beyond simple protocols to explore the underlying chemical principles, the causality behind experimental choices, and the nuanced reactivity of the generated carbene with the diverse functional groups presented by amino acid side chains.
The Photochemistry of Trifluoromethyl-Aryl-Diazirines
The utility of this compound as a photo-affinity probe is rooted in its clean and efficient photochemistry. The diazirine is a strained three-membered ring containing a nitrogen-nitrogen double bond, which remains inert under typical biological conditions in the absence of light.[5][6]
Upon irradiation with long-wave UV light (typically in the 350–380 nm range), the diazirine undergoes irreversible decomposition.[2][5] This process involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive tolyl(trifluoromethyl)carbene intermediate.[1][5][7][8]
A critical design feature of this photoprobe is the trifluoromethyl (CF₃) group. This strongly electron-withdrawing group serves two primary purposes:
-
It significantly suppresses a common side reaction in diazirine photochemistry: isomerization to a linear diazo compound.[2][3][4] While diazo compounds can also generate carbenes, they can also react as nucleophiles or form carbocations, leading to less specific and more ambiguous labeling patterns.[5]
-
It influences the electronic state of the resulting carbene, favoring the formation of the highly reactive singlet state.[3]
The generated singlet carbene is an electron-deficient species with an extremely short lifetime.[5] Its high reactivity allows it to readily form covalent bonds by inserting into adjacent X-H bonds (where X can be Carbon, Oxygen, Nitrogen, or Sulfur) and other electron-rich functionalities within the binding pocket of a target protein.[1][5][9]
Figure 1: Photochemical activation pathway of this compound.
Reactivity Profile with Amino Acid Side Chains
The "promiscuous" reactivity of the photogenerated carbene is the key to its effectiveness. It does not require a specific nucleophile for reaction, allowing it to label a wide variety of amino acid residues that happen to be in its immediate vicinity (estimated labeling radius of ~6-9 Å).[2][10] However, the efficiency of insertion is not uniform across all side chains. Understanding these preferences is crucial for interpreting labeling results.
High-Reactivity Residues: The Heteroatoms
The carbene exhibits a strong preference for insertion into polar, hydrogen-bond donating X-H bonds. These reactions are generally efficient and account for the majority of specific labeling events.
-
Cysteine (S-H): The thiol group of cysteine is a particularly favored target. Studies have shown that the reaction between the carbene and the cysteine side chain can result in the highest labeling yields among all amino acids.[6][11] The S-H bond is readily susceptible to carbene insertion, forming a stable thioether linkage.
-
Serine and Threonine (O-H): The aliphatic hydroxyl groups of serine and threonine are also highly reactive targets.[11] The carbene inserts into the O-H bond to form a stable ether linkage. Given the prevalence of these residues on protein surfaces, they are frequently identified as sites of modification.
-
Lysine and Arginine (N-H): The primary amine of lysine and the guanidinium group of arginine contain multiple N-H bonds available for insertion.[12] These reactions proceed readily. However, a critical caveat exists for N-H insertion products. The initial adduct can be unstable under basic conditions and may undergo elimination of hydrogen fluoride (HF), which can lead to the reversal of the labeling event and hydrolysis back to the parent ketone.[8][13] This potential instability should be considered during sample workup and analysis.
-
Aspartic Acid and Glutamic Acid (O-H): The carboxylic acid side chains of aspartate and glutamate also provide a reactive O-H bond for insertion. Some studies have noted a labeling bias towards acidic residues, though this can be pH-dependent.[1]
Moderate-Reactivity Residues: Aromatic and Aliphatic C-H Bonds
While less favored than X-H insertion, a significant advantage of carbene chemistry is its ability to label residues lacking highly reactive heteroatoms.
-
Tryptophan (N-H): The indole side chain of tryptophan contains an N-H bond that is reactive towards the carbene.
-
Tyrosine (O-H): The phenolic hydroxyl group of tyrosine is a reactive site, similar to serine and threonine.[12]
-
Aliphatic Residues (e.g., Leucine, Isoleucine, Valine, Alanine): The carbene is capable of inserting directly into the C-H bonds of hydrophobic, aliphatic side chains.[5][9] While the efficiency of C-H insertion is generally lower than for O-H, N-H, or S-H bonds, its occurrence is fundamentally important. It allows for the mapping of hydrophobic pockets in a binding site, which would be invisible to photoprobes that react exclusively with nucleophiles.
Summary of Reactivity
The following table summarizes the general reactivity profile. It is important to note that actual labeling efficiency in situ is a product of both the intrinsic chemical reactivity and the proximity and orientation of the side chain relative to the carbene generated from the bound probe.
| Amino Acid Residue(s) | Side Chain Functional Group | Target Bond | Relative Reactivity | Resulting Linkage |
| Cysteine (Cys) | Thiol | S-H | Very High | Thioether |
| Serine (Ser), Threonine (Thr) | Aliphatic Hydroxyl | O-H | High | Ether |
| Lysine (Lys), Arginine (Arg) | Amine, Guanidinium | N-H | High | Amine (Potentially Unstable) |
| Aspartate (Asp), Glutamate (Glu) | Carboxylic Acid | O-H | High | Ester |
| Tyrosine (Tyr) | Phenolic Hydroxyl | O-H | High | Ether |
| Tryptophan (Trp) | Indole | N-H | Moderate-High | Amine |
| Aliphatic (Leu, Ile, Val, etc.) | Alkyl | C-H | Moderate | Carbon-Carbon |
| Phenylalanine (Phe) | Phenyl | Aromatic C-H | Low-Moderate | Carbon-Carbon |
Table 1: Reactivity of Tolyl(trifluoromethyl)carbene with Amino Acid Side Chains. Relative reactivity is a qualitative summary based on published studies.[6][11]
Experimental Workflow and Self-Validating Protocols
A robust experimental design is critical for generating trustworthy and interpretable photo-affinity labeling data. The protocol must be designed as a self-validating system, incorporating essential controls to distinguish specific, binding-dependent labeling from non-specific interactions.
Core Experimental Protocol
-
Probe Incubation:
-
Action: Incubate the target protein with the this compound-containing probe in a suitable buffer (e.g., PBS, HEPES) at a controlled temperature (e.g., 4°C or room temperature).
-
Causality: This step allows the probe to bind to its target and reach equilibrium. Incubation times must be sufficient for binding to occur but short enough to avoid probe degradation. All steps should be performed in the dark or under red light to prevent premature activation of the diazirine.
-
-
UV Photoactivation:
-
Action: Irradiate the sample with a long-wave UV light source (e.g., 365 nm LED array or filtered mercury lamp) for a short duration (typically 1-15 minutes). The sample should be kept cool (e.g., on an ice block) during irradiation to prevent thermal denaturation of the protein.
-
Causality: The UV energy cleaves the diazirine ring, generating the reactive carbene in situ. The short lifetime of the carbene ensures that labeling is restricted to molecules in the immediate proximity of the probe at the moment of photolysis.
-
-
Quenching and Sample Preparation:
-
Action: Following irradiation, the reaction is effectively quenched as any remaining carbene will have reacted with buffer components (e.g., water). The sample is then prepared for downstream analysis (e.g., by adding SDS-PAGE loading buffer).
-
Causality: The rapid quenching of the carbene by solvent minimizes the risk of non-specific labeling after the intended irradiation period.[1]
-
-
Analysis:
-
Action: Analyze the sample to identify covalently labeled proteins. This is typically done by SDS-PAGE, followed by Western blotting (if the probe contains a reporter tag like biotin) or mass spectrometry for precise identification of the protein and the site(s) of modification.
-
Causality: These analytical methods confirm the formation of a covalent bond and provide the identity of the biomolecules captured by the probe.
-
Figure 2: A generalized experimental workflow for photo-affinity labeling experiments.
Mandatory Controls for Trustworthy Data
To ensure the scientific integrity of the results, the following controls are non-negotiable:
-
The "-UV" Control: A parallel sample containing the probe and target is prepared but is not exposed to UV light. In the analysis, no covalent labeling should be observed in this sample.
-
Purpose: This control validates that the covalent bond formation is strictly dependent on photoactivation and is not caused by any dark reactivity of the diazirine probe itself.[6]
-
-
The Competition Control: A parallel sample is pre-incubated with an excess (e.g., 50-100 fold) of the non-photoreactive parent molecule (the ligand without the diazirine group) before the addition of the photoreactive probe.
-
Purpose: This control demonstrates the specificity of the labeling. The unlabeled competitor should occupy the specific binding site, preventing the probe from binding and thus significantly reducing or eliminating the photo-labeling signal. A positive result here provides strong evidence that labeling occurs at a specific, saturable binding site.[3]
-
Conclusion
This compound represents a refined and powerful tool for chemical biologists and drug discovery scientists. Its stability, small size, and the promiscuous yet preferential reactivity of its photogenerated carbene provide a unique method for covalently capturing ligand-protein interactions directly in a biological context. By understanding the nuances of its reactivity with different amino acid side chains and by implementing rigorous, self-validating experimental designs, researchers can confidently identify drug targets, map binding sites, and unravel complex biological interactions with high precision.
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Dubinsky, L., et al. (2012). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 2(23), 8555-8567. [Link]
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Ollevier, T., et al. (2021). Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow. Organic Letters, 23(14), 5420-5424. [Link]
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Wikipedia contributors. (2023). Diazirine. Wikipedia, The Free Encyclopedia. [Link]
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Al-Rifai, M., et al. (2006). Carbene Formation in Its Lower Singlet State from Photoexcited 3H-Diazirine or Diazomethane. A Combined CASPT2 and ab Initio Direct Dynamics Trajectory Study. Journal of the American Chemical Society, 128(40), 13194-13203. [Link]
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Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. The Journal of Organic Chemistry, 86(24), 17997-18007. [Link]
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Di Micco, S., et al. (2023). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. International Journal of Molecular Sciences, 24(2), 1198. [Link]
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MacMillan, D. W. C., et al. (2024). Unlocking carbene reactivity by metallaphotoredox α-elimination. Nature. [Link]
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Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. [Link]
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Lu, Y., et al. (2021). How To Stabilize Carbenes in Enzyme Active Sites Without Metal Ions. Frontiers in Chemistry, 9, 789131. [Link]
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Macmillan Group. (2024). Unlocking carbene reactivity by metallaphotoredox α-elimination. Princeton University. [Link]
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Crow, J. M. (2024). Harnessing carbene reactivity with light. Chemistry World. [Link]
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Rajasekaran, P., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Supporting Information. [Link]
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MacMillan, D. W. C., et al. (2023). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Carbenes for High-Resolution Protein Labeling with Red Light. ChemRxiv. [Link]
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Rajasekaran, P., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology, 11(3), 800-806. [Link]
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Platz, M. S., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry, 2(5), 337-341. [Link]
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Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. Heterocycles, 104(1), 167. [Link]
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Hawkinson, J. E., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 37043-37053. [Link]
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Hawkinson, J. E., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. [Link]
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Hawkinson, J. E., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health. [Link]
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Hashimoto, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. University of Tokyo. [Link]
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Wulff, J. E., et al. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science, 12(37), 12349-12357. [Link]
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Anonymous. (n.d.). Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). ResearchGate. [Link]
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Di Micco, S., et al. (2023). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. AIR Unimi. [Link]
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Lisurek, M., et al. (2018). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Journal of Peptide Science, 24(9), e3100. [Link]
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Macmillan Group. (2021). Reactive intermediates for interactome mapping. Princeton University. [Link]
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Anonymous. (2014). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. MDPI. [Link]
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Hawkinson, J. E., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. ResearchGate. [Link]
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San-Torcuato, T., et al. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1867-1877. [Link]
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The Quantum Yield of Carbene Formation from 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine: A Guide for Researchers
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Diazirines in Modern Chemical Biology
In the intricate landscape of drug development and molecular biology, understanding the precise interactions between a small molecule and its biological target is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique for elucidating these interactions, allowing for the covalent linkage of a probe to its binding partner upon photoactivation.[1][2] Among the arsenal of photoreactive groups, 3-aryl-3-(trifluoromethyl)-3H-diazirines have garnered significant attention due to their unique combination of properties: small size, relative stability in the dark, and activation by biocompatible long-wavelength UV light (typically 350-380 nm).[2]
The eponymous 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a prototypical example, valued for its ability to generate a highly reactive tolyl(trifluoromethyl)carbene upon irradiation. This carbene can then rapidly and indiscriminately insert into nearby chemical bonds (C-H, O-H, N-H) within a target's binding site, creating a permanent record of the interaction.[3] However, the efficiency of this critical carbene generation step is not absolute. The photolysis of the diazirine exists at a crucial branching point, leading to either the desired carbene or a less reactive linear diazo isomer.
This guide provides a comprehensive technical overview of the quantum yield (Φ) of carbene formation from this compound. We will delve into the underlying photochemical mechanism, present detailed, field-proven protocols for its experimental determination, and discuss the critical factors that influence its efficiency. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to not only utilize this powerful tool but also to understand and quantify its performance.
Chapter 1: The Photochemical Fate of an Aryl-Trifluoromethyl-Diazirine
The journey from a stable diazirine precursor to a reactive carbene is an ultrafast process initiated by the absorption of a photon. Understanding this pathway is essential for interpreting experimental results.
The Primary Photoprocess: Excitation and Nitrogen Extrusion
Upon irradiation with UV light (~350 nm), the diazirine molecule absorbs a photon and is promoted to an electronically excited singlet state (S₁). This excited state is highly unstable and rapidly decays. The primary decay pathway involves the irreversible loss of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. This leads to the formation of the singlet tolyl(trifluoromethyl)carbene.[4]
The Critical Branch Point: Carbene vs. Diazo Isomerization
Crucially, the extrusion of N₂ is not the only possible outcome. The excited diazirine can also rearrange to form a more stable, linear diazo isomer, 1-(p-tolyl)-2,2,2-trifluorodiazoethane. This isomerization represents a competitive pathway that reduces the yield of the desired reactive carbene.
For the parent compound, 3-phenyl-3-(trifluoromethyl)diazirine, seminal work by Brunner et al. established that photolysis at 350 nm yields approximately 65% carbene and 35% of the diazo isomer .[5][6] This ratio is a critical parameter, as the diazo compound is significantly less photoreactive and generally does not contribute to efficient crosslinking under typical PAL conditions.[5][6] While the exact ratio for the p-tolyl derivative may vary slightly, this 65:35 split serves as an excellent and widely accepted baseline for the field. The introduction of the electron-withdrawing trifluoromethyl group is key to stabilizing the diazirine and disfavoring the diazo pathway compared to non-fluorinated analogues.[7]
Caption: Photochemical pathways of 3-aryl-3-(trifluoromethyl)diazirine upon UV irradiation.
Carbene Reactivity: The Desired Outcome
The photogenerated singlet carbene is a highly electrophilic species with a vacant p-orbital and a filled sp²-hybridized orbital. Its high reactivity drives the desired crosslinking event. Studies on the photolysis of 3-(p-tolyl)-3-(trifluoromethyl)diazirine in the presence of various trapping agents, such as diethylamine, confirm that the reaction products are consistent with the intermediacy of a singlet carbene, which readily inserts into the N-H bond.[3]
Chapter 2: Quantum Yield - The Ultimate Measure of Photochemical Efficiency
The quantum yield (Φ) is the most rigorous measure of the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., carbene formation) to the number of photons absorbed by the system.
Φ = (moles of events) / (moles of photons absorbed)
For our purposes, we are interested in two key values:
-
The Quantum Yield of Diazirine Disappearance (Φ_dis): This measures the efficiency of the initial photolysis of the starting material, regardless of the product.
-
The Quantum Yield of Carbene Formation (Φ_carbene): This is the ultimate figure of merit for a photoaffinity probe. It is calculated as:
Φ_carbene = Φ_dis × (Fraction of carbene formed)
To determine these values experimentally, two distinct measurements must be performed:
-
Quantification of Photon Flux: Measuring the number of photons delivered to the sample per unit time. This is achieved through a process called chemical actinometry.[8][9]
-
Quantification of Photochemical Conversion: Measuring the rate of disappearance of the diazirine and/or the rate of formation of its products.
Chapter 3: A Practical Guide to Quantum Yield Determination
This chapter provides a step-by-step methodology for determining the quantum yield of carbene formation. The workflow involves calibrating the light source using a chemical actinometer and then using that calibration to quantify the photolysis of the diazirine sample.
Caption: Experimental workflow for determining photochemical quantum yield.
Protocol 1: Determining Photon Flux via Ferrioxalate Actinometry
Principle: Potassium ferrioxalate is a chemical actinometer that is highly sensitive over a broad UV-Vis range (250-500 nm).[8] Upon absorption of a photon, Fe³⁺ is reduced to Fe²⁺ with a well-characterized and wavelength-dependent quantum yield. The amount of Fe²⁺ produced is then quantified colorimetrically by forming a deeply colored complex with 1,10-phenanthroline, which absorbs strongly at 510 nm.
Self-Validation: The protocol's integrity is maintained by ensuring a linear relationship between irradiation time and the amount of Fe²⁺ formed. This confirms that the reaction rate is constant and that the actinometer is not being depleted.
| Component | Purpose |
| Solution A (0.006 M K₃[Fe(C₂O₄)₃]) | The photoreactive actinometer solution. Must be prepared fresh and handled in the dark. |
| Solution B (0.1% 1,10-phenanthroline) | Complexing agent for colorimetric detection of Fe²⁺. |
| Solution C (Buffer) | Acetate buffer to maintain stable pH for complex formation. |
| UV-Vis Spectrophotometer | To measure the absorbance of the Fe²⁺-phenanthroline complex at 510 nm. |
| Photoreactor/Light Source | The same light source and geometry (vial, distance) to be used for the diazirine experiment. |
Methodology:
-
Preparation (in a darkroom or under red light):
-
Prepare Solution A by dissolving potassium ferrioxalate in 0.05 M H₂SO₄.
-
Prepare Solution B by dissolving 1,10-phenanthroline in water.
-
Prepare Solution C by dissolving sodium acetate and H₂SO₄ in water.
-
-
Irradiation:
-
Pipette a precise volume (e.g., 2.0 mL) of Solution A into the reaction vial. This vial must be identical to the one used for the diazirine experiment.
-
Place the vial in the photoreactor at a fixed position.
-
Irradiate the solution. Take aliquots (e.g., 100 µL) at fixed time intervals (e.g., 0, 15, 30, 45, 60 seconds). One sample should remain unirradiated as a blank (t=0).
-
-
Development and Analysis:
-
To each aliquot, add 2.0 mL of Solution B and 1.0 mL of Solution C. Mix and allow to stand in the dark for 30 minutes for full color development.
-
Measure the absorbance (A₅₁₀) of each sample at 510 nm against a blank.
-
-
Calculation of Photon Flux (I₀):
-
Calculate the moles of Fe²⁺ formed at each time point using the Beer-Lambert law:
-
moles Fe²⁺ = (A₅₁₀ * V_total) / (ε * l)
-
Where V_total is the final volume after development, ε is the molar absorptivity of the Fe²⁺-phenanthroline complex (~11,100 L mol⁻¹ cm⁻¹), and l is the path length.
-
-
Plot moles of Fe²⁺ versus irradiation time. The slope of this line (Slope_act) gives the rate of Fe²⁺ formation in moles/sec.
-
Calculate the photon flux I₀ (in moles of photons/sec, also known as einsteins/sec):
-
I₀ = Slope_act / Φ_act
-
Where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength (e.g., for a 365 nm light source, Φ_act ≈ 1.21).
-
-
Protocol 2: Quantifying Diazirine Photolysis
Principle: A solution of this compound of known concentration is irradiated under conditions identical to the actinometry experiment. The disappearance of the starting material is monitored over time. ¹⁹F NMR is an excellent analytical tool for this, as the -CF₃ group provides a clean, isolated signal for quantification against an internal standard.[10]
| Component | Purpose |
| Diazirine Solution | A solution of the diazirine in a suitable solvent (e.g., acetonitrile, methanol) of precisely known concentration. |
| Internal Standard | A non-photoreactive, fluorinated compound for ¹⁹F NMR quantification (e.g., trifluorotoluene). |
| NMR Spectrometer | For acquiring quantitative ¹⁹F NMR spectra. |
| Photoreactor/Light Source | Identical setup as used in Protocol 1. |
Methodology:
-
Preparation:
-
Prepare a stock solution of the diazirine and the internal standard in the chosen solvent.
-
-
Irradiation:
-
Pipette the same volume as used in the actinometry experiment into an identical reaction vial.
-
Take an initial sample (t=0).
-
Irradiate the solution, taking aliquots at the same time intervals used previously.
-
-
Analysis:
-
For each time point, acquire a quantitative ¹⁹F NMR spectrum.
-
Integrate the signal for the diazirine's -CF₃ group and the signal for the internal standard.
-
Calculate the concentration of the diazirine at each time point relative to the constant concentration of the internal standard.
-
-
Calculation of Disappearance Quantum Yield (Φ_dis):
-
Plot the natural logarithm of the diazirine concentration (ln[Diazirine]) versus irradiation time. For a first-order decay process, this should yield a straight line.
-
The slope of this line gives the observed rate constant, k_obs (in s⁻¹).
-
The initial rate of reaction (in moles/sec) is Rate_dis = k_obs * [Diazirine]₀ * V_sample, where [Diazirine]₀ is the initial concentration and V_sample is the irradiated volume.
-
The quantum yield of disappearance is then:
-
Φ_dis = Rate_dis / I₀
-
Where I₀ is the photon flux determined from Protocol 1.
-
-
Determining the Final Quantum Yield of Carbene Formation (Φ_carbene)
With Φ_dis determined, the final step is to account for the partitioning between carbene and diazo formation.
-
Product Ratio Analysis: After complete photolysis of a diazirine sample in a trapping solvent (like methanol), analyze the product mixture by ¹⁹F NMR. The carbene will form an ether insertion product, while the diazo isomer remains. The ratio of the integrals of the product peak and the diazo peak will give the partitioning ratio.
-
Final Calculation: Based on the literature precedent for the parent compound, we can assume a carbene formation fraction of approximately 0.65.[5][6]
-
Φ_carbene = Φ_dis × 0.65
-
A well-executed experiment should yield a quantum yield of disappearance (Φ_dis) approaching unity, making the quantum yield of carbene formation approximately 0.65 .
Chapter 4: Summary and Outlook
The efficiency of carbene generation is a critical parameter for the successful application of this compound in photoaffinity labeling experiments. While often assumed to be high, a quantitative understanding through the determination of the quantum yield provides a rigorous foundation for experimental design and interpretation.
| Parameter | Description | Typical Value / Property | Reference |
| λ_max | Wavelength of maximum absorbance for photoactivation. | ~356 nm | [11] |
| Photolysis Products | Primary species formed upon irradiation. | Singlet Carbene (~65%), Diazo Isomer (~35%) | [5][6] |
| Φ_dis (Est.) | Quantum yield of diazirine disappearance. | High, often approaching 1.0 | Assumed |
| Φ_carbene (Est.) | Estimated quantum yield of carbene formation. | ~0.65 | [5][6] |
| Carbene Reactivity | Characteristic reactions of the generated intermediate. | Insertion into C-H, O-H, N-H bonds. | [3] |
Causality in Experimental Design: The choice of ferrioxalate actinometry is dictated by its robust nature and spectral overlap with the diazirine's activation wavelength. The use of ¹⁹F NMR for analysis is driven by the unique spectroscopic handle provided by the trifluoromethyl group, which allows for clean and unambiguous quantification, free from interference from solvent or other proton-containing species.
By following the detailed protocols within this guide, researchers can validate the photochemical efficiency of their diazirine probes, ensuring greater reproducibility and confidence in their crosslinking studies. This quantitative approach elevates photoaffinity labeling from a qualitative tool to a precise and predictable methodology, paving the way for more accurate and insightful discoveries in chemical biology and drug development.
References
- Kumar, A. B., et al. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Royal Society of Chemistry.
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Tanbouza, N., et al. (2021). 3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine. ResearchGate. Available at: [Link]
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Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-8. Available at: [Link]
-
Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. Available at: [Link]
-
Hashimoto, M., et al. (2015). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. MDPI. Available at: [Link]
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Wang, F., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Acta Pharmaceutica Sinica B, 8(5), 710-723. Available at: [Link]
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Platz, M., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry, 2(5), 337-41. Available at: [Link]
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HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. HepatoChem. Available at: [Link]
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Kühle, H. (n.d.). Chemical Actinometry. Technoprocur.cz. Available at: [Link]
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Slideshare. (n.d.). Actinometry_in_Photochemistry_Presentation. Slideshare. Available at: [Link]
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González-García, N., et al. (2014). A Versatile Method for the Determination of Photochemical Quantum Yields via Online UV-Vis Spectroscopy. The Royal Society of Chemistry. Available at: [Link]
-
Lanza, J. J., & Moss, R. A. (2002). Direct Observation of Carbene and Diazo Formation from Aryldiazirines by Ultrafast Infrared Spectroscopy. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Diazirine. Wikipedia. Available at: [Link]
-
Sanchez-Carmona, S., et al. (2004). Carbene formation in its lower singlet state from photoexcited 3H-diazirine or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Solubility of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine in Aqueous and Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
This compound is a member of the trifluoromethylaryldiazirine family of photoaffinity labeling (PAL) reagents.[1] These compounds are indispensable tools for elucidating ligand-protein interactions, identifying drug targets, and mapping binding sites. Upon photoactivation, typically with UV light, the diazirine moiety releases nitrogen gas to generate a highly reactive carbene intermediate that can form covalent bonds with nearby molecules.[1]
The efficacy of this compound in any experimental system is fundamentally governed by its solubility in the chosen solvent. Inadequate solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and ultimately, failed or irreproducible crosslinking studies. This guide, therefore, aims to provide a thorough understanding of the solubility profile of this important reagent, enabling researchers to make informed decisions about solvent selection and experimental design.
Physicochemical Properties and Predicted Solubility Profile
A foundational understanding of the physicochemical properties of this compound provides a strong basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂ | [2] |
| Molecular Weight | 200.16 g/mol | [2] |
| XLogP3-AA (Computed) | 3.3 | [2] |
| Appearance | Typically a pale yellow oil or liquid | [3][4] |
The computed XLogP3-AA value of 3.3 is a strong indicator of the molecule's hydrophobicity, suggesting a preference for nonpolar environments over aqueous media.[2] This is a common characteristic of small aromatic compounds, and the presence of the trifluoromethyl group further enhances lipophilicity.
Expected Solubility in Organic Solvents
Based on the solubility of the closely related analog, 3-phenyl-3-(trifluoromethyl)-3H-diazirine, which is described as "soluble in most organic solvents," it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[3] The additional methyl group on the phenyl ring is unlikely to dramatically alter this general solubility profile.
Table of Expected Qualitative Solubility in Organic Solvents:
| Solvent | Polarity Index | Expected Solubility | Rationale & Field Insights |
| Methanol | 5.1 | High | The photolysis of 3-(p-tolyl)-3-(trifluoromethyl)diazirine has been successfully carried out in methanol, indicating sufficient solubility for reaction.[5] Methanol is a polar protic solvent capable of hydrogen bonding, but the hydrophobic nature of the diazirine suggests it will readily dissolve. |
| Ethanol | 4.3 | High | Similar to methanol, ethanol is a common solvent for organic reactions and is expected to readily solubilize the compound. |
| Acetonitrile | 5.8 | High | A polar aprotic solvent widely used in chromatography and as a reaction medium. Its polarity should be sufficient to dissolve the diazirine. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |
| Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent, often used for reactions involving polar and nonpolar compounds. |
| Dichloromethane (DCM) | 3.1 | Very High | A nonpolar solvent commonly used in the synthesis and purification of diazirines.[6][7][8] Its low polarity is well-suited for the hydrophobic nature of the compound. |
| Chloroform | 4.1 | Very High | Similar to DCM, chloroform is a standard solvent for nonpolar organic compounds and is expected to be an excellent solvent for this diazirine. |
| Hexanes/Heptane | 0.1 | Moderate to High | These nonpolar aliphatic hydrocarbons are often used as eluents in the purification of diazirines by column chromatography, indicating good solubility.[6][7][8] |
| Ethyl Acetate | 4.4 | High | A moderately polar solvent that is an excellent choice for dissolving a wide array of organic compounds and is used in the purification of this class of molecules.[6][7][8] |
Expected Solubility in Aqueous Solvents
The inherent hydrophobicity of the tolyl and trifluoromethyl groups strongly suggests that this compound will have very low solubility in aqueous solutions.
Studies on analogous 3-aryl-3-(trifluoromethyl)diazirines have demonstrated that replacing the phenyl ring with more polar heterocyclic rings, such as pyridine or pyrimidine, can increase aqueous solubility by several orders of magnitude.[9][10] This provides strong evidence that the nonpolar nature of the p-tolyl group will contribute to poor water solubility.
Table of Expected Qualitative Solubility in Aqueous Solvents:
| Solvent | Expected Solubility | Rationale & Field Insights |
| Water | Very Low | The high XLogP3-AA value and the presence of hydrophobic functional groups predict minimal solubility in water. |
| Phosphate-Buffered Saline (PBS) | Very Low | The presence of salts in PBS is unlikely to significantly enhance the solubility of this non-ionic, hydrophobic compound. |
For applications requiring an aqueous environment, it is common practice to first dissolve the diazirine in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, before preparing the final aqueous solution. However, researchers must be mindful of the final concentration of the organic solvent, as it can impact the biological system under investigation.
Experimental Determination of Solubility: A Practical Guide
Given the absence of precise, publicly available solubility data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems. The following protocols are based on established methodologies and best practices.
Prerequisite: Purity of the Diazirine
The presence of impurities can significantly affect the measured solubility of a compound. Therefore, it is crucial to ensure the purity of the this compound sample before conducting solubility studies.
Recommended Purification Method: Flash column chromatography is a standard and effective method for purifying diazirines.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate) or dichloromethane is typically effective.[6][7][8]
The purity of the collected fractions should be assessed by an appropriate analytical technique, such as ¹H NMR, ¹⁹F NMR, or HPLC.
Protocol 1: Shake-Flask Method for Aqueous Solubility Determination
This method is a widely accepted standard for determining the solubility of compounds in aqueous media.
Workflow for Aqueous Solubility Determination:
Caption: Workflow for the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of purified this compound to a vial containing a precise volume of the aqueous solvent of interest (e.g., water, PBS). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed for a period to let the excess solid settle. Subsequently, centrifuge the sample at high speed or filter it through a syringe filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.
-
Quantification: Carefully take a known volume of the supernatant. Dilute this aliquot with a suitable solvent and determine the concentration of the diazirine using a pre-calibrated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Gravimetric Method for Organic Solvent Solubility
For organic solvents where the diazirine is expected to have higher solubility, a gravimetric approach can be employed.
Workflow for Gravimetric Solubility Determination:
Caption: Workflow for the gravimetric method.
Step-by-Step Methodology:
-
Preparation and Equilibration: Prepare a saturated solution of this compound in the organic solvent of interest by adding an excess of the solid and agitating at a constant temperature until equilibrium is reached.
-
Isolation: Filter the saturated solution to remove any undissolved solid. Carefully transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry vial.
-
Solvent Evaporation: Remove the solvent from the vial under reduced pressure using a rotary evaporator or a stream of inert gas.
-
Drying and Weighing: Dry the vial containing the residue in a vacuum oven at a mild temperature until a constant weight is achieved.
-
Calculation: The solubility can be calculated from the mass of the dissolved diazirine and the volume of the solvent used.
Safety and Handling Considerations
As with all diazirine-containing compounds, appropriate safety precautions must be taken when handling this compound.
-
Light Sensitivity: Diazirines are photoactivatable. Protect the compound from light, especially UV sources, to prevent premature decomposition. Use amber vials and work in a dimly lit area when possible.
-
Thermal Stability: While generally more stable than their diazo isomers, diazirines can decompose upon heating. Avoid excessive temperatures during handling and storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound. While quantitative data is not yet available in the peer-reviewed literature, a strong understanding of its physicochemical properties and the behavior of analogous compounds allows for reliable predictions of its solubility. The compound is expected to be highly soluble in a wide range of organic solvents and to have very low solubility in aqueous media. For precise quantitative measurements, the detailed experimental protocols provided herein will enable researchers to generate the necessary data for their specific applications, ensuring the robust and reproducible use of this powerful photoaffinity labeling reagent.
References
- Kumar, V. S., & Gudipati, V. (Year). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Request PDF. (n.d.). 3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine.
- Wulff, J. E., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Semantic Scholar.
- Murai, Y., et al. (2021). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING.
- Kumar, V. S., & Gudipati, V. (Year). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- (Year). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. MDPI.
- (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PubMed Central.
- (n.d.). 3,3-Di(trifluoromethyl)diazirine | 3024-50-8. Benchchem.
- PubChem. (n.d.). 3-(4-Tolyl)-3-(trifluoromethyl)diazirine.
- ChemScene. (n.d.). (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol.
- Platz, M., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes.
- (2008). (PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation.
- (n.d.). (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-((trimethylsilyl)ethynyl)phenyl)methanol.
- (n.d.). 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine. Sigma-Aldrich.
- (n.d.). 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Chem-Impex.
- PubChemLite. (n.d.). (3-(3-(trifluoromethyl)-3h-diazirin-3-yl)phenyl)methanol.
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A Theoretical and Computational Guide to the Photodecomposition of Aryl-Trifluoromethyl-Diazirines
Abstract: 3-Aryl-3-(trifluoromethyl)diazirines are paramount in chemical biology and materials science, primarily serving as robust photoactivated precursors for highly reactive trifluoromethylcarbenes. Their utility in photoaffinity labeling and polymer cross-linking stems from the clean, light-induced extrusion of dinitrogen.[1][2][3] The trifluoromethyl group, in particular, enhances the stability of the diazirine ring and minimizes undesired rearrangements, such as isomerization to the corresponding diazoalkane, thereby improving the efficiency of carbene generation.[3][4] This technical guide provides an in-depth exploration of the theoretical underpinnings of their photodecomposition, offering a framework for researchers to understand, predict, and manipulate these powerful photochemical reactions. We will dissect the electronic structure, excited-state dynamics, and the computational methodologies essential for their study, bridging fundamental theory with practical application.
The Photochemical Core: Mechanism and Intermediates
The journey from a stable diazirine to a reactive carbene is an ultrafast process initiated by the absorption of UV light, typically in the 350-360 nm range.[1][5] This process, occurring on a picosecond or even sub-picosecond timescale, involves a complex interplay of electronic states and molecular geometries.[6][7]
Electronic Excitation and the S1 State
The photoprocess begins with the absorption of a photon, promoting the diazirine molecule from its electronic ground state (S₀) to the first singlet excited state (S₁). This is predominantly an n → π* transition, involving the excitation of an electron from a non-bonding orbital on one of the nitrogen atoms to an anti-bonding π* orbital within the N=N moiety.[8]
Branching Pathways: Carbene vs. Diazo Formation
Once in the S₁ state, the molecule is at a critical juncture. Two primary competing pathways dictate its fate:
-
Direct Dinitrogen Extrusion: The most desired pathway involves the concerted, or near-concerted, cleavage of the two C-N bonds. This leads to the extrusion of a stable dinitrogen (N₂) molecule and the direct formation of the aryl-trifluoromethyl-carbene intermediate.[9][10]
-
Isomerization to Diazoalkane: An alternative pathway involves the cleavage of a single C-N bond, followed by rearrangement to form the linear, and generally less reactive, aryl-trifluoromethyl-diazoalkane isomer.[1][11][12]
Ultrafast spectroscopic studies have confirmed that both the carbene and the diazo isomer can form nearly instantaneously upon photoexcitation.[6][7] While the trifluoromethyl group suppresses the diazo pathway compared to other diazirines, it does not eliminate it entirely.[4][7] The diazo intermediate can, in some cases, be further photoactivated to yield the same carbene, but this often requires different wavelengths and can complicate kinetic analyses.[8][11]
The overall photodecomposition process is visually summarized in the state diagram below.
Caption: A typical workflow for computational photochemistry studies.
Protocols and Practical Insights
This section provides actionable protocols for both the synthesis and computational analysis of a representative compound, 3-phenyl-3-(trifluoromethyl)-3H-diazirine.
Protocol: Synthesis of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
This multi-step protocol is a standard laboratory procedure for accessing aryl-trifluoromethyl-diazirines from the corresponding ketone. [1][9][13][14] Step 1: Oxime Formation
-
Dissolve 2,2,2-trifluoroacetophenone in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting ketone.
-
Cool the reaction, remove the ethanol under reduced pressure, and extract the product into diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime.
Step 2: O-Tosylation
-
Dissolve the crude oxime in dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate. The resulting tosyl oxime is often used directly in the next step.
Step 3: Diaziridine Formation
-
In a pressure vessel or sealed tube cooled to -78 °C, dissolve the tosyl oxime in DCM.
-
Condense anhydrous ammonia (liquid) into the vessel.
-
Seal the vessel and allow it to slowly warm to room temperature, stirring for 16-24 hours.
-
Carefully vent the ammonia and quench the reaction with water.
-
Extract the crude diaziridine into DCM, dry, and concentrate. This intermediate is typically unstable and used immediately.
Step 4: Oxidation to Diazirine
-
Dissolve the crude diaziridine in methanol.
-
Add triethylamine (Et₃N).
-
Add a solution of iodine (I₂) in methanol dropwise until a persistent brown color is observed.
-
Stir for 1-2 hours at room temperature.
-
Quench the excess iodine with aqueous sodium thiosulfate.
-
Extract the final diazirine product into a nonpolar solvent like hexanes, wash with water, dry, and concentrate.
-
Purify by flash column chromatography on silica gel. Caution: Diazirines are light-sensitive and should be handled in foil-wrapped flasks.
Protocol: CASSCF Calculation of the S₁ Excited State
This protocol outlines a typical calculation using a quantum chemistry package like OpenMolcas or Gaussian.
Objective: To find the optimized geometry of 3-phenyl-3-(trifluoromethyl)-3H-diazirine in its first singlet excited state (S₁).
Step 1: Ground State Pre-optimization
-
Method: DFT (e.g., B3LYP) or a cheaper ab initio method (e.g., MP2).
-
Basis Set: A Pople-style basis set like 6-31G(d) is sufficient for a starting geometry.
-
Keywords: Opt Freq (to optimize and verify it's a true minimum).
-
Rationale: This provides a reasonable starting geometry for the more computationally expensive CASSCF calculation.
Step 2: Defining the Active Space
-
Analysis: Visualize the molecular orbitals from the ground-state calculation. The active space must include the orbitals involved in the n→π* transition and C-N bond cleavage.
-
Selection: A common choice for this system is a CAS(14e, 12o) active space. This includes the σ and σ* orbitals for the two C-N bonds, the π and π* orbitals of the N=N bond, and the full π-system of the phenyl ring (6 electrons in 6 orbitals).
-
Rationale: This space is balanced enough to describe the ground state, the n→π* excited state, and the bond-breaking processes leading to carbene and N₂. An incorrect active space will lead to erroneous results.
Step 3: State-Averaged CASSCF Calculation
-
Method: CASSCF(14,12)
-
Keywords: Opt, StateAverage, SS(2) (average over two singlet states, S₀ and S₁).
-
Root: Root=2 (optimize the geometry on the first excited state, which is the second root).
-
Basis Set: Use a more robust basis set, such as ANO-RCC-VDZP or cc-pVDZ.
-
Self-Validation: After convergence, perform a frequency calculation at the S₁ optimized geometry. A true minimum on the excited state potential energy surface will have zero imaginary frequencies.
Step 4: (Optional but Recommended) Energy Refinement
-
Method: MS-CASPT2
-
Procedure: Using the S₁ optimized geometry from CASSCF, perform a single-point energy calculation with MS-CASPT2.
-
Rationale: This provides a more quantitatively accurate energy for the S₁ state by including dynamic electron correlation.
Experimental Validation: Observing the Unobservable
Theoretical predictions are only as good as their experimental validation. The transient nature of the intermediates in diazirine photodecomposition necessitates advanced spectroscopic techniques.
Ultrafast Transient Absorption Spectroscopy
This is the primary experimental method for tracking the photodecomposition in real-time.
-
Workflow: A "pump" laser pulse (e.g., at 350 nm) excites the diazirine sample. A second, broadband "probe" pulse arrives at a precisely controlled delay time (from femtoseconds to nanoseconds) to measure the absorption spectrum of any newly formed transient species.
-
Signatures: The aryl-trifluoromethyl-carbene and the diazo isomer have distinct absorption profiles in the UV-visible and infrared regions. [6]For example, the diazo isomer exhibits a very strong characteristic absorption around 2040 cm⁻¹ in the IR spectrum. [6][7]* Insight: By tracking the rise and decay of these spectral signatures as a function of the pump-probe delay, one can directly measure the formation timescales and lifetimes of the intermediates, providing crucial data to benchmark theoretical models.
| Technique | Information Gained | Timescale | Reference |
| Femtosecond Transient Absorption (UV-Vis) | Electronic transitions of excited state and intermediates (carbene, diazo) | 100 fs - 10 ns | |
| Picosecond Time-Resolved Infrared (TRIR) | Vibrational modes of intermediates; unambiguous identification of diazo vs. carbene | 1 ps - 10 ns | [6][7] |
| ¹⁹F NMR Spectroscopy | Monitoring stable product formation and diazirine decay over longer times | seconds - hours | [15] |
Conclusion and Future Outlook
The photodecomposition of aryl-trifluoromethyl-diazirines is a rich field where advanced theoretical chemistry and cutting-edge experimental techniques converge. A deep understanding of the underlying potential energy surfaces, governed by conical intersections and competing reaction pathways, is essential for the rational design of next-generation photoaffinity probes and photoactivated materials. [3] Future theoretical work will likely focus on explicitly modeling the solvent environment to understand its influence on carbene reactivity and lifetimes, as well as exploring the effects of a wider range of aryl substituents on the photochemical properties. [3]The continued synergy between high-level computations (like MS-CASPT2 and ab initio molecular dynamics) and ultrafast spectroscopy will undoubtedly unlock new capabilities, allowing for the design of diazirines with precisely tuned activation wavelengths, carbene generation efficiencies, and reaction specificities for ever more demanding applications in drug discovery and beyond.
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Y. Zhang, et al. Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
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Y. Zhang, et al. Possible mechanism for the photolysis of alkyl diazirine. ResearchGate. [Link]
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Y. Zhang, et al. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications. [Link]
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M. I. Dobrikov, T. S. Zatsepin, E. A. Kubareva, M. V. Patrikeeva, T. V. Ovchinnikova. Photoactivatable Reagents Based on Aryl(trifluoromethyl)diazirines: Synthesis and Application for Studying Nucleic Acid. Russian Journal of Bioorganic Chemistry. [Link]
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A. B. Kumar, J. D. Tipton, R. Manetsch. Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Royal Society of Chemistry. [Link]
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A. M. L. Alcaraz, L. M. Frutos, M. E. M. L. de Ceballos, M. A. R. R. Abumsim, A. P. de la Luz. Photochemistry of 1-Phenyl-1-diazopropane and Its Diazirine Isomer: A CASSCF and MS-CASPT2 Study. The Journal of Physical Chemistry A. [Link]
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Y. Zhang, G. Burdzinski, J. Kubicki, M. S. Platz. Direct Observation of Carbene and Diazo Formation from Aryldiazirines by Ultrafast Infrared Spectroscopy. ResearchGate. [Link]
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S. Das, S. C. Mandal, S. Guha. Effects of Electron-Withdrawing and Donating Group Substituents on the Photodissociation Reaction of Diazirine. ChemRxiv. [Link]
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H. Tomioka, H. Nagaoka, Y. Ohtawa, Y. Yamada. Recent Progress in Diazirine-Based Photoaffinity Labeling. ResearchGate. [Link]
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A. A. D. S. D. I. S. S. N. M. S. W. S. New Trends in Diaziridine Formation and Transformation (a Review). Molecules. [Link]
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M. J. Bearpark, F. Bernardi, M. Olivucci, M. A. Robb. Carbene formation in its lower singlet state from photoexcited 3H-diazirine or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study. Journal of the American Chemical Society. [Link]
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N. I. Brodie, et al. Overview of diazirine synthesis, activation, and applications. ResearchGate. [Link]
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C. Cziegler, et al. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR-Spectroscopy. ResearchGate. [Link]
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D. P. O. Dé, T. Ollevier. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ResearchGate. [Link]
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N. I. Brodie, et al. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science. [Link]
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A. Simonneau, S. Mallet-Ladeira, M. Dequéant, A. Amgoune, D. Bourissou. Gold(I) α-Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies. Angewandte Chemie International Edition. [Link]
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S. Yalouz, et al. Sample-based Quantum Diagonalization Methods for Modeling the Photochemistry of Diazirine and Diazo Compounds. arXiv. [Link]
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Y. Hashimoto, Y. Ohtawa, H. Nagaoka, Y. Yamada. Diazirine based photoaffinity labeling. ResearchGate. [Link]
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J. Liu, J. Hu. A Trifluoromethylcarbene Source. Angewandte Chemie International Edition. [Link]
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J. E. Basabe-Desmonts, et al. 3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated “Linker” Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces. ResearchGate. [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
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M. G. M. Schmid, et al. Transient absorption spectroscopy and analysis. ResearchGate. [Link]
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Methodological & Application
photoaffinity labeling protocol using 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Application Notes & Protocols
Topic: High-Efficiency Photoaffinity Labeling for Target Identification and Binding Site Analysis Using 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine Probes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing small molecule-protein interactions directly in complex biological systems.[1][2] This application note provides a comprehensive guide to the principles and practice of using this compound (TPD) and its derivatives for covalent modification of biological targets. We detail the mechanistic advantages of trifluoromethyl-aryl diazirines, offer step-by-step protocols for live-cell labeling, and describe downstream analytical workflows, including fluorescent visualization, enrichment, and mass spectrometry-based identification of binding partners and sites. This guide is intended to provide researchers with the foundational knowledge and practical methodology to successfully implement TPD-based photoaffinity labeling in their own discovery workflows.
Introduction: The Power of Covalent Capture
Understanding how a small molecule interacts with its protein targets is fundamental to drug discovery and chemical biology. Photoaffinity labeling (PAL) provides a robust method to convert non-covalent binding events into stable, covalent bonds upon photoactivation.[3] This enables the "capture" of target proteins from their native environment, facilitating their identification and the characterization of specific binding sites.[4][5]
Among the various photoreactive groups, diazirines have emerged as a preferred choice due to their small size, relative stability in the dark, and efficient activation with long-wave UV light (~350-370 nm), which minimizes cellular damage.[6][7][8] The this compound (TPD) moiety, a derivative of the class introduced by Brunner, offers specific advantages:
-
Suppressed Isomerization: The electron-withdrawing trifluoromethyl group reduces the propensity for the diazirine to rearrange into its linear diazo isomer upon photoexcitation, a common side reaction that can lead to non-specific labeling.[9][10]
-
High Reactivity: Upon irradiation, the TPD group extrudes nitrogen gas to generate a highly reactive carbene intermediate.[7][11] This carbene can rapidly insert into a wide range of C-H, N-H, and O-H bonds within the binding pocket, providing a "snapshot" of the interaction.[12][13]
-
Chemical Stability: The TPD group is stable under many common synthetic conditions, allowing for its incorporation into complex small molecule probes.[14][15]
A typical TPD-based photoaffinity probe consists of three key components: the small molecule of interest (the "bait"), the TPD photoreactive group, and a handle for downstream applications, such as an alkyne or biotin tag.[1][9] The alkyne handle is particularly versatile, enabling bioorthogonal "click" chemistry reactions to attach reporter tags (e.g., fluorophores for imaging) or affinity tags (e.g., biotin for enrichment).[7][15]
The Mechanism: Light-Induced Carbene Formation
The utility of diazirine-based PAL hinges on its photochemical reactivity. The process can be broken down into several key steps, though it is important to recognize that the photolysis of diazirines can generate both carbene and diazo intermediates, which have different reactivity profiles.[1][16]
-
Photoexcitation: Upon irradiation with UV-A light (typically 350-365 nm), the diazirine ring is excited to a singlet state (S1).[12][17]
-
Nitrogen Extrusion & Carbene Formation: The excited diazirine rapidly loses a molecule of dinitrogen (N₂) to form a highly reactive singlet carbene intermediate.[7][9][11] This is the desired pathway for efficient, residue-agnostic crosslinking.
-
Covalent Insertion: The carbene can insert into nearby C-H, O-H, or N-H bonds of the target protein, forming a stable covalent bond.[12][13] The lifetime of the carbene is extremely short, ensuring that labeling is confined to the immediate vicinity of the binding site.[12]
-
Isomerization to Diazo Compound (Side Reaction): A competing pathway involves the photoisomerization of the diazirine to a linear diazo compound.[12][16][18] While diazo compounds can also be photoactivated (often at different wavelengths) to form carbenes, they can also react as electrophiles, particularly with protonated acidic residues (e.g., aspartic and glutamic acid), which can skew labeling results.[1][16][19] The TPD scaffold helps to minimize this pathway.[9][10]
Caption: Mechanism of TPD photoactivation. The desired pathway (green) generates a singlet carbene for rapid, non-specific C-H insertion. A potential side reaction (red) involves isomerization to a diazo intermediate, which can preferentially label acidic residues.
Experimental Design & Key Considerations
A successful PAL experiment relies on careful design and the inclusion of appropriate controls.
Probe Design
The photoaffinity probe is the central reagent. Its design must balance several factors:
-
Affinity: The probe's core structure should retain high affinity for the target protein. The placement of the TPD group and the linker for the handle should be guided by existing structure-activity relationship (SAR) data to minimize disruption of binding.[19]
-
Handle Placement: The alkyne or biotin handle should be placed at a position that is solvent-exposed upon binding to ensure accessibility for subsequent click chemistry or affinity purification.
-
Photostability: While TPD probes are relatively stable, they should be handled in low-light conditions (e.g., in amber vials) to prevent premature activation.[18]
Essential Controls
To ensure that observed labeling is specific and meaningful, several controls are mandatory.
| Control Type | Purpose | Implementation | Expected Outcome |
| No UV Control | To confirm that covalent labeling is light-dependent. | Perform the entire experiment, but keep one sample protected from UV light (e.g., wrapped in foil).[7] | No or significantly reduced labeling in the "-UV" lane on a gel/blot. |
| Competition Control | To demonstrate that labeling occurs at a specific binding site. | Pre-incubate cells/lysate with an excess (e.g., 10-100x) of the parent compound (without the TPD/handle) before adding the probe.[2][7] | Specific bands should disappear or be greatly reduced in the competition lane. |
| No Probe Control | To identify background signal from detection reagents. | Perform the experiment without adding the photoaffinity probe. | No signal should be detected in the probe's channel. |
| Inactive Probe Control | To control for non-specific interactions of the probe scaffold. | Synthesize a control probe where the diazirine is replaced with a stable, non-photoreactive group (e.g., a methyl group).[7] | Labeling should be absent or significantly reduced. |
Detailed Protocol: Live Cell Photoaffinity Labeling
This protocol outlines a general workflow for identifying the targets of a TPD-alkyne probe in living mammalian cells, followed by fluorescent visualization.
Sources
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Application Notes and Protocols: Mapping Protein-Protein Interactions with 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Introduction: Illuminating the Interactome with Precision
The intricate dance of proteins governs nearly all cellular processes. Understanding these protein-protein interactions (PPIs) is fundamental to deciphering complex biological systems and is a cornerstone of modern drug development. However, many PPIs are transient and of low affinity, making them notoriously difficult to capture and study using traditional biochemical methods. Photo-affinity labeling (PAL) has emerged as a powerful chemical biology tool to overcome these challenges by creating a covalent "snapshot" of interactions in their native environment.[1][2]
This guide provides a comprehensive overview and detailed protocols for utilizing 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine (Tfmd-diazirine), a state-of-the-art photo-crosslinker, to identify and map protein-protein interactions. As a Senior Application Scientist, this document is crafted to provide not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering researchers to design, execute, and interpret their experiments with confidence.
The Scientific Foundation: Why this compound?
The choice of a photo-crosslinker is critical for the success of a PAL experiment.[3] While several classes of photoreactive groups exist, including aryl azides and benzophenones, trifluoromethyl-aryl-diazirines, and specifically this compound, offer a compelling set of advantages that have led to their widespread adoption.[4][5]
Key Advantages:
-
Small Size: The diazirine moiety is exceptionally small, minimizing steric hindrance and reducing the likelihood of disrupting the natural protein-protein interaction being studied.[5]
-
Chemical Stability: In the absence of UV light, the diazirine ring is highly stable under a wide range of physiological and experimental conditions, including variations in pH and temperature, preventing premature or non-specific reactions.[5][6]
-
Efficient Photoactivation: Upon irradiation with long-wave UV light (typically around 350-365 nm), a wavelength that is relatively biocompatible and less damaging to cells and proteins, the diazirine efficiently extrudes nitrogen gas.[4][7]
-
Highly Reactive Carbene Generation: The photoactivation process generates a highly reactive and short-lived carbene intermediate.[8][9] This carbene can indiscriminately insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, that are in close proximity, effectively "tagging" interacting partners.[9][10] The trifluoromethyl group helps to suppress the formation of a less reactive linear diazo isomer, thereby increasing the efficiency of carbene formation.[4][11]
-
Versatility in Probe Design: The tolyl group provides a convenient scaffold for chemical modification, allowing for the incorporation of reporter tags such as biotin for enrichment or fluorescent dyes for visualization. Furthermore, alkyne or azide handles can be introduced for subsequent bioorthogonal "click" chemistry reactions.[12][13]
Mechanism of Action:
The core of the PAL experiment lies in the light-induced conversion of the stable diazirine into a highly reactive carbene. This process is depicted in the diagram below.
Caption: Photoactivation of this compound.
Experimental Design: A Roadmap to Success
A well-designed PAL experiment is crucial for obtaining meaningful and reproducible results. The following workflow provides a general framework that can be adapted to specific research questions.
Caption: General workflow for a photo-affinity labeling experiment.
Critical Considerations for Experimental Design:
-
Probe Design: The diazirine photo-crosslinker is typically incorporated into a "bait" molecule, which can be a small molecule inhibitor, a peptide, or a protein known to interact with the target of interest. A reporter tag, such as biotin, is also included for downstream enrichment and detection.
-
Controls are Non-Negotiable: To ensure the validity of your results, several control experiments are essential.[2] These include:
-
No UV control: To identify proteins that bind non-covalently to the probe or the affinity matrix.
-
No probe control: To identify proteins that non-specifically bind to the affinity matrix.
-
Competition experiment: Pre-incubation with an excess of the unmodified bait molecule (without the diazirine) to demonstrate that the photo-labeling is specific to the binding site of interest.[2]
-
-
Optimization of UV Irradiation: The duration and intensity of UV exposure should be carefully optimized to maximize cross-linking efficiency while minimizing potential damage to the biological sample.
Protocols in Detail: From Benchtop to Data
The following protocols provide a detailed, step-by-step guide for performing a typical PAL experiment using a biotinylated this compound probe in live mammalian cells.
Protocol 1: Live-Cell Photo-Crosslinking
This protocol outlines the steps for labeling interacting proteins within their native cellular context.
Materials:
-
Mammalian cells expressing the protein of interest.
-
Cell culture medium and supplements.
-
Biotinylated this compound probe (stock solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
UV cross-linking apparatus (e.g., Rayonet reactor with 350 nm bulbs).
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Cell scrapers.
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Probe Incubation:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium containing the desired concentration of the biotinylated diazirine probe. The optimal concentration should be determined empirically but typically ranges from 1-50 µM.
-
Incubate the cells for a sufficient time to allow the probe to engage with its target (e.g., 1-4 hours at 37°C).
-
-
Competition Control (Optional but Recommended): For the competition control plate, pre-incubate the cells with a 50-100 fold excess of the non-biotinylated, non-diazirine containing parent compound for 30-60 minutes before adding the photo-affinity probe.
-
UV Irradiation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any unbound probe.
-
Place the cell culture plate on ice and irradiate with 350 nm UV light for 5-30 minutes. The optimal irradiation time should be determined for each experimental system.
-
-
Cell Lysis:
-
Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cross-linked proteins.
-
Protocol 2: Enrichment of Biotinylated Proteins
This protocol describes the capture of the covalently labeled protein complexes using streptavidin affinity chromatography.
Materials:
-
Cell lysate from Protocol 1.
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding:
-
Add the clarified cell lysate to the prepared streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose resin) and discard the supernatant.
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 2X SDS-PAGE sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the captured proteins.
-
Pellet the beads and collect the supernatant containing the enriched, cross-linked proteins.
-
Protocol 3: Analysis by Mass Spectrometry
This protocol provides a general workflow for identifying the captured proteins using mass spectrometry.
Materials:
-
Eluted protein sample from Protocol 2.
-
SDS-PAGE gel and running buffer.
-
Coomassie blue or silver stain.
-
In-gel digestion kit (containing trypsin).
-
LC-MS/MS system.
Procedure:
-
SDS-PAGE: Separate the eluted proteins on an SDS-PAGE gel.
-
In-Gel Digestion:
-
Visualize the protein bands using Coomassie blue or silver staining.
-
Excise the entire lane or specific bands of interest.
-
Perform in-gel digestion with trypsin according to standard protocols.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable database search engine (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.
-
Compare the protein lists from your experimental and control samples to identify specific interaction partners. Proteins that are significantly enriched in the UV-irradiated sample compared to the no-UV and competition controls are considered high-confidence interactors.
-
Data Interpretation and Troubleshooting
Interpreting Your Results:
The primary goal is to identify proteins that are specifically and significantly enriched in your experimental sample compared to your controls. A successful experiment will yield a list of potential interaction partners that can be further validated by orthogonal methods such as co-immunoprecipitation or functional assays.
Troubleshooting Common Issues:
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking | Inefficient UV irradiation | Optimize UV exposure time and intensity. Ensure the UV lamp is functioning correctly. |
| Low probe concentration | Increase the concentration of the photo-affinity probe. | |
| Weak or transient interaction | Perform cross-linking at lower temperatures or in the presence of stabilizing agents. | |
| High background/non-specific binding | Insufficient washing | Increase the number and stringency of washes during the enrichment step. |
| Non-specific binding to beads | Pre-clear the lysate with beads that do not have streptavidin. | |
| Probe aggregation | Ensure the probe is fully solubilized in the medium. |
Conclusion: A Powerful Tool for Discovery
The use of this compound in photo-affinity labeling provides a robust and versatile platform for the discovery and characterization of protein-protein interactions. By combining the principles of chemical cross-linking with the analytical power of mass spectrometry, researchers can gain unprecedented insights into the dynamic networks that underpin cellular function. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively employ this powerful technology in their research endeavors.
References
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Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554-570. [Link]
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Chen, X., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 1(3), 100109. [Link]
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Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI-and ESI-MS/MS. Journal of mass spectrometry, 45(8), 892-899. [Link]
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Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI-and ESI-MS/MS. Journal of mass spectrometry, 45(8), 892-899. [Link]
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Hashimoto, M., & Hatanaka, Y. (2006). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophore. Journal of synthetic organic chemistry, Japan, 64(11), 1198-1206. [Link]
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Lang, K., & Chin, J. W. (2014). Probing protein–protein interactions with genetically encoded photoactivatable cross-linkers. In Protein-Protein Interactions (pp. 243-261). Humana Press, Totowa, NJ. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]
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Gutierrez, C. B., et al. (2021). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. [Link]
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Chen, X., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 1(3), 100109. [Link]
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Hatanaka, Y. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1369. [Link]
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Pitsch, S., et al. (2000). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Helvetica Chimica Acta, 83(9), 2218-2241. [Link]
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Hashimoto, M., & Hatanaka, Y. (2006). Practical conditions for photoaffinity labeling with 3-trifluoromethyl-3-phenyldiazirine photophore. Analytical biochemistry, 348(1), 154-156. [Link]
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Yang, Y., et al. (2019). Genetically encoded releasable photo-cross-linking strategies for studying protein–protein interactions in living cells. Nature protocols, 14(3), 827-851. [Link]
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Chamoun, J., et al. (2013). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Journal of integrated OMICS, 3(1), 1. [Link]
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Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical chemistry, 91(14), 9036-9044. [Link]
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Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical chemistry, 91(14), 9036-9044. [Link]
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Le Grognec, E., & Koenigs, R. M. (2020). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. The Journal of organic chemistry, 85(24), 15815-15826. [Link]
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Le Grognec, E., & Koenigs, R. M. (2020). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. The Journal of organic chemistry, 85(24), 15815-15826. [Link]
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Samel, A., et al. (2014). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC advances, 4(104), 59979-59985. [Link]
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Wang, D., et al. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry, 72(11), 758-765. [Link]
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Samel, A., et al. (2014). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC advances, 4(104), 59979-59985. [Link]
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Li, Z., et al. (2017). A Suite of "Minimalist" Photo-Crosslinkers for Live-Cell Imaging and Chemical Proteomics: Case Study with BRD4 Inhibitors. Angewandte Chemie International Edition, 56(40), 12218-12222. [Link]
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Hatanaka, Y. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Heterocycles, 89(12), 2695-2710. [Link]
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Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
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Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(9), 3288-3299. [Link]
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Ku, J. C., & Yethon, J. A. (2012). Photocrosslinking approach to investigate protein interactions in the Bcl-2 family. In The Bcl-2 family (pp. 227-242). Humana Press, Totowa, NJ. [Link]
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P διάκου, M., et al. (2020). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. Angewandte Chemie International Edition, 59(28), 11463-11469. [Link]
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Alhassan, M. (2016). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield. [Link]
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Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(3), 100645. [Link]
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The standard experimental protocol for the photoaffinity method. (n.d.). Retrieved from [Link]
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Pesce, E., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of medicinal chemistry, 65(13), 9152-9166. [Link]
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West, M. B., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(32), 12513-12523. [Link]
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Kumar, N. S., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate chemistry, 27(6), 1547-1555. [Link]
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Chem-Impex. (n.d.). 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Retrieved from [Link]
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Jiang, Y. (2024, July 19). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Portfolio Bioengineering Community. [Link]
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Samel, A., et al. (2014). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC advances, 4(104), 59979-59985. [Link]
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West, M. B., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(32), 12513-12523. [Link]
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Application Notes and Protocols for Mapping Protein Interactions with Diazirine Photo-Cross-Linkers
Introduction: Capturing the Proteome in Action
For researchers, scientists, and drug development professionals, decoding the intricate network of protein-protein interactions (PPIs) is paramount to understanding cellular function and disease pathology. Many of these interactions are transient, weak, or context-dependent, making them challenging to study using traditional biochemical methods. Chemical cross-linking offers a powerful solution by creating stable, covalent bonds between interacting proteins, effectively "freezing" them for analysis.
Among the available technologies, photo-cross-linking using diazirine-based reagents has emerged as a superior method for its high efficiency, versatility, and ability to capture interactions in their native environment.[1] Diazirine cross-linkers are chemically inert until activated by a brief pulse of long-wave UV light (~350-370 nm), a wavelength that minimizes damage to biological samples.[1][2] This temporal control allows researchers to initiate the cross-linking reaction at a precise moment in a biological process. This guide provides a comprehensive overview of the chemistry, selection, and application of diazirine cross-linkers, complete with detailed protocols to empower your research into the protein interactome.
The Diazirine Advantage: A Dual-Mechanism Photoreaction
The power of diazirine chemistry lies in its light-induced transformation into a highly reactive species. The three-membered diazirine ring is remarkably stable in the dark but, upon UV irradiation, efficiently releases molecular nitrogen (N₂) to generate a carbene.[3][4] However, recent mechanistic studies have revealed a more nuanced, two-step pathway that provides unique advantages.[5][6][7]
-
Isomerization to a Diazo Intermediate: Upon initial irradiation, the diazirine can first isomerize into a linear diazo intermediate. This species is less reactive than a carbene and exhibits a strong preference for reacting with acidic residues like aspartic acid and glutamic acid, particularly those in buried, polar environments.[1][5][6]
-
Generation of a Carbene Intermediate: With continued or higher-energy irradiation, the diazo intermediate (or the diazirine directly) loses N₂ to form a highly reactive singlet carbene.[3][5] This carbene is one of the most reactive intermediates in organic chemistry and can rapidly insert into a wide array of covalent bonds, including the C-H, N-H, and O-H bonds found in any amino acid side chain or the polypeptide backbone.[3][8]
This dual mechanism allows diazirine cross-linkers to capture a broader range of interactions than more restrictive chemistries.[1] By tuning light intensity and duration, researchers can potentially favor the diazo-mediated pathway to selectively target otherwise inaccessible polar residues.[7]
Caption: Mechanism of diazirine photo-activation.
A Guide to Selecting Your Diazirine Cross-linker
Diazirine cross-linkers are most commonly available as heterobifunctional reagents, typically featuring an N-hydroxysuccinimide (NHS) ester on one end and the diazirine on the other.[9] This design allows for a controlled, two-step process: first, the NHS ester reacts specifically with primary amines (lysine side chains, N-termini) on a "bait" protein in the dark. After removing the excess reagent, the diazirine is activated with UV light to covalently capture any nearby "prey" molecule.[2]
Choosing the right cross-linker is critical for experimental success. Key factors include the location of the target interaction (intracellular vs. cell surface), the required interaction distance, and the downstream analytical method.
| Cross-linker | Full Name | Spacer Arm (Å) | Solubility / Permeability | Cleavable? | Primary Application |
| SDA | Succinimidyl 4,4'-azipentanoate | 3.9 | DMSO-soluble / Membrane-permeable | No | Capturing intracellular and intramembrane interactions.[10][11] |
| LC-SDA | Succinimidyl 6-(4,4'-azipentanoamido)hexanoate | 12.5 | DMSO-soluble / Membrane-permeable | No | Probing for more distant or flexible intracellular interactions.[10] |
| Sulfo-SDA | Sulfosuccinimidyl 4,4'-azipentanoate | 3.9 | Water-soluble / Membrane-impermeable | No | Targeting cell-surface protein interactions.[10][12] |
| SDAD | Succinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate | 11.8 | DMSO-soluble / Membrane-permeable | Yes (Disulfide) | Intracellular studies where cleavage of the cross-link is desired for MS analysis.[9][10] |
| Photo-Leucine / Photo-Methionine | N/A | 0 | Incorporated during protein synthesis | Yes | In vivo mapping of interactions in living cells through metabolic labeling.[2][13] |
Experimental Design and Protocols
A successful cross-linking experiment hinges on careful planning and execution. Key considerations include optimizing the protein-to-cross-linker ratio, ensuring efficient removal of unreacted cross-linker before photoactivation, and performing the correct controls.
Caption: General workflow for NHS-ester/diazirine cross-linking.
Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex
This protocol is designed for a purified protein complex using a water-soluble cross-linker like Sulfo-SDA.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., PBS, HEPES, MOPS).
-
Sulfo-SDA cross-linker.
-
Anhydrous DMSO or water for stock solution.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba Spin Desalting Columns).
-
UV Lamp with emission at ~365 nm (e.g., Stratalinker or hand-held lamp).[10]
Methodology:
-
Sample Preparation:
-
Prepare your protein complex at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS (pH 7.4).
-
Causality: Buffers containing primary amines (like Tris) will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-SDA in water.
-
Causality: The NHS ester is moisture-sensitive and will hydrolyze over time in aqueous solutions, losing its reactivity. Fresh preparation is crucial.
-
-
NHS-Ester Labeling (Dark Reaction):
-
Add the Sulfo-SDA stock solution to the protein sample to achieve a 20- to 50-fold molar excess of cross-linker over protein.[10] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice. Perform this step in the dark or subdued light to prevent premature activation of the diazirine.
-
Causality: A molar excess ensures efficient labeling of the "bait" protein. Incubation on ice can help maintain the stability of sensitive protein complexes.
-
-
Quenching and Removal of Excess Cross-linker:
-
Stop the NHS-ester reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes.[10]
-
Crucial Step: Remove the quenched and unreacted cross-linker using a desalting column or dialysis.
-
Causality: This is the most critical step for a clean experiment. Failure to remove free cross-linker will result in a high background of non-specific labeling ("monolinks") upon UV activation, complicating data analysis.
-
-
Photo-Activation (UV Reaction):
-
Place the purified, labeled sample in a shallow, uncovered vessel (e.g., a petri dish or microplate).
-
Irradiate the sample with a 365 nm UV lamp. The distance and time will depend on the lamp's power. For a >150W lamp, use a distance of ~20 cm; for a hand-held 8W lamp, a distance of ~1 cm may be required.[9] Irradiate for 5-15 minutes. Samples may need to be rotated for even exposure.[10]
-
Causality: UV light provides the energy to activate the diazirine, forming the reactive carbene/diazo intermediates that will covalently bond to any nearby molecule. Do not use lamps emitting at 254 nm, as this wavelength can damage proteins.[9]
-
-
Analysis:
-
The cross-linked sample is now ready for downstream analysis by SDS-PAGE (to visualize higher molecular weight bands), Western blotting, or mass spectrometry.
-
Protocol 2: In Vivo Cross-Linking on Cultured Mammalian Cells
This protocol describes cross-linking on adherent cells. Distinctions are made for targeting cell-surface vs. intracellular interactions.
Materials:
-
Adherent cells cultured in appropriate plates (~80-90% confluency).
-
Ice-cold PBS.
-
Diazirine cross-linker (Sulfo-SDA for cell surface; SDA for intracellular).
-
Anhydrous DMSO.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
UV Lamp (~365 nm).
-
Cell lysis buffer with protease inhibitors.
Methodology:
-
Cell Preparation:
-
Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Causality: Culture medium contains amino acids and proteins that will quench the NHS-ester reaction. Washing is essential. All steps should be performed on ice to halt cellular processes and maintain complex integrity.
-
-
NHS-Ester Labeling (Dark Reaction):
-
Prepare a stock solution of the diazirine cross-linker in DMSO. Dilute the cross-linker into ice-cold PBS to a final working concentration of 0.5-2 mM.[14]
-
Add the cross-linker solution to the cells, ensuring the monolayer is fully covered.
-
Incubate for 30-60 minutes on ice in the dark.
-
Causality: For cell-surface cross-linking, use water-soluble, membrane-impermeable Sulfo-SDA.[9] For intracellular targets, use membrane-permeable SDA.[10]
-
-
Quenching and Washing:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 15 minutes on ice.
-
Aspirate the quenching solution and wash the cells three times with ice-cold PBS.
-
Causality: Thorough washing is critical to remove excess cross-linker before UV activation to prevent non-specific labeling of abundant soluble proteins upon cell lysis.
-
-
Photo-Activation (UV Reaction):
-
Remove the final PBS wash, leaving a minimal amount of buffer to cover the cells. Remove the lid of the culture plate.
-
Irradiate the cells with a 365 nm UV lamp for 10-15 minutes on ice.[10]
-
Causality: Keeping the cells on ice minimizes heat-induced stress from the lamp. Total UV irradiation time should be minimized for live-cell experiments to maintain viability.
-
-
Cell Lysis and Analysis:
-
Immediately after irradiation, aspirate the remaining PBS and add ice-cold cell lysis buffer.
-
Scrape the cells, collect the lysate, and proceed with downstream analysis such as immunoprecipitation followed by Western blot or mass spectrometry.
-
Validation and Troubleshooting
A self-validating protocol requires proper controls to ensure the observed cross-links are specific and meaningful.
Essential Controls:
-
No UV Control: Perform the entire protocol but omit the UV irradiation step. This control identifies proteins that associate non-covalently (e.g., through strong, stable interactions or aggregation).
-
No Cross-linker Control: Treat the sample identically, including UV irradiation, but without adding the cross-linker. This identifies any UV-induced protein cross-linking artifacts.
| Problem | Potential Cause | Solution |
| Low or no cross-linking efficiency | Inactive cross-linker (hydrolyzed NHS-ester). | Prepare cross-linker stock solutions fresh in anhydrous solvent. |
| Amine-containing buffer (e.g., Tris) used during labeling. | Switch to an amine-free buffer like PBS or HEPES for the labeling step. | |
| Insufficient UV exposure (low power, long distance, short time). | Decrease the distance to the lamp, increase irradiation time, or use a higher-power lamp. Ensure vessel is uncovered.[9] | |
| High background / non-specific cross-linking | Incomplete removal of unreacted cross-linker before UV step. | Be meticulous with the desalting/washing step. Use a fresh desalting column for each sample. |
| Protein concentration is too high, leading to aggregation. | Optimize protein concentration. Include non-ionic detergents if appropriate for the sample. | |
| Loss of protein function/complex integrity | Cross-linker concentration is too high. | Perform a titration to find the lowest effective cross-linker concentration. |
| UV irradiation is damaging the sample. | Reduce UV exposure time or use a lamp with a filter to remove shorter, more damaging wavelengths (<300 nm).[9] |
References
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. (n.d.). OmicsDI.
-
Mechanism of diazirine photo-crosslinking. (n.d.). ResearchGate. Retrieved from [Link]
-
Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024, July 19). Nature Portfolio. Retrieved from [Link]
-
Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (n.d.). PubMed Central. Retrieved from [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013, May 8). PubMed Central. Retrieved from [Link]
-
Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. (2024, July 18). National Institutes of Health. Retrieved from [Link]
-
Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.). ResearchGate. Retrieved from [Link]
-
Diazirine crosslinkers. (n.d.). Interchim. Retrieved from [Link]
-
Overview of diazirine synthesis, activation, and applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry. (2024, March 2). PubMed Central. Retrieved from [Link]
-
Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. (n.d.). PubMed. Retrieved from [Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019, June 17). PubMed Central. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine for Advanced Chemical Proteomics
Abstract
The identification of protein targets and the elucidation of small molecule-protein interactions are foundational challenges in chemical biology and drug discovery. Photo-affinity labeling (PAL), a powerful technique for converting non-covalent interactions into stable covalent bonds, has become an indispensable tool in this pursuit.[1][2] Among the available photoreactive groups, diazirines, and specifically aryl-trifluoromethyl diazirines like 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, have emerged as a gold standard due to their unique combination of stability, small size, and efficient photo-activation.[1][3] This guide provides an in-depth exploration of the scientific principles, applications, and detailed experimental protocols for using this compound and its derivatives in chemical proteomics. It is designed for researchers, scientists, and drug development professionals seeking to map the protein interactome of bioactive small molecules.
Core Concepts & Scientific Principles
Photo-affinity labeling is a technique that provides a "snapshot" of a ligand-protein interaction within a complex biological system.[1] The process relies on a specially designed chemical probe that incorporates three key functional elements.
Figure 1: The tripartite structure of a typical photo-affinity probe.
1.1. Mechanism of Action: The Power of the Carbene
The utility of this compound lies in its ability to generate a highly reactive carbene intermediate upon irradiation with long-wave UV light (typically ~350-365 nm).[4][5][6] This wavelength is crucial as it minimizes potential photodamage to biological molecules, a significant advantage over other photophores like aryl azides which require lower wavelengths.[7][8]
Upon photolysis, the strained three-membered diazirine ring loses a molecule of nitrogen (N₂) to form a singlet carbene.[4][5] This carbene is an extremely reactive, electrophilic species that can rapidly and non-selectively insert into nearby C-H, O-H, and N-H bonds within the protein's binding pocket.[9] This rapid insertion chemistry effectively "freezes" the transient, non-covalent binding event into a permanent, covalent linkage.
Caption: Photo-activation of diazirine to form a reactive carbene for protein labeling.
1.2. Why Trifluoromethylaryl Diazirine? Key Advantages
The this compound moiety is not just another diazirine; its specific chemical structure offers several critical advantages that have made it a preferred choice in chemical proteomics.
| Feature | Advantage | Scientific Rationale |
| Small Size | Minimizes steric perturbation of the parent molecule's binding affinity. | Compared to bulkier photophores like benzophenone, the compact diazirine ring is less likely to disrupt the precise orientation required for target binding.[10][11] |
| Chemical Stability | Robust to a wide range of synthetic chemistry conditions and stable in biological media in the dark. | The reagent can be incorporated into complex small molecules without being degraded and does not react prematurely before photo-activation.[5][6] |
| Reduced Side Reactions | The trifluoromethyl group suppresses undesired rearrangement to a linear diazo isomer. | Upon photolysis, diazirines can isomerize into a less reactive diazo intermediate. The electron-withdrawing trifluoromethyl group stabilizes the diazirine and favors the direct formation of the highly reactive carbene, increasing labeling efficiency.[5][7][8] |
| High Reactivity | The generated carbene is highly reactive and has a very short lifetime. | This ensures that the covalent labeling occurs almost exclusively with amino acid residues in the immediate vicinity of the binding site, providing high-resolution mapping of the interaction.[8] |
Applications in Chemical Proteomics
The ability to covalently capture and enrich protein targets has positioned diazirine-based probes as a cornerstone technology for:
-
Target Deconvolution: Identifying the specific protein targets of a novel bioactive compound or drug candidate. This is a critical step in understanding a drug's mechanism of action.[12][13]
-
Off-Target Profiling: Uncovering unintended protein interactions ("off-targets") of a drug, which is essential for predicting and explaining potential side effects or toxicity.[14]
-
Binding Site Mapping: When combined with sophisticated mass spectrometry techniques, PAL can help identify the specific amino acid residues or domains involved in the small molecule interaction.[15]
-
Interactome Analysis: Providing a global view of the proteins that a small molecule interacts with inside a living cell, offering insights into complex biological pathways.[16]
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow for a typical chemical proteomics experiment using a this compound-based probe that includes an alkyne reporter handle for click chemistry.
Protocol 1: Photo-Affinity Labeling in Live Cells
Causality Insight: Performing the labeling in live cells provides a snapshot of protein interactions in their native context, accounting for cellular localization, protein conformation, and the presence of endogenous cofactors.
-
Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a suitable format (e.g., 10 cm or 15 cm dishes) and grow to 80-90% confluency.
-
Probe Incubation:
-
Prepare a stock solution of your alkyne-diazirine probe (e.g., 10 mM in DMSO).
-
Dilute the probe in fresh cell culture medium to the final desired concentration (typically 1-10 µM). Expert Tip: The optimal concentration should be determined empirically to maximize target labeling while minimizing off-target effects.
-
Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C. This allows the probe to enter the cells and engage with its targets.
-
-
Competition Control (Essential for Validation): In a parallel dish, co-incubate the cells with the photo-affinity probe (e.g., 5 µM) and a significant excess (e.g., 50-100 µM) of the parent, unlabeled small molecule. A true target's labeling will be significantly reduced in this condition.
-
UV Irradiation:
-
Remove the medium and wash the cells gently with ice-cold PBS to remove any unbound probe.
-
Place the dishes on ice (with the lid off) and irradiate with a 365 nm UV lamp for 5-15 minutes. Self-Validation System: Always include a "-UV" control dish that is treated identically but not exposed to UV light. The absence of labeling in this control confirms that the covalent modification is light-dependent.[14]
-
-
Cell Lysis:
-
Immediately after irradiation, aspirate the PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the dish.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome and determine the protein concentration using a standard assay (e.g., BCA).
-
Protocol 2: Bioorthogonal Conjugation via Click Chemistry
Causality Insight: The alkyne reporter handle is chemically inert in the cellular environment. It allows for the highly specific and efficient attachment of a biotin tag in a separate step, a process known as click chemistry (specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC).[11]
-
Prepare Lysate: Take a standardized amount of protein lysate from each sample (e.g., 1 mg in 1 mL of lysis buffer).
-
Prepare Click Chemistry Reagents:
-
Biotin-Azide: 10 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
-
Reaction Assembly: To the 1 mg of protein lysate, add the reagents sequentially:
-
Biotin-Azide (to a final concentration of 100 µM).
-
TCEP (to a final concentration of 1 mM). Expert Tip: TCEP is a reducing agent that converts Cu(II) to the catalytically active Cu(I) species.
-
TBTA (to a final concentration of 100 µM). Expert Tip: TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Vortex briefly.
-
Add CuSO₄ (to a final concentration of 1 mM).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 1 hour (or overnight).
-
Pellet and Wash: Centrifuge at high speed to pellet the protein. Carefully discard the supernatant. Wash the pellet with ice-cold methanol to remove residual reagents.
Protocol 3: Enrichment and Preparation for Mass Spectrometry
-
Resuspend and Denature: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).
-
Enrichment:
-
Add high-capacity streptavidin agarose beads to the resuspended protein solution.
-
Incubate for 2-4 hours at room temperature with rotation to allow the biotinylated proteins to bind to the streptavidin.
-
-
Washing: Pellet the beads by gentle centrifugation and wash extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
0.1% SDS in PBS
-
High salt buffer (e.g., 1 M NaCl)
-
Urea buffer (e.g., 4 M Urea in PBS)
-
Finally, wash with a buffer compatible with digestion (e.g., 50 mM Ammonium Bicarbonate).
-
-
On-Bead Digestion:
-
Resuspend the washed beads in digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C. The trypsin will cleave the captured proteins into peptides, releasing them from the beads.
-
-
Sample Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Desalt and concentrate the peptides using a C18 StageTip or ZipTip.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Analysis and Interpretation
A successful PAL experiment generates a large and complex dataset. The key challenge is to distinguish true, specific targets from background noise and non-specifically bound proteins.
Caption: A typical data analysis workflow for identifying specific protein targets.
Key Criteria for a High-Confidence Target:
-
UV-Dependent Labeling: The protein should be significantly enriched in the "+UV" sample compared to the "-UV" control.
-
Probe-Dependent Labeling: The protein should be enriched in the probe-treated sample compared to a negative control (e.g., DMSO vehicle or a structurally similar but inactive probe).
-
Competition: Labeling of the protein should be significantly reduced in the sample co-treated with the excess unlabeled parent compound. This is the strongest evidence of specific binding.[16]
References
- Evaluation of site-diversified, fully functionalized diazirine probes for chemical proteomic applic
- Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applic
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry.
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Sci-Hub.
- Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. RSC Publishing.
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform
- Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Source Not Available.
- Applications of Diazirine in Chemical Biology. BLDpharm.
- Recent Applications of Diazirines in Chemical Proteomics. PubMed.
- Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC.
- Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.
- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. NIH.
- Overview of diazirine synthesis, activation, and applications.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC.
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents.
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed.
- Photoaffinity labeling in target- and binding-site identific
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics.
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- 5. researchgate.net [researchgate.net]
- 6. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Functionalized 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine Probes
Abstract
This technical guide provides an in-depth, experience-driven methodology for the synthesis of functionalized 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine (TPD) probes. These molecules are paramount in modern chemical biology and drug discovery, serving as highly efficient photoaffinity labeling (PAL) agents.[1] The trifluoromethyl-aryl-diazirine moiety is prized for its unique combination of small size, chemical stability in biological milieu, and clean photoactivation with long-wave UV light to generate a highly reactive carbene for covalent target modification.[2][3][4] We will dissect the multi-step synthesis from the precursor ketone to the final diazirine, elucidate the causality behind critical experimental choices, and provide detailed, validated protocols for both the core synthesis and subsequent functionalization for downstream applications like target identification and binding site mapping.
Introduction: The Rationale for Trifluoromethyl-Diazirine Probes
The identification of a small molecule's protein targets is a critical bottleneck in drug development. Photoaffinity labeling (PAL) has emerged as a powerful technique to forge a covalent, light-dependent link between a ligand and its biological target, thereby facilitating its identification and characterization.[5][6]
A typical photoaffinity probe consists of three key components: a specificity unit for target recognition, a photoreactive moiety for covalent attachment, and a reporter tag (e.g., biotin, alkyne) for detection and isolation.[1] Among the available photophores, the 3-aryl-3-(trifluoromethyl)-3H-diazirine group offers distinct advantages:
-
Compact Size: Its small steric footprint minimizes perturbation of the parent ligand's binding affinity.[2]
-
Chemical Stability: Diazirines are remarkably stable in the dark, even in the presence of nucleophiles and across a range of pH values, ensuring the probe's integrity prior to photoactivation.[7]
-
Efficient Photoactivation: They are activated by long-wavelength UV light (typically 350-370 nm), which reduces the risk of photodamage to sensitive biological macromolecules compared to shorter-wavelength photophores like aryl azides.[2][8]
-
Reactive Intermediate: Upon irradiation, they extrude dinitrogen gas to generate a highly reactive singlet carbene. This intermediate rapidly and non-specifically inserts into proximal C-H, N-H, and O-H bonds, providing a high-resolution "snapshot" of the binding interaction.[9]
-
Reduced Rearrangement: The electron-withdrawing trifluoromethyl group significantly suppresses the potential for intramolecular rearrangement (e.g., to a linear diazo compound), a common side reaction with other diazirines that can complicate data interpretation.[4]
This guide focuses on the synthesis of TPD-based probes, a widely used scaffold that balances synthetic accessibility with excellent photochemical properties.
The Core Synthetic Pathway: From Ketone to Diazirine
The synthesis of the TPD core is a well-established, multi-step process that proceeds via a diaziridine intermediate. The general workflow involves the conversion of a precursor ketone into an oxime, activation of the oxime hydroxyl group, cyclization with ammonia to form the diaziridine three-membered ring, and finally, oxidation to the target diazirine.[10][11][12]
Caption: General workflow for the synthesis of the TPD core from a ketone precursor.
Step I & II: Oxime Formation and O-Tosylation
The synthesis begins with the condensation of the ketone precursor, 4-methyl-α,α,α-trifluoroacetophenone, with hydroxylamine to form the corresponding oxime. The subsequent reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base converts the oxime's hydroxyl group into a tosylate.
Causality: The tosylate is an excellent leaving group. This conversion is critical because it activates the oxygen-bearing carbon for nucleophilic attack by ammonia in the subsequent cyclization step, which would not be possible with the poorly-leaving hydroxyl group.[7][12]
Step III: Diaziridine Ring Formation
This is the most crucial and often lowest-yielding step. The tosyl oxime is treated with anhydrous ammonia. The reaction proceeds via an initial displacement of the tosylate group by ammonia, followed by an intramolecular cyclization to form the strained three-membered diaziridine ring.
Expert Insight: The success of this step hinges on the complete exclusion of water. Liquid ammonia or a saturated solution of ammonia in an anhydrous solvent like diethyl ether or dioxane is essential. The reaction is typically performed at low temperatures (-78 °C) and allowed to warm slowly in a sealed pressure vessel to maintain a high concentration of ammonia.[12]
Step IV: Oxidation to the Diazirine
The final step is the dehydrogenation of the diaziridine to the diazirine. This oxidation creates the N=N double bond within the three-membered ring.
Causality & Reagent Choice: Several oxidizing agents can be employed, with the choice often depending on the substrate's sensitivity and scale.
-
Silver(I) Oxide (Ag₂O): A mild and effective reagent, often used freshly prepared. It is heterogeneous, requiring vigorous stirring.[3][13]
-
Iodine and Triethylamine (I₂/Et₃N): A common and convenient homogenous system that works well for many substrates.[12]
-
Manganese Dioxide (MnO₂): Another effective heterogeneous oxidant.[11]
-
Swern Oxidation Conditions: A combination of dimethyl sulfoxide (DMSO) and oxalyl chloride can also be used for this transformation.[12]
Expert Insight: Diazirines are sensitive to light and can be thermally labile. All operations following the oxidation step, including purification and storage, should be conducted in the dark or under amber/red light, and concentration steps should be performed at low temperatures (<30 °C).[14]
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials, including liquid ammonia, strong bases, and potentially unstable compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound (Core)
| Step | Reagent | Molar Eq. | MW | Amount |
| 1 | 4-Methyl-α,α,α-trifluoroacetophenone | 1.0 | 188.16 | 5.00 g (26.6 mmol) |
| Hydroxylamine hydrochloride | 1.5 | 69.49 | 2.78 g (39.9 mmol) | |
| Pyridine | - | 79.10 | 50 mL | |
| 2 | Crude Oxime from Step 1 | 1.0 | 203.16 | ~5.4 g (26.6 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 | 190.65 | 5.58 g (29.3 mmol) | |
| Triethylamine (Et₃N) | 1.5 | 101.19 | 5.6 mL (39.9 mmol) | |
| Dichloromethane (DCM) | - | 84.93 | 100 mL | |
| 3 | Crude Tosyl Oxime from Step 2 | 1.0 | 357.34 | ~9.5 g (26.6 mmol) |
| Liquid Ammonia (NH₃) | large excess | 17.03 | ~50 mL | |
| 4 | Crude Diaziridine from Step 3 | 1.0 | 202.18 | ~5.4 g (26.6 mmol) |
| Iodine (I₂) | 1.2 | 253.81 | 8.10 g (31.9 mmol) | |
| Triethylamine (Et₃N) | 3.0 | 101.19 | 11.1 mL (79.8 mmol) | |
| Diethyl Ether (Et₂O) | - | 74.12 | 100 mL |
Methodology:
-
Oxime Formation:
-
To a solution of 4-methyl-α,α,α-trifluoroacetophenone (1.0 eq) in pyridine (50 mL), add hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux (approx. 115 °C) and stir for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the pyridine.
-
Partition the residue between ethyl acetate (100 mL) and 1 M HCl (100 mL). Separate the layers and wash the organic phase with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which is used directly in the next step.
-
-
O-Tosylation:
-
Dissolve the crude oxime from the previous step in anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of TsCl (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (50 mL), 1 M HCl (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosyl oxime.
-
-
Diaziridine Formation:
-
Caution: This step uses liquid ammonia in a sealed tube and generates high pressure. Use appropriate glassware and a blast shield.
-
In a heavy-walled pressure tube, dissolve the crude tosyl oxime in diethyl ether (20 mL).
-
Cool the tube to -78 °C (dry ice/acetone bath) and carefully condense liquid ammonia (~50 mL) into the tube.
-
Seal the tube tightly and allow it to warm to room temperature behind a blast shield. Stir for 24-48 hours.
-
Carefully cool the tube back to -78 °C and vent the ammonia pressure. Allow the remaining ammonia to evaporate in the fume hood.
-
Partition the residue between diethyl ether and water. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate carefully at low temperature.
-
-
Oxidation to Diazirine:
-
Protect from light from this point forward.
-
Dissolve the crude diaziridine in diethyl ether (100 mL) and cool to 0 °C.
-
Add triethylamine (3.0 eq) followed by the portion-wise addition of iodine (1.2 eq). The solution will turn dark brown.
-
Stir at 0 °C for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Separate the layers, wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final this compound as a colorless oil.
-
Functionalization Strategies for Probe Development
To be useful as a PAL probe, the TPD core must be appended with a linker and a reporter tag. This is typically achieved by using a starting ketone that already contains a functional handle. A common and highly versatile handle is a bromomethyl group, which can be converted to a variety of other functionalities.[15][16]
An example is the synthesis of a TPD probe bearing a terminal alkyne, which is ideal for "click chemistry" ligation to an azide-containing reporter tag (e.g., Biotin-Azide, Fluorescent-Azide).[16][17]
Protocol 2: Synthesis of an Alkyne-Functionalized TPD Probe
This protocol assumes the synthesis of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine, which is prepared analogously to the core TPD but starting from 4'-(bromomethyl)-2,2,2-trifluoroacetophenone.
-
Alkylation with Propargylamine:
-
To a solution of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and propargylamine (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours until the starting material is consumed.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the terminal alkyne probe.
-
Mechanism of Action: Photoactivation and Covalent Cross-Linking
The utility of diazirine probes stems from their clean photochemistry. Upon irradiation with UV light (λ ≈ 350-370 nm), the strained diazirine ring undergoes irreversible decomposition.
Caption: Photoactivation of a diazirine probe to generate reactive intermediates for cross-linking.
The primary pathway involves the extrusion of dinitrogen (N₂) to form a highly reactive and short-lived singlet carbene.[9] This carbene can rapidly insert into any nearby X-H bond (where X = C, O, N) of the target protein. A secondary pathway involves isomerization to a linear diazo compound, which can also lose N₂ to form the same carbene or, in some cases, react with acidic residues on the protein.[9][18][19] The final result is a stable, covalent bond tethering the probe to its binding partner.[17]
References
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- ResearchGate. (n.d.). Mechanism of diazirine photo‐crosslinking.
- Nature Portfolio. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- OmicsDI. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking.
- Wikipedia. (2023). Graham reaction.
- Wikipedia. (2024). Diazirine.
- ResearchGate. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein.
- ResearchGate. (n.d.). Synthesis of Diaziridines and Diazirines via Resin-Bound Sulfonyl Oximes.
- PMC. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations.
- ACS Publications. (2016). Synthesis of Diaziridines and Diazirines via Resin-Bound Sulfonyl Oximes.
- Interchim. (n.d.). Diazirine crosslinkers.
- ACS Publications. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations.
- Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry.
- MDPI. (2018). Recent Advances in Target Characterization and Identification by Photoaffinity Probes.
- NIH. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes.
- PMC. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry.
- PMC. (2021). New Trends in Diaziridine Formation and Transformation (a Review).
- PMC. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.
- ResearchGate. (n.d.). Oxidation of diaziridine 7 to diazirine 2.
- PMC. (2017). Photoaffinity labeling in target- and binding-site identification.
- ResearchGate. (n.d.). Synthesis of diazirines.
- MDPI. (2022). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions.
- Enamine. (n.d.). Photoaffinity Compounds.
- Royal Society of Chemistry. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion.
- Portland Press. (2019). Photoaffinity labelling displacement assay using multiple recombinant protein domains.
- PMC. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics.
- ChemRxiv. (2023). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Carbenes for High-Resolution Protein Labeling with Red Light.
- University of Basel. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- J-STAGE. (2021). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING.
- NIH. (n.d.). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors.
- NIH. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- Beilstein Journal of Organic Chemistry. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH.
- Queen's University Belfast. (n.d.). Design, synthesis and evaluation of an NLRP3 inhibitor diazirine photoaffinity probe.
- MDPI. (2021). Diaziridine.
- BenchChem. (2025). The Discovery and Application of Diaziridine Compounds: A Technical Guide.
- Digital Commons@Becker. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for.
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- 16. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 19. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
incorporating 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine into small molecule probes
An Application Guide to Photoaffinity Labeling: Incorporating 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine into Small Molecule Probes
Introduction
In the intricate landscape of drug discovery and chemical biology, identifying the specific protein targets of bioactive small molecules is a critical yet often formidable challenge. Photoaffinity labeling (PAL) has emerged as a powerful technology to address this, enabling the covalent capture of transient, non-covalent interactions within a native biological context.[1][2] This technique employs a photo-reactive probe that, upon irradiation with UV light, generates a highly reactive species to form a stable covalent bond with its binding partner.[3][4]
Among the arsenal of available photophores, trifluoromethyl-aryl diazirines, and specifically this compound and its derivatives, have become reagents of choice.[5][6] Their combination of small size, chemical stability, and efficient photo-activation to a highly reactive carbene makes them ideal for mapping small molecule interactomes and validating drug targets.[4][7]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to move beyond a simple recitation of steps, instead providing the causal logic behind experimental choices and protocols. We will explore the fundamental chemistry of this diazirine, delve into the strategic design and synthesis of effective probes, and provide detailed, field-proven protocols for their application in identifying protein targets from complex biological systems.
Section 1: The Chemistry of Trifluoromethyl-Aryl Diazirines
Mechanism of Photoactivation: The Carbene Advantage
The utility of this compound lies in its clean and efficient photochemistry. The diazirine is a strained three-membered ring containing a nitrogen-nitrogen double bond. Upon irradiation with long-wave UV light (typically ~350-365 nm), the molecule absorbs energy, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive singlet carbene intermediate.[8][9] This carbene is exceptionally short-lived and will readily insert into proximal C-H, N-H, and O-H bonds, effectively creating a "snapshot" of the binding event by forming a stable covalent adduct with the target protein.[10][11]
A critical feature of trifluoromethyl-aryl diazirines is the suppression of an undesired side reaction: isomerization to a linear diazo compound.[7][12] While alkyl diazirines can form long-lived diazo intermediates that preferentially react with acidic amino acids (Asp, Glu), the electron-withdrawing trifluoromethyl group on aryl diazirines ensures that the reaction proceeds primarily through the carbene pathway.[1][13][14] This results in broader, less biased labeling of the amino acids present in a binding pocket, providing a more accurate map of the interaction site.[2][13]
Caption: Photoactivation pathway of a trifluoromethyl-aryl diazirine.
Why Choose a Trifluoromethyl-Aryl Diazirine?
The selection of a photophore is a critical decision in probe design. Trifluoromethyl-aryl diazirines offer a superior balance of properties compared to other common photo-crosslinkers.
| Feature | Trifluoromethyl-Aryl Diazirine | Benzophenone | Aryl Azide |
| Size | Smallest | Large, bulky | Small |
| Reactive Species | Singlet Carbene | Triplet Biradical | Nitrene |
| Reactivity | Very high; inserts into C-H bonds | Moderate; abstracts H-atoms | High; prone to rearrangement |
| Activation λ | ~350-365 nm | ~350-360 nm | ~260-300 nm (can damage biomolecules) |
| Chemical Stability | High; stable to many reagents | High | Moderate; light sensitive |
| Labeling Bias | Low; broad reactivity | Prefers nucleophilic residues | Prone to non-specific labeling |
Data compiled from sources.[5][12][15]
The key advantages are the small size, which minimizes perturbation of the parent molecule's bioactivity, and the generation of a highly reactive carbene that provides efficient and less biased labeling.[4][7]
Section 2: Designing and Synthesizing the Small Molecule Probe
Core Components of a Diazirine-Based Probe
An effective photoaffinity probe is a trifunctional molecule meticulously designed for its task.[16][17]
-
Ligand: The small molecule or pharmacophore that provides the binding affinity and specificity for the protein target.
-
Photoreactive Group: The trifluoromethyl-aryl diazirine moiety, which enables covalent capture upon UV activation.
-
Reporter Handle: A bio-orthogonal functional group, most commonly a terminal alkyne, that allows for downstream detection and enrichment via click chemistry.[3][18]
The placement of the diazirine and reporter handle is a crucial design consideration. They must be positioned at a vector on the ligand that does not disrupt the key interactions required for protein binding. This is often guided by known structure-activity relationships (SAR) or computational docking.
Caption: The three core components of a photoaffinity probe.
Synthetic Strategy and Incorporation
Historically, the synthesis of diazirine-containing molecules was a significant undertaking.[6][19] However, the development of modular building blocks has greatly simplified probe synthesis.[20] These synthons come pre-functionalized with the diazirine and often a reporter handle, along with a reactive group (e.g., amine, carboxylic acid, iodo/bromomethyl) for straightforward coupling to the ligand of interest.[21]
Common Coupling Reactions for Probe Synthesis
| Ligand Functional Group | Building Block Functional Group | Coupling Reaction |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide Coupling (EDC, HATU) |
| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide Coupling (EDC, HATU) |
| Alcohol/Phenol (-OH) | Bromomethyl/Iodomethyl (-CH₂Br/I) | Williamson Ether Synthesis |
| Aryl Halide | Aryl Boronic Acid/Ester | Suzuki-Miyaura Cross-Coupling |
The diazirine moiety is robust and compatible with many standard coupling conditions, though care should be taken to protect it from prolonged exposure to bright light.[8][16]
Protocol: Synthesis of a Model Probe via Amide Coupling
This protocol describes the synthesis of a model probe by coupling a ligand containing a carboxylic acid to an amine-functionalized diazirine-alkyne building block.
Materials:
-
Ligand-COOH (1.0 eq)
-
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzylamine hydrochloride (a common building block, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
Dissolution: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Ligand-COOH (1.0 eq) and 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzylamine hydrochloride (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to deprotonate the amine hydrochloride and neutralize the acid formed during coupling.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials, coupling reagents, and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final photoaffinity probe.
-
Characterization: Confirm the structure and purity of the final probe by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). Store the final compound at -20°C, protected from light.[16]
Section 3: Application Protocol: Target ID in Live Cells
This protocol outlines a complete workflow for using a trifluoromethyl-aryl diazirine probe to identify protein targets in a cellular context, followed by click chemistry and mass spectrometry.
Caption: Experimental workflow for photoaffinity labeling in cells.
3.1 Detailed Step-by-Step Protocol
Step 1: Cell Culture and Probe Treatment
-
Culture cells of interest to ~80-90% confluency.
-
Prepare a stock solution of the diazirine probe in DMSO.
-
Treat cells with the desired concentration of the probe. It is critical to perform a dose-response experiment to determine the optimal concentration that balances target engagement with off-target effects.
-
Crucial Controls:
-
Vehicle Control: Treat cells with DMSO only.
-
Competition Control: Co-incubate cells with the probe and a 50-100 fold excess of the parent (unlabeled) small molecule. This control is essential to distinguish specific, saturable binding from non-specific interactions.
-
-
Incubate cells under normal culture conditions for a time sufficient to allow the probe to engage its target (e.g., 1-2 hours).
Step 2: UV Irradiation (Photo-crosslinking)
-
Wash the cells gently with ice-cold PBS to remove excess, unbound probe.
-
Place the culture plate on ice and irradiate with a 365 nm UV lamp (e.g., a CL-1000 Ultraviolet Crosslinker) for 5-15 minutes. The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing cellular damage.
-
Crucial Control: Include a "No UV" plate for each condition. This control accounts for proteins that might interact non-covalently with the probe or reporter tag during subsequent steps.
Step 3: Cell Lysis and Protein Extraction
-
After irradiation, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
Step 4: Click Chemistry for Reporter Tag Conjugation
-
To 1 mg of protein lysate, add the click chemistry reagents. For a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Biotin-Azide reporter tag (e.g., 100 µM final concentration).[17]
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM final concentration).
-
Copper(II) sulfate (CuSO₄) (1 mM final concentration).
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.[3]
Step 5: Enrichment and Analysis
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer and then with a high-stringency buffer (e.g., containing 1% SDS) to remove non-specifically bound proteins.
-
Elute the captured proteins or perform on-bead tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
-
Proteins that are significantly enriched in the probe-treated sample compared to the competition and no-UV controls are considered high-confidence targets.
Section 4: Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Labeling Signal | - Inefficient cross-linking- Probe does not bind target in cells- Probe degradation- Inefficient click reaction | - Optimize UV irradiation time and distance- Confirm probe bioactivity with a functional assay- Synthesize fresh probe; store properly (dark, -20°C)- Use fresh click reagents; ensure copper is reduced |
| High Background Labeling | - Probe concentration too high- Non-specific binding of probe- Non-specific binding to beads | - Titrate probe to the lowest effective concentration- Confirm specificity with competition control- Increase stringency of bead wash steps; pre-clear lysate with beads |
| Probe Instability during Synthesis | - Exposure to light- Incompatible reagents (e.g., some metal catalysts) | - Perform reactions in foil-wrapped flasks- Review reagent compatibility; diazirines are generally stable but check specific cases[8] |
| Adduct Instability | - N-H insertion followed by base-catalyzed elimination[22] | - This is an inherent chemical property. While rare, be aware that adducts to certain basic residues might be less stable under specific downstream processing conditions. |
Conclusion
This compound and its derivatives represent a premier class of photophores for chemical biology and drug discovery. Their inherent stability, minimal size, and favorable photochemistry allow for the high-fidelity capture of small molecule-protein interactions. By combining rational probe design with robust protocols for cellular application and downstream analysis, researchers can confidently illuminate target engagement, deconvolute mechanisms of action, and discover new therapeutic opportunities. This guide provides the foundational principles and practical methodologies to successfully incorporate these powerful tools into your research endeavors.
References
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Nao, J., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society. Available at: [Link]
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Nao, J. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. DASH (Harvard). Available at: [Link]
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Nao, J., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. Available at: [Link]
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Nao, J., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. PubMed. Available at: [Link]
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van der Woude, L., et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega. Available at: [Link]
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Nao, J., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Semantic Scholar. Available at: [Link]
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Musolino, S. F., et al. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. ResearchGate. Available at: [Link]
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Nao, J., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. Available at: [Link]
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Mae, T., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules. Available at: [Link]
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Hill, J., & Robertson, A. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Hashimoto, M. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Waseda University Repository. Available at: [Link]
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Jackson, P. A., et al. (2018). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kumar, V. S., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Chemical Communications. Available at: [Link]
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Yoo, E., et al. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Available at: [Link]
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Nao, J., et al. (2023). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. Available at: [Link]
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Platz, M., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry. Available at: [Link]
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Chan, K. F., et al. (2012). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Yoo, E., et al. (2009). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Scilit. Available at: [Link]
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Kumar, V. S., et al. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Chemical Communications. Available at: [Link]
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Li, W., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. Available at: [Link]
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Koenigs, R. M. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
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Yoo, E., et al. (2009). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. ResearchGate. Available at: [Link]
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Hill, J., et al. (2020). Design, synthesis and evaluation of an NLRP3 inhibitor diazirine photoaffinity probe. Queen's University Belfast Research Portal. Available at: [Link]
-
MacMillan Group. (2021). Reactive intermediates for interactome mapping. Princeton University. Available at: [Link]
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Walrant, A., & Sachon, E. (2024). General overview of PhotoAffinity Labeling coupled to Mass Spectrometry. ResearchGate. Available at: [Link]
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Li, W., et al. (2024). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Publishing. Available at: [Link]
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Li, W., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PubMed Central. Available at: [Link]
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Koenigs, R. M. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PubMed Central. Available at: [Link]
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Application Notes & Protocols: A Guide to the Experimental Setup for UV Irradiation in Diazirine Cross-Linking Experiments
Introduction
Photo-affinity labeling (PAL) is a cornerstone technique in chemical biology, enabling the covalent capture of non-covalent molecular interactions with high spatial and temporal precision.[1] Among the arsenal of photoactivatable moieties, diazirines have emerged as a preferred choice for researchers aiming to identify protein-protein, protein-small molecule, and protein-nucleic acid interactions.[2][3][4] The principal advantages of diazirines are their minimal size, which reduces potential steric hindrance of the probe, and their activation by long-wavelength ultraviolet (UVA) light, which minimizes damage to biological macromolecules.[5][6]
Upon photoactivation, diazirines efficiently generate highly reactive carbene intermediates that form covalent bonds by inserting into adjacent C-H, O-H, and N-H bonds indiscriminately.[7][8] This rapid and promiscuous reactivity makes them ideal for "freezing" transient biological interactions for subsequent analysis.
The success of any diazirine cross-linking experiment hinges on the precise and controlled delivery of UV energy. This application note provides a comprehensive, in-depth guide to the principles, setup, and execution of the UV irradiation step. It is designed for researchers, scientists, and drug development professionals seeking to establish or optimize their photo-cross-linking workflows, ensuring both experimental success and laboratory safety.
Part I: The Photochemical Principle of Diazirine Activation
Understanding the underlying mechanism of photoactivation is critical for rational experimental design. The process is initiated by irradiating the diazirine-containing probe with UV light, typically in the 340-380 nm range.[3]
-
Excitation and Nitrogen Extrusion: The UV energy excites the diazirine three-membered ring. This electronically excited state is unstable and rapidly decomposes, releasing a molecule of nitrogen gas (N₂).[7][9]
-
Carbene Generation: The loss of N₂ generates a highly reactive, divalent carbon species known as a carbene.[10][11] This carbene exists as a short-lived, singlet-state intermediate.[7]
-
Covalent Insertion: The singlet carbene is extremely electrophilic and will rapidly insert into the first available X-H bond (where X is C, N, O, or S) in its immediate vicinity, forming a stable, covalent cross-link between the probe and the interacting biomolecule.[1][7]
-
Alternative Pathway: In some cases, the excited diazirine can isomerize to a linear diazo intermediate. While this species can also lead to cross-linking, it is generally considered a less efficient pathway.[7][12]
The high reactivity and short lifetime of the carbene ensure that cross-linking is confined to molecules in very close proximity to the probe at the moment of irradiation, providing a high-resolution snapshot of the molecular interaction.[13]
Caption: Mechanism of diazirine photo-cross-linking.
Part II: The UV Irradiation Apparatus: Components and Setup
A properly configured irradiation setup is paramount for reproducibility and efficiency. The key components include the UV source, the reaction vessel, and a means of temperature control.
1. The UV Light Source
The choice of UV lamp is the most critical decision. The primary considerations are wavelength, intensity (wattage), and form factor.
-
Wavelength: Diazirines are optimally activated by long-wave UV light (UVA) in the 330-370 nm range.[14] It is crucial to avoid short-wave UV lamps (e.g., 254 nm) , as this wavelength causes significant photodamage to proteins and nucleic acids, leading to non-specific cross-linking and sample degradation.[15][16]
-
Lamp Types:
-
Commercial UV Cross-linkers: Instruments like the Stratalinker® are widely used.[15] They are typically equipped with five or six 15-watt bulbs emitting at 365 nm. Their main advantages are a built-in timer for precise energy delivery and a safety interlock that deactivates the lamp when the door is opened.[17]
-
High-Intensity Arc Lamps: For applications requiring very short irradiation times (≤ 1 minute), a high-power (e.g., 1000W) Mercury-Xenon (Hg/Xe) lamp is an excellent choice.[6] These lamps emit a broad spectrum of light, making it essential to use a bandpass or long-pass filter to isolate wavelengths around 350 nm and remove harmful, shorter-wavelength UV radiation.[6][15]
-
Hand-held/Benchtop Lamps: Lower-wattage lamps (e.g., 6-8 watts) can also be used.[11][15] However, they require longer exposure times and the sample must be placed very close (1-5 cm) to the source to achieve sufficient energy density.[15][16]
-
2. Reaction Vessel
The material and geometry of the sample container are important for maximizing light penetration.
-
Material: Use vessels made of UV-transparent materials. Polystyrene (e.g., standard multi-well plates) is generally acceptable for 365 nm irradiation. For broad-spectrum sources or when maximum transmission is required, quartz cuvettes or plates are ideal. Avoid plastics that contain UV inhibitors.
-
Geometry: Use a shallow, open-top vessel such as a 96-well plate or a small petri dish to maximize the surface area exposed to the light and minimize the path length the light must travel through the sample.[6][15] Lids must be removed during irradiation as they will block most of the UV light.[18]
3. Temperature Control
High-intensity UV lamps generate considerable heat, which can lead to sample warming, potentially denaturing proteins or compromising cell viability.
-
Method: Place the reaction vessel on a pre-chilled aluminum block, a cold plate, or directly on ice during irradiation. For live-cell experiments, ensuring the temperature remains stable is particularly critical.
Caption: Key components of a UV irradiation setup.
Part III: Core Protocol for UV Photo-Cross-Linking
This protocol provides a general workflow. Specific parameters such as probe concentration, incubation time, and UV exposure time must be optimized for each experimental system.
Materials:
-
Diazirine-containing photo-affinity probe
-
Biological sample (purified protein, cell lysate, or adherent/suspension cells)
-
Appropriate buffer (e.g., PBS). Avoid buffers with primary amines like Tris if using an NHS-ester diazirine for the initial labeling step.[16]
-
UV Cross-linker (e.g., Stratalinker 2400 with 365 nm bulbs) or equivalent UV source
-
UV-transparent reaction vessel (e.g., 96-well polystyrene plate)
-
Ice or cold plate
Procedure:
-
Sample Preparation & Incubation: a. Prepare your biological sample in the appropriate buffer. For live cells, ensure they are in a suitable medium (e.g., PBS or serum-free media) to cover the cells and prevent them from drying out during irradiation.[15] b. Add the diazirine probe to the final desired concentration (typically tested in a range of 0.1-10 µM).[6] c. Incubate the sample with the probe to allow for binding to the target. Incubation time and temperature (e.g., 15-30 minutes at 4°C, RT, or 37°C) must be optimized.[6][15] Include a no-probe control and a non-irradiated control.
-
Setup for Irradiation: a. Turn on the UV lamp at least 5-10 minutes before use to allow the bulbs to warm up and provide a stable output. b. Place a cold block or an ice bath inside the UV cross-linker chamber. c. Transfer the samples into the wells of a UV-transparent 96-well plate or other suitable vessel. Do not exceed a sample depth that would impede light penetration.
-
UV Irradiation: a. Remove the lid from the plate. b. Place the uncovered plate directly on the cold block inside the cross-linker. c. Close the door and irradiate for the desired time. A typical starting point for a 15W lamp system is 5-15 minutes.[15] For a high-power Hg(Xe) lamp, 30-60 seconds is often sufficient.[6] d. The non-irradiated control sample should be kept on ice, protected from light (e.g., wrapped in aluminum foil).
-
Post-Irradiation Processing: a. Immediately after irradiation, retrieve the sample. b. Quench any unreacted probe if necessary (though the carbene lifetime is extremely short). c. Proceed immediately with downstream analysis, such as cell lysis, click chemistry for reporter tag conjugation, affinity purification, or SDS-PAGE analysis.[2][6]
Part IV: Optimization of Critical Parameters
Achieving a high signal-to-noise ratio in a cross-linking experiment requires careful optimization. The key is to maximize specific cross-linking to the target while minimizing non-specific labeling and sample damage.
| Parameter | Typical Range | Causality and Key Considerations |
| UV Wavelength | 350 - 370 nm | Expertise: This range selectively activates the diazirine moiety while minimizing absorption by proteins and nucleic acids, thus preventing direct photodamage to the biological sample.[6][14] Shorter wavelengths (<300 nm) are destructive and must be avoided.[15][16] |
| Irradiation Time | 1 - 15 minutes | Expertise: Time is inversely proportional to lamp intensity. High-power lamps (e.g., >150W) require short times (<2 min), while lower-power benchtop lamps (e.g., 8W) need longer times (5-15 min).[6][15][16] Over-irradiation can lead to sample heating and non-specific background. |
| Lamp-to-Sample Distance | 1 - 20 cm | Expertise: UV intensity follows an inverse square law; efficiency decreases dramatically with distance.[15] For low-wattage lamps, a distance of 1-5 cm is critical.[15][16] High-wattage lamps should be positioned further away (~20 cm) to ensure even illumination and prevent excessive heating.[16] |
| Probe Concentration | 0.1 - 50 µM | Expertise: The optimal concentration depends on the binding affinity of the probe for its target. It should be high enough to ensure target occupancy but low enough to minimize non-specific binding and background cross-linking. |
| Temperature | 4°C to RT | Expertise: Heat generated by the UV lamp can denature proteins. Performing irradiation on ice or a cold plate is essential to maintain the structural integrity of the target proteins and complexes. |
Part V: Mandatory Safety Precautions
UV radiation is hazardous and can cause severe eye and skin damage.[19][20] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Always wear a polycarbonate face shield or goggles that are certified to block UV radiation (ANSI Z87.1 certified).[17][21] Standard safety glasses are insufficient.
-
Skin Protection: Wear a fully buttoned lab coat and disposable nitrile gloves. Ensure there are no gaps between the glove cuffs and the lab coat sleeves.[21][22][23]
-
-
Engineering Controls:
-
Interlocks: Never use a UV source if its safety interlocks are disabled or malfunctioning.[17][22] These are designed to prevent accidental exposure by automatically shutting off the lamp when the door or shield is opened.
-
Enclosure: Whenever possible, use a fully enclosed system like a commercial UV cross-linker. If using an open bench setup, ensure the beam path is contained and shielded.
-
-
Administrative Controls:
-
Warning Signs: Clearly post warning signs indicating that a UV source is in use.[21]
-
Restricted Access: Limit access to the area during the irradiation procedure to prevent accidental exposure of other personnel.[21]
-
Training: Ensure all users are fully trained on the operating procedures and the specific hazards of the UV source being used.[24]
-
References
-
MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55-73. [Link]
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Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Chemistry & Biology, 19(3), 287-297. [Link]
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ResearchGate. (n.d.). Mechanism for photocrosslinking using azide in DL1... [Image]. Retrieved from ResearchGate. [Link]
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Wiley Online Library. (2009). Target Identification by Diazirine Photo‐Cross‐Linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
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ResearchGate. (2009). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. [Link]
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Boekel Scientific. (n.d.). Understanding UV Crosslinkers | What Is A UV Crosslinker?[Link]
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ResearchGate. (n.d.). Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation... [Image]. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
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University of Pennsylvania EHRS. (n.d.). Safety Practices and Precautions. [Link]
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ACS Publications. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology. [Link]
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OUCI. (n.d.). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. [Link]
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ResearchGate. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]
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Interchim. (n.d.). Diazirine crosslinkers. [Link]
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MIT EHS. (2020). UV Radiation Safety Guide. [Link]
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ResearchGate. (2017). What safety equipment should I prepare for the experiment using 254nm-wavelength UV lamp?[Link]
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Princeton University, Macmillan Group. (2021). Reactive intermediates for interactome mapping. [Link]
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KAUST Health & Safety. (n.d.). Guidelines for Working with Ultraviolet Light Sources. [Link]
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National Institutes of Health. (2020). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. [Link]
-
Wiley Online Library. (2018). A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking. ChemBioChem. [Link]
-
Royal Society of Chemistry. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances. [Link]
-
ACS Publications. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link]
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Shanghai 3S Technology. (n.d.). How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?[Link]
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Lab Manager. (2020). 18 safe work practices when using UV radiation in biological safety cabinets. [Link]
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ResearchGate. (2020). Ultraviolet germicidal irradiation: Current best practices. [Link]
-
ACS Publications. (2019). Photo-Cross-Linking Mass Spectrometry and Integrative Modeling Enables Rapid Screening of Antigen Interactions Involving Bacterial Transferrin Receptors. Journal of Proteome Research. [Link]
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ACS Publications. (2022). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
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Biology LibreTexts. (2021). 16: Germicides and UV Light. [Link]
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Bitesize Bio. (2023). The Dangers of UV Light in the Lab: Keep You and Your Experiments Safe [Video]. YouTube. [Link]
-
National Institutes of Health. (2017). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. International Journal of Mass Spectrometry. [Link]
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Application Note & Protocol: High-Resolution Mapping of Ligand Binding Sites on Proteins Using Diazirine Photo-Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Illuminating the Molecular Conversation
In the intricate landscape of cellular biology and drug discovery, understanding the precise interactions between a small molecule ligand and its protein target is paramount. Identifying not just which protein a molecule binds to, but where on that protein it binds, provides invaluable insights into its mechanism of action, informs lead optimization, and can reveal potential off-target effects. Photo-Affinity Labeling (PAL) is a powerful and versatile technique that acts like a molecular camera, capturing these transient interactions by creating a permanent, covalent bond between the ligand and its binding partner.[1][2][3]
Among the arsenal of photoreactive groups available, diazirines have emerged as a preferred choice for their unique combination of small size, high reactivity, and favorable activation properties.[3][4] Unlike bulkier photophores like benzophenones, the compact three-membered ring of a diazirine is minimally perturbing, increasing the likelihood that the modified ligand retains its original binding affinity and biological activity.[1][5][6] Furthermore, they are activated by long-wave UV light (~350-370 nm), which is less damaging to biological samples compared to the shorter wavelengths required by other crosslinkers.[4][7] This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for successfully employing diazirine photo-crosslinkers to map ligand binding sites.
Part I: The Underlying Science of Diazirine Photo-Crosslinking
Mechanism of Action: A Light-Induced Covalent Trap
The efficacy of diazirine crosslinkers lies in their ability to remain inert in the dark but transform into a highly reactive species upon UV irradiation. This process is both rapid and efficient, allowing for the capture of interactions in their native state.
-
Activation: When a diazirine-containing probe is exposed to UV light (typically 350-370 nm), the three-membered ring absorbs the energy and becomes excited.[7]
-
Nitrogen Extrusion: The excited state is unstable and rapidly collapses, releasing molecular nitrogen (N₂), an energetically favorable process that drives the reaction forward.[1][8]
-
Carbene Generation: The loss of N₂ generates a highly reactive singlet carbene intermediate. This species has an extremely short lifetime and will readily insert into any nearby chemical bond, including the strong C-H, N-H, and O-H bonds found in amino acid side chains and the peptide backbone.[4][8] This indiscriminate reactivity is a key advantage, as it allows for labeling of virtually any residue in the binding pocket.[7][9]
-
The Diazo Intermediate Pathway: Recent studies have revealed a more nuanced, two-step mechanism. Upon irradiation, the diazirine can first isomerize into a linear diazo intermediate.[10][11] This diazo species can then either lose N₂ to form the carbene or, in the presence of acidic residues, become protonated. This alternative pathway shows a preference for reacting with polar amino acids like aspartic acid (Asp) and glutamic acid (Glu).[4][10] Modulating irradiation time and power can influence which pathway predominates, offering a potential avenue for more selective labeling.[10][11]
Caption: Mechanism of diazirine activation and protein cross-linking.
Advantages Over Other Photophores
The choice of photoreactive group is a critical decision in experimental design. Diazirines consistently offer superior performance compared to other common classes like aryl azides and benzophenones.[4]
| Feature | Diazirine-Based | Benzophenone-Based | Aryl Azide-Based |
| Activation Wavelength | ~350-370 nm (Less damaging)[4] | ~350-360 nm | 254-400 nm (Can damage biomolecules)[12] |
| Reactive Intermediate | Carbene (highly reactive)[8] | Diradical (less reactive)[12][13] | Nitrene (can rearrange) |
| Reactivity | Inserts into C-H, N-H, O-H bonds.[4] | Preferentially reacts with C-H bonds.[4] | Insertion into N-H, O-H; potential for rearrangements. |
| Size | Very small, minimally perturbing.[4][5] | Bulky, may disrupt binding.[13] | Larger than diazirine. |
| Cross-linking Efficiency | Generally high.[4] | Generally lower than diazirines.[4][14] | Variable and often lower. |
| Key Disadvantage | High reactivity can lead to solvent quenching if not in a binding pocket.[6] | Lower cross-linking efficiency.[4] | Potential for complex side reactions and lower yields. |
Part II: Experimental Design & Strategy
A successful photo-affinity labeling experiment hinges on meticulous planning, from the design of the chemical probe to the implementation of rigorous controls.
Probe Design Principles
A well-designed photo-affinity probe consists of three modular components: the specificity unit, the photoreactive moiety, and a reporter tag for downstream analysis.[2][15]
-
Specificity Unit: This is the ligand or pharmacophore of interest. Its structure should be based on known Structure-Activity Relationship (SAR) data to ensure it retains high affinity for the target protein.[1]
-
Photoreactive Moiety: The diazirine group should be installed at a position on the ligand that is solvent-exposed and not critical for target binding, again guided by SAR.[1]
-
Reporter Tag: This "handle" is crucial for detection and enrichment of the cross-linked proteins. A terminal alkyne is the most common choice, as it is small, bio-orthogonal, and allows for the subsequent attachment of a biotin or fluorescent tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][16]
Sources
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Application Note & Protocols: Mapping Membrane Protein Interactions with 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Introduction: Illuminating the Elusive Interactome of Membrane Proteins
Membrane proteins are the gatekeepers and communicators of the cell, orchestrating a vast array of physiological processes, from signal transduction to ion transport.[1] They represent approximately 30% of the mammalian proteome and are the targets for over 60% of all modern therapeutic drugs.[2] Despite their importance, studying their interactions presents a formidable challenge. These proteins are embedded within the complex, hydrophobic lipid bilayer, making them difficult to isolate and study without disrupting their native structure and transient interactions.[1]
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for mapping protein-protein interaction networks and providing low-resolution structural information.[1][2][3] Photoaffinity labeling (PAL), a key strategy within this field, utilizes photo-activatable probes to covalently capture binding partners in their native environment upon UV irradiation.[4][5][6] This approach allows for the "freezing" of both stable and transient interactions that are often lost during conventional biochemical purifications.[7][8]
Among the arsenal of photo-activatable moieties, the trifluoromethylaryl diazirine group, specifically 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine and its derivatives, offers a superior combination of properties for these demanding applications.[4][9]
This guide provides a comprehensive overview and detailed protocols for leveraging trifluoromethylaryl diazirine-based probes to investigate membrane protein interactions.
Part 1: The Scientific Principle & Key Advantages
Mechanism of Action: The Carbene Advantage
The power of the diazirine lies in its clean and efficient photochemistry. The 3-membered ring is stable in the dark but, upon irradiation with long-wave UV light (typically 350-370 nm), it quantitatively extrudes nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[10][11][12] This carbene is exceptionally short-lived and will readily insert into any nearby C-H, N-H, O-H, or S-H bond, forming a stable covalent crosslink with an interacting biomolecule.[12][13]
The inclusion of a trifluoromethyl (-CF₃) group adjacent to the diazirine ring is a critical design feature. It effectively suppresses an undesired side reaction—rearrangement into a linear diazo isomer—which is less reactive and can complicate experimental outcomes.[9][14] This ensures that the majority of the photo-activated probe proceeds through the highly efficient carbene pathway.[9]
Caption: Photochemical activation of a trifluoromethylaryl diazirine probe.
Why Choose a Trifluoromethylaryl Diazirine Probe?
While other photophores like aryl azides and benzophenones exist, diazirines offer distinct advantages, particularly for the challenging environment of the cell membrane.[4]
| Feature | 3-(Trifluoromethyl)aryl Diazirine | Aryl Azide | Benzophenone |
| Activation Wavelength | ~350-370 nm (Long-wave UV)[11] | ~250-300 nm (Short-wave UV) | ~350-360 nm (Long-wave UV) |
| Reactive Intermediate | Singlet Carbene[4] | Nitrene | Triplet Biradical |
| Reactivity | Very high; inserts into C-H bonds[12][13] | High; prefers nucleophiles | Moderate; abstracts H-atoms |
| Size | Very small, minimal steric hindrance[8][15] | Small | Bulky |
| Key Advantage | High insertion efficiency, chemically inert before activation, minimal side reactions[9][12] | Widely used | Can be reactivated |
| Key Disadvantage | Synthesis can be complex | Potential for damage from short-wave UV, rearrangement side products | Requires abstractable H-atom, can revert to ground state |
The small size of the diazirine moiety is a crucial benefit, as it is less likely to perturb the native interaction being studied.[15] Furthermore, its stability to a wide range of chemical conditions allows for its incorporation into complex molecules like ligands, lipids, or fragments without being compromised during synthesis.[14]
Part 2: Experimental Design & Workflow
A successful photo-crosslinking experiment requires careful planning, from probe selection to data analysis. The general workflow involves incubating the biological system with the diazirine probe, initiating the crosslinking with UV light, and then analyzing the resulting covalent complexes.
Sources
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- 3. Cross-Linking Mass Spectrometry to Capture Protein Network Dynamics of Cell Membranome | Springer Nature Experiments [experiments.springernature.com]
- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 14. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine Photoaffinity Probes
A Guide to Minimizing Non-Specific Labeling in Photoaffinity Experiments
Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting and optimizing experiments using 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine (TPD) based photoaffinity probes. As Senior Application Scientists, we understand that while photoaffinity labeling (PAL) is a powerful technique for identifying protein-ligand interactions, non-specific labeling can be a significant hurdle.[1][2] This guide is designed to provide you with the expertise and practical steps needed to minimize background and ensure the specificity and reliability of your results.
The Challenge of Non-Specific Labeling with TPD Probes
TPD probes are highly valued in chemical biology for their small size and the highly reactive carbene species they generate upon UV irradiation.[3][4] This carbene can form covalent bonds with a wide range of amino acid residues, making it an excellent tool for capturing binding interactions.[5] However, this high reactivity is also the primary source of non-specific labeling. If the probe is not bound to its specific target, the carbene can still react with other nearby macromolecules, including highly abundant or "sticky" proteins, leading to false-positive results.[1]
Furthermore, upon photoactivation, a portion of the diazirine can isomerize into a more stable, yet still reactive, linear diazo compound.[5][6][7] While trifluoromethyl-substituted aryl diazirines are designed to minimize the reactivity of this diazo intermediate, it can still contribute to background labeling through slower, more selective reactions with nucleophilic residues.[6][8]
This guide will walk you through a systematic approach to diagnosing and mitigating these sources of non-specific labeling, ensuring that the signal you detect is a true representation of the specific interaction you are studying.
Troubleshooting Guide: Q&A Format
Here we address common issues encountered during photoaffinity labeling experiments with TPD probes.
Question 1: I'm seeing high background labeling across multiple protein bands on my gel. What are the likely causes and how can I fix this?
Answer:
High background across multiple bands is a classic sign of non-specific labeling. This can stem from several factors, each of which can be systematically addressed.
Potential Cause 1: Probe Concentration is Too High
-
Expertise & Experience: At high concentrations, your TPD probe can bind to low-affinity, non-specific sites on various proteins. The law of mass action dictates that even weak interactions will occur if the probe concentration is sufficiently high. It is crucial to find a concentration that saturates your target of interest without promoting excessive non-specific binding.
-
Troubleshooting Steps:
-
Perform a Concentration Titration: Test a range of probe concentrations, starting from a concentration close to the known or expected Kd of your ligand for its target. A good starting point is often 1-10 times the Kd.
-
Analyze the Results: Run a gel and perform your downstream analysis (e.g., autoradiography, Western blot, or fluorescence scan). Look for the concentration at which the signal from your target protein is maximized relative to the background bands.
-
Consider Probe Solubility: Ensure your probe is fully solubilized at the tested concentrations. Probe aggregation can lead to significant non-specific interactions. If solubility is an issue, you may need to adjust your buffer conditions (e.g., by adding a small amount of a compatible organic solvent like DMSO).
-
Potential Cause 2: UV Irradiation Time or Intensity is Excessive
-
Expertise & Experience: Over-irradiation can lead to the accumulation of highly reactive carbene species in the bulk solution. These "free" carbenes will react indiscriminately with any protein they encounter, leading to high background. The goal is to provide just enough energy to activate the probe that is bound to the target, while minimizing the activation of unbound probe.
-
Troubleshooting Steps:
-
Optimize Irradiation Time: Perform a time-course experiment, irradiating your samples for different durations (e.g., 1, 2, 5, 10, and 15 minutes) while keeping the probe concentration and UV lamp distance constant.[9] Analyze the results to find the shortest time that gives sufficient labeling of your target.
-
Optimize UV Lamp Intensity/Distance: The intensity of UV light decreases with the square of the distance from the source. If your lamp is too close or too powerful, you may be causing excessive probe activation. Try increasing the distance between the lamp and your sample.
-
Use Appropriate Filters: Ensure your UV lamp has a filter to remove short-wavelength UV light (<300 nm), which can cause protein damage and increase background.[7][10] The optimal wavelength for diazirine activation is around 350-365 nm.[11][12]
-
| Parameter | Recommended Starting Point | Optimization Strategy |
| Probe Concentration | 1-10x Kd of the parent ligand | Titrate down to minimize background while retaining specific signal. |
| UV Irradiation Time | 1-5 minutes | Perform a time-course to find the shortest effective time. |
| UV Lamp | 350-365 nm lamp | Use filters to remove wavelengths <300 nm. |
| Lamp Distance | 3-5 cm | Adjust distance to control intensity. |
Potential Cause 3: Insufficient Blocking or Ineffective Scavengers
-
Expertise & Experience: Your sample may contain highly abundant, "sticky" proteins that are prone to non-specific binding. Including blocking agents or scavengers in your buffer can help to mitigate this.
-
Troubleshooting Steps:
-
Add Blocking Agents: Include bovine serum albumin (BSA) or a non-ionic detergent like Tween-20 in your labeling buffer to block non-specific binding sites on proteins and reaction vessels.
-
Use a Scavenger: A scavenger is a small molecule that can react with and "quench" the carbene generated from unbound probes in the bulk solution, preventing it from reacting with other proteins. While thiols can sometimes be used, they can also interfere with some biological systems. A simple and often effective scavenger is a buffer component with a reactive X-H bond, such as Tris buffer. However, be aware that high concentrations of scavengers can also reduce your specific labeling efficiency.
-
Question 2: How can I be sure that the labeling I'm observing is specific to my target protein?
Answer:
This is the most critical question in any photoaffinity labeling experiment. The key to demonstrating specificity is a series of well-designed control experiments.
Control Experiment 1: Competition Assay
-
Trustworthiness: This is the gold standard for demonstrating specific binding.[1] The principle is that if your TPD probe is binding to a specific site on your target protein, then adding an excess of a non-photoreactive competitor (ideally the parent compound of your probe) should prevent the probe from binding and thus reduce the labeling of the target.[1][11]
-
Protocol: Competition Assay
-
Prepare multiple identical samples containing your protein of interest.
-
To the experimental samples, add your TPD probe at the optimized concentration.
-
To the competition samples, first add a 50-100 fold molar excess of the non-photoreactive competitor ligand and incubate for a period sufficient to allow binding to the target. Then, add the TPD probe.
-
Irradiate all samples under the optimized conditions.
-
Analyze the results. A significant reduction in the labeling of your target protein in the presence of the competitor is strong evidence of specific binding.[1] Non-specific labeling of other proteins should not be affected by the competitor.[11]
-
Control Experiment 2: No UV Irradiation
-
Trustworthiness: This control is essential to ensure that the labeling you are seeing is indeed light-dependent.
-
Protocol: No UV Control
-
Prepare a sample with your protein and TPD probe as you would for the experimental condition.
-
Keep this sample in the dark while the other samples are being irradiated.
-
Process and analyze this sample alongside the irradiated samples.
-
You should see no labeling in the no-UV control. If you do, it may indicate that your probe is unstable or that there is a non-photochemical reaction occurring.
-
Control Experiment 3: No Probe
-
Trustworthiness: This control helps to identify any background signal that may be coming from your detection method itself (e.g., non-specific binding of an antibody in a Western blot).
-
Protocol: No Probe Control
-
Prepare a sample with your protein of interest but without the TPD probe.
-
Irradiate and process this sample in the same way as your experimental samples.
-
You should see no signal in this control.
-
Caption: Logic of Control Experiments for Specificity.
Question 3: I've optimized my conditions and run my controls, but I still have some persistent non-specific bands. What else can I do?
Answer:
Even in well-optimized experiments, some degree of non-specific labeling can be unavoidable due to the high reactivity of carbenes. Here are some advanced strategies to consider:
Strategy 1: Modify Your Probe Design
-
Expertise & Experience: The structure of the linker between the TPD moiety and your ligand can influence non-specific binding. Highly hydrophobic or long, flexible linkers may have a greater tendency to interact non-specifically with proteins. Recent studies have also suggested that the molecular shape of the photoaffinity linker itself can influence non-specific labeling, with branched linkers sometimes showing less non-specific binding than linear ones.[13] While re-synthesis is a significant undertaking, it may be necessary for particularly challenging systems.
Strategy 2: Advanced Proteomic Analysis
-
Expertise & Experience: If you are using mass spectrometry to identify labeled proteins, quantitative proteomics can be a powerful tool to distinguish specific targets from non-specific background.
-
Workflow:
-
Perform your labeling experiment with your TPD probe and a control (e.g., competition or a structurally similar but inactive probe).
-
Use a quantitative proteomics approach (e.g., SILAC, TMT, or label-free quantification) to compare the abundance of labeled proteins between your experimental and control samples.[14]
-
True targets should be significantly enriched in the experimental sample compared to the control. Proteins that are labeled to a similar extent in both samples are likely non-specific binders.[15]
-
Caption: Workflow for Minimizing Non-Specific Labeling.
Frequently Asked Questions (FAQs)
Q: Is the this compound moiety stable under normal laboratory light? A: While TPD is more stable than many other photoreactive groups, it is still sensitive to UV light. It is best practice to handle the probe and prepare your samples in a darkened room or under yellow/red light to prevent premature activation.[16] For long-term storage, protect it from light and store at a low temperature as recommended by the manufacturer.
Q: Can I use a buffer containing Tris in my labeling experiment? A: Yes, Tris is often used in photoaffinity labeling experiments. Because it contains primary amines, it can act as a mild scavenger for free carbenes in the solution, which can help to reduce non-specific labeling. However, at very high concentrations, it may also quench the labeling of your specific target, so it is important to keep the Tris concentration consistent across your experiments.
Q: What is the difference between aryl diazirines (like TPD) and alkyl diazirines in terms of non-specific labeling? A: Aryl diazirines, such as TPD, are generally considered to react primarily through a highly reactive and indiscriminate carbene intermediate.[17][18] Alkyl diazirines, on the other hand, have a greater tendency to form a longer-lived diazo intermediate, which can then be protonated and act as an alkylating agent, showing a preference for reacting with acidic amino acid residues (Asp, Glu).[18][19][20] This can lead to a different pattern of non-specific labeling, often enriching for acidic or membrane proteins.[21][22]
Q: My competition experiment didn't work - the labeling wasn't reduced. What does this mean? A: If an excess of competitor does not reduce the labeling of your protein of interest, it suggests that the interaction of your probe with that protein is not specific or is not occurring at the expected binding site. It could be binding to an allosteric site not occupied by the competitor, or it could be a form of non-specific binding. In this case, you should reconsider whether this protein is a true target of your ligand.
References
-
B. M. Kessler, "Photoaffinity labeling in target- and binding-site identification," PMC, 2015. [Link]
-
J. D. O'Connell, et al., "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry," PMC, 2013. [Link]
-
A. V. West, et al., "Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling," DASH (Harvard), 2023. [Link]
-
Fabgennix International, "Competition Assay Protocol," Fabgennix International. [Link]
-
J. G. K. O'Brien, et al., "Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes," NIH, 2020. [Link]
-
P. V. Geurink, et al., "Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors," NIH, 2020. [Link]
-
D. Robinette, et al., "Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics," PubMed Central, 2006. [Link]
-
A. V. West, et al., "Labeling preferences of diazirines with protein biomolecules AUTHORS," ChemRxiv, 2021. [Link]
-
S. K. Grant, et al., "Photoaffinity labelling displacement assay using multiple recombinant protein domains," Biochemical Journal, 2023. [Link]
-
C. M. Woo, et al., "Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs," Journal of the American Chemical Society, 2018. [Link]
-
A. V. West, et al., "Labeling Preferences of Diazirines with Protein Biomolecules.," Semantic Scholar, 2021. [Link]
-
C. G. Parker, et al., "Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale," PMC, 2020. [Link]
-
C.-H. Chen, et al., "A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II," PMC, 2012. [Link]
-
D. Robinette, et al., "Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics," Carolina Digital Repository, 2006. [Link]
-
A. V. West, et al., "Photoaffinity Labeling Preferences of Diazirines," INOUE RESEARCH GROUP, 2021. [Link]
-
S. P. Sumranjit, S. J. Chung, "Diazirine based photoaffinity labeling," PubMed, 2012. [Link]
-
NanoTemper Technologies, "Assay setup for competitive binding measurements." [Link]
-
Y. Hatanaka, "diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand," Semantic Scholar, 2014. [Link]
-
A. V. West, et al., "Labeling preferences of diazirines with protein biomolecules," PMC, 2021. [Link]
-
S. F. Musolino, et al., "Electronically optimized diazirine-based polymer crosslinkers," RSC Publishing, 2022. [Link]
-
P. Anzenbacher Jr., et al., "Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes," RSC Publishing, 2020. [Link]
-
S. B. L. Voll, et al., "Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH," Beilstein Journals, 2018. [Link]
-
Rockland Immunochemicals, "Peptide Competition Assay (PCA) Protocol." [Link]
-
S. B. L. Voll, et al., "Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH," Beilstein Journals, 2018. [Link]
-
V. D. B. C. Das, et al., "3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability," NIH, 2016. [Link]
-
J. G. K. O'Brien, et al., "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling," Chemical Science (RSC Publishing), 2024. [Link]
-
C. M. Woo, "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome," PMC, 2020. [Link]
-
H. Lee, et al., "Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells," Chemical Communications (RSC Publishing). [Link]
-
S. B. L. Voll, et al., "Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH," PubMed, 2018. [Link]
-
S. Chen, et al., "Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry," PMC, 2022. [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Compounds - Enamine [enamine.net]
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- 13. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. [PDF] Labeling Preferences of Diazirines with Protein Biomolecules. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Photo-Crosslinking Efficiency with Trifluoromethyl-Diazirines
Welcome to the technical support center for trifluoromethyl-diazirine photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and enhance the efficiency and reliability of your photo-crosslinking experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of using trifluoromethyl-diazirines for photo-crosslinking.
Q1: What is the mechanism of photo-crosslinking with trifluoromethyl-diazirines?
A: Trifluoromethyl-diazirines are compact, photo-activatable crosslinking agents.[1][2] Upon irradiation with UV light, typically around 350-365 nm, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[3][4][5][6] This carbene can then rapidly and indiscriminately insert into nearby C-H, N-H, and O-H bonds of interacting molecules, forming a stable covalent crosslink.[1][5] The trifluoromethyl group enhances the stability of the diazirine before photoactivation and influences the reactivity of the resulting carbene.[2]
Q2: Why are trifluoromethyl-diazirines preferred over other photo-crosslinkers like benzophenones or aryl azides?
A: Trifluoromethyl-diazirines offer several advantages:
-
Small Size: Their compact structure is nearly isosteric to a methyl group, minimizing steric hindrance and perturbation of the biological system being studied.[1]
-
High Reactivity and Short Lifetime of Carbene: The generated carbene is highly reactive and has a very short lifetime (nanoseconds).[7] This ensures that crosslinking is proximity-dependent, capturing only immediate molecular interactions. If no suitable binding partner is nearby, the carbene is quickly quenched by solvent (e.g., water), minimizing non-specific labeling.[1][6][8]
-
Activation Wavelength: They are activated by long-wave UV light (~350-365 nm), which is less damaging to proteins and other biological macromolecules compared to the shorter wavelengths required for some other crosslinkers.[1][9]
-
Higher Yields: Phenylcarbenes generated from trifluoromethylphenyldiazirines generally exhibit higher reactivity and can lead to higher photoreaction yields compared to nitrenes from phenylazides.[8][10]
Q3: What is the purpose of the trifluoromethyl group?
A: The trifluoromethyl group serves two primary purposes. First, it increases the stability of the diazirine ring, making the compound less prone to decomposition under ambient light or acidic conditions.[2][11] Second, it influences the electronic properties of the resulting carbene, which can affect its reactivity and insertion efficiency.[12]
Q4: Can trifluoromethyl-diazirines lead to non-specific crosslinking?
A: While trifluoromethyl-diazirines are designed to minimize non-specific labeling, it can still occur.[1] Non-specific crosslinking can arise if the concentration of the photo-crosslinker is too high, leading to random collisions and reactions, or if the irradiation time is excessive. It is crucial to include proper controls in your experiments, such as a sample that is not irradiated with UV light and a competition experiment with an excess of a non-crosslinking inhibitor, to distinguish specific from non-specific interactions.[1]
Q5: What is the expected efficiency of photo-crosslinking with trifluoromethyl-diazirines?
A: The efficiency of photo-crosslinking can vary significantly depending on several factors, including the binding affinity of the probe for its target, the geometry of the binding pocket, the concentration of reactants, and the UV irradiation conditions.[1] Crosslinking efficiencies can range from a few percent to over 50%.[7] It is often a low-yield process, and sensitive detection methods are typically required to visualize the crosslinked products.[13]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during photo-crosslinking experiments with trifluoromethyl-diazirines.
Issue 1: Low or No Crosslinking Yield
This is one of the most common challenges. The following decision tree and detailed explanations will help you identify the root cause.
Troubleshooting Workflow for Low Crosslinking Yield
Caption: Troubleshooting decision tree for high background.
Detailed Troubleshooting Steps:
-
1. Optimize Probe Concentration: As mentioned previously, titrate the concentration of your photo-affinity probe. [1]Use the lowest concentration that gives a detectable specific signal.
-
2. Reduce UV Irradiation Time: Excessive UV exposure can increase the chances of random, non-specific crosslinking events. Determine the shortest irradiation time that yields a sufficient specific signal.
-
3. Improve Washing Steps: If your experimental design allows, include stringent washing steps after incubating the probe with the target but before UV irradiation to remove any unbound probe.
-
4. Include Robust Controls:
-
"-UV Control": A sample containing the probe and target but not exposed to UV light should show no crosslinking. This controls for any non-photochemical reactions. [11] * Competition Control: Pre-incubate your sample with an excess (e.g., 100-fold) of a non-crosslinking competitor ligand. A specific crosslinking band should be significantly reduced or eliminated in the presence of the competitor. [1] * "-Probe Control": A sample containing only the target and exposed to UV light should not show the crosslinked product.
-
Issue 3: Protein Precipitation After Crosslinking
Precipitation can lead to loss of sample and difficulty in downstream analysis.
-
Cause: Over-crosslinking can alter the net charge and pI of a protein, leading to a decrease in its solubility. [14]* Solution:
Part 3: Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| UV Wavelength | 350 - 370 nm | Optimal for diazirine activation while minimizing protein/DNA damage. [9] |
| UV Lamp Power | 8 - 200 W | Higher power reduces required irradiation time. [9] |
| Irradiation Time | 1 - 15 minutes | Highly dependent on lamp power and distance. Must be optimized empirically. [1][4] |
| Probe Concentration | 0.1 - 10 µM | Balance between specific signal and non-specific background. [1] |
| Temperature | On ice or RT | Lower temperatures can help maintain protein stability. |
| Buffer pH | 7.0 - 8.0 | Generally optimal for protein stability and NHS-ester reactivity (if applicable). |
General Protocol for Photo-Crosslinking in a Cell Lysate
-
Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., PBS, HEPES) without primary amines if using an NHS-ester crosslinker. Include protease inhibitors. [14]2. Incubate with Probe: Add the trifluoromethyl-diazirine probe to the lysate at the desired final concentration. For competition controls, add the competitor ligand 15-30 minutes before adding the probe. Incubate on ice or at room temperature for a duration appropriate for binding to occur (e.g., 30-60 minutes).
-
UV Irradiation: Transfer the samples to a 96-well plate or other suitable shallow container. [1]Place the plate on ice and position the UV lamp at a fixed distance above it. Irradiate for the optimized duration. Remember to keep the "-UV" control sample covered with aluminum foil. [1]4. Quench Reaction (Optional but Recommended): If your crosslinker has a reactive group like an NHS ester, you can quench the reaction by adding a buffer containing a primary amine (e.g., Tris) to a final concentration of 50-100 mM. [9]5. Analysis: Analyze the crosslinked products by SDS-PAGE followed by Western blotting, mass spectrometry, or other relevant detection methods. [1][13]For detection via click chemistry, the probe must contain an alkyne or azide handle for conjugation to a reporter tag. [1] Workflow for Photo-Crosslinking and Analysis
Caption: General experimental workflow for photo-crosslinking.
References
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC. (n.d.).
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. (2013, May 8).
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au. (n.d.).
- Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - RSC Publishing. (2020, August 5).
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK. (n.d.).
- Diazirine - Wikipedia. (n.d.).
- Trifluoromethyl phenyl diazirine NHS ester - AAT Bioquest. (n.d.).
- Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H. (2013, February 11).
- Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate. (n.d.).
- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed Central. (n.d.).
- Trifluoromethyl phenyl diazirine maleimide - AAT Bioquest. (n.d.).
- Instructions: Amine-Reactive Diazirine Crosslinkers - Thermo Fisher Scientific. (n.d.).
- Photo-reactive Crosslinkers - TCI Chemicals. (n.d.).
- Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC - PubMed Central. (n.d.).
- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - NIH. (n.d.).
- Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC - NIH. (n.d.).
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 3. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl phenyl diazirine NHS ester | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Trifluoromethyl phenyl diazirine maleimide | AAT Bioquest [aatbio.com]
- 11. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Quenching Unreacted 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine After Photolysis
Welcome to the technical support center for experiments involving 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the post-photolysis quenching of this versatile photo-crosslinker. Our goal is to ensure the scientific integrity and safety of your experiments.
Introduction to the System
Photolysis of this compound generates a highly reactive trifluoromethyl(p-tolyl)carbene. This carbene is a powerful tool for photoaffinity labeling, enabling the formation of covalent bonds with interacting biomolecules. However, after the desired reaction time, it is crucial to quench any unreacted diazirine and the continuously generated carbene to prevent non-specific labeling and ensure the stability of your sample for downstream analysis. This guide will walk you through the principles and procedures for effective quenching.
Upon irradiation, this compound can follow two main pathways: the desired formation of the reactive carbene and nitrogen gas, or an isomerization to a more stable, but still photoreactive, linear diazo compound.[1][2] Both the carbene and the diazo intermediate can react with target molecules, with the diazo intermediate showing a preference for acidic residues.[1] Effective quenching must therefore address all reactive species.
Troubleshooting Guide
This section addresses common issues encountered during the quenching of this compound photolysis reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inefficient Photoactivation: The UV lamp may not have the appropriate wavelength or intensity. | Verify the lamp's output is around 350 nm for diazirine activation.[3] Consider increasing the irradiation time or intensity, but be mindful of potential photodamage to your sample. |
| Suboptimal Probe Concentration: The concentration of the diazirine probe may be too low. | Titrate the probe concentration to find the optimal balance between labeling and non-specific binding. | |
| Quenching by Buffer Components: Components in your reaction buffer (e.g., thiols like DTT or BME) can quench the reactive carbene. | If possible, minimize or remove quenching agents from the labeling buffer.[4] | |
| High Non-Specific Binding | Probe Concentration is Too High: Excess probe can lead to random, non-specific labeling. | Reduce the concentration of the diazirine probe.[5] |
| Insufficient Blocking: Non-specific binding sites on proteins or other macromolecules are not adequately blocked. | Add blocking agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) to your labeling buffer.[6] | |
| Extended Reaction Time Post-Photolysis: Leaving the reaction mixture without quenching allows for continued reaction of any remaining diazirine or long-lived intermediates. | Immediately proceed to the quenching protocol after the photolysis step is complete. | |
| Incomplete Quenching | Insufficient Quencher Concentration or Reaction Time: The amount of quencher or the quenching time may not be enough to react with all the unreacted diazirine and carbene. | Increase the concentration of the quenching agent (e.g., methanol) and/or extend the quenching reaction time. Monitor the reaction for completeness if possible (e.g., by LC-MS if applicable). |
| Poor Mixing: The quencher may not be effectively distributed throughout the reaction mixture. | Ensure thorough mixing of the reaction solution after adding the quenching agent. | |
| Formation of Unexpected Side Products | Reaction with Solvent or Buffer: The highly reactive carbene can react with components of the solvent or buffer system. | Choose inert solvents and buffer components where possible. Methanol, while used as a quencher, will form an ether product with the carbene.[7] |
| Rearrangement of the Carbene: While trifluoromethyl-substituted carbenes are less prone to rearrangement, it can still occur under certain conditions. | This is an inherent property of the carbene. Characterization of major byproducts is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is quenching necessary after the photolysis of this compound?
A1: Quenching is a critical step to terminate the reaction and prevent further, non-specific labeling. The photolysis of the diazirine generates a highly reactive carbene that can continue to react with any available C-H, O-H, or N-H bonds.[8] Furthermore, any unreacted diazirine can continue to be photolyzed if the sample is exposed to light, leading to uncontrolled reactions. Quenching deactivates these reactive species, ensuring that the labeling pattern you observe is a true representation of the interactions at the time of photolysis.
Q2: What are the primary reactive species I need to quench?
A2: You need to quench two primary species:
-
Trifluoromethyl(p-tolyl)carbene: The highly reactive intermediate generated upon photolysis.
-
Unreacted this compound: The starting material that may not have been fully photolyzed. Additionally, a linear diazo isomer can form, which is also photoreactive.[1] A suitable quenching protocol will address all of these.
Q3: What is the mechanism of quenching with methanol?
A3: Methanol is an effective quencher for carbenes. The carbene, being a highly electrophilic species, will readily insert into the O-H bond of methanol. This reaction is extremely fast and results in the formation of a stable ether product, effectively deactivating the carbene.[9]
Q4: Can I use other quenching agents?
A4: Yes, other protic solvents or reagents with reactive X-H bonds can quench carbenes. However, methanol is widely used due to its effectiveness, low cost, and ease of removal. Thiols can also be effective quenchers. The choice of quencher may depend on the specific requirements of your downstream applications.
Q5: How can I be sure that the quenching is complete?
A5: For most biological applications, following a validated quenching protocol with a sufficient excess of the quenching agent and adequate reaction time is generally sufficient. For more rigorous validation, you could analyze a small aliquot of the quenched reaction mixture by a suitable analytical method, such as LC-MS, to confirm the absence of the diazirine and the formation of the expected quenched product.
Q6: What are the safety precautions for handling diazirines and the quenching process?
A6: Diazirines are energetic molecules and should be handled with care. They are sensitive to light and can be thermally unstable. Always store them in the dark and at low temperatures as recommended by the supplier.[4] During photolysis and quenching, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Standard Methanol Quenching Procedure
This protocol describes the standard procedure for quenching a photolysis reaction of this compound with methanol.
Materials:
-
Reaction mixture post-photolysis
-
Methanol (ACS grade or higher)
-
Microcentrifuge tubes or appropriate reaction vessels
-
Vortex mixer
Procedure:
-
Immediate Action Post-Photolysis: As soon as the photolysis is complete, immediately transfer the reaction vessel to a light-protected environment (e.g., cover with aluminum foil or work in a dark room) to prevent further uncontrolled photoactivation.
-
Addition of Methanol: Add a sufficient volume of methanol to the reaction mixture. A final concentration of 10-20% (v/v) methanol is typically effective. For example, add 10-20 µL of methanol to a 100 µL reaction.
-
Mixing: Immediately and thoroughly mix the solution by vortexing for 10-15 seconds to ensure the methanol is evenly distributed.
-
Incubation: Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature in the dark. This provides sufficient time for the methanol to react with any remaining carbene and for any unreacted diazirine to be solvated.
-
Proceed to Downstream Analysis: After the incubation period, the reaction is considered quenched, and you can proceed with your downstream applications, such as SDS-PAGE, mass spectrometry, or other analytical techniques.
Protocol 2: Safe Disposal of Quenched Reaction Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Procedure:
-
Collect Waste: Collect all quenched reaction mixtures and any solvents used for rinsing glassware into a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical names of the contents (e.g., "Methanol, this compound reaction mixture").
-
Segregation: Do not mix this waste stream with other incompatible waste types. Specifically, keep it separate from strong acids, bases, and oxidizers.[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's environmental health and safety (EH&S) department.
-
Consult Local Regulations: Always follow your institution's specific guidelines for hazardous waste disposal.[11]
Visualizations
Workflow for Quenching Photolysis Reaction
Caption: Workflow for quenching the photolysis reaction.
Chemical Species Involved in Photolysis and Quenching
Caption: Key chemical species and transformations.
References
- Jones, L. H., et al. (2016). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 8(11), 1247-1265.
- Speers, A. E., & Cravatt, B. F. (2004). A tandem activity-based protein profiling-photoaffinity labeling strategy for the identification of target proteins.
- Kim, Y., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2827-2834.
- Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(35), 7543-7561.
- Jiang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
-
Photoaffinity Labeling in Target- and Binding-Site Identification. (2016). Request PDF. Retrieved from [Link]
-
what might be causing non-specific binding? more detailed protocol used in comments : r/labrats. (2021, June 29). Reddit. Retrieved from [Link]
- Watt, D. S., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(50), 34963-34975.
- Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. (2016).
- Kumar, A. B., et al. (2016). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry.
-
A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. (2024). PubMed. Retrieved from [Link]
- A simple photo-affinity labeling protocol. (2005).
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety. Retrieved from [Link]
- Murai, Y., et al. (2021). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 103(1), 223-232.
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The Photolysis of the Diazirines. (2002). Request PDF. Retrieved from [Link]
- Watt, D. S., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.
- Watt, D. S., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Semantic Scholar.
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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Visible-Light-Driven Methanol-To-Ethanol Conversion via Carbene Pathway by Frustrated Lewis Pairs. (2020). Request PDF. Retrieved from [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). UPenn EHRS. Retrieved from [Link]
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Direct Catalytic Methanol-to-Ethanol Photo-conversion via Methyl Carbene. (2020). ResearchGate. Retrieved from [Link]
-
Photochemistry of the Stilbenes in Methanol. Trapping the Common Phantom Singlet State. (1998). Request PDF. Retrieved from [Link]
- Douma, R. D., et al. (2011). Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum. Metabolomics, 7(4), 579-591.
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Proposed reactions of singlet and triplet carbenes with an alcohol. Note - ResearchGate. (n.d.). Retrieved from [Link]
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METHANOL SAFE HANdLING MANUAL. (n.d.). Methanol Institute. Retrieved from [Link]
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Technical Support Center: Strategies to Improve the Aqueous Solubility of Diazirine-Containing Probes
Welcome to our technical support center. As Senior Application Scientists, we understand that working with photoaffinity probes presents unique challenges, with poor aqueous solubility being a primary obstacle in many biological experiments. Diazirine-containing probes, prized for their small size and efficient photo-activation, are often inherently hydrophobic.[1] This guide is designed to provide you with a comprehensive set of strategies, troubleshooting advice, and detailed protocols to overcome these solubility issues, ensuring the reliability and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have regarding the solubility of diazirine probes.
Q1: Why are my diazirine-containing probes poorly soluble in aqueous buffers?
Answer: The poor aqueous solubility of many diazirine probes stems from their fundamental chemical structure. The diazirine group itself, particularly when attached to aromatic or alkyl scaffolds, is small and relatively nonpolar.[2] Furthermore, the molecular frameworks required for target binding are often rich in hydrophobic, sp2-hybridized carbons, which favor self-aggregation and crystallization in polar solvents like water.[3] According to the general solubility equation, a compound's solubility is governed by its lipophilicity (logP) and its crystal lattice energy (related to its melting point).[4] Probes with high planarity and molecular symmetry tend to pack tightly into a crystal lattice, which requires significant energy to break, thus lowering their solubility.[5]
Q2: What are the consequences of poor probe solubility in my experiment?
Answer: Using a probe above its solubility limit can lead to several critical experimental artifacts:
-
Inaccurate Concentration: The actual concentration of the probe in solution will be lower than calculated, leading to underestimated potency and unreliable structure-activity relationships (SAR).[6]
-
Compound Precipitation: The probe can precipitate out of solution during the experiment, especially upon small temperature changes or long incubation times, making results difficult to interpret and reproduce.
-
Assay Interference: Undissolved probe particles can scatter light, interfering with optical measurements used in many biological assays (e.g., turbidimetry).[7][8]
-
Poor Bioavailability: In cellular or in vivo studies, low solubility directly hinders absorption and distribution, preventing the probe from reaching its intended target.[9]
Q3: What are the main approaches to improve the solubility of my probe?
Answer: There are two primary strategies to consider, which can be used independently or in combination:
-
Chemical Modification: This involves altering the covalent structure of the probe itself to make it inherently more hydrophilic. This is often the most robust solution but requires synthetic chemistry efforts.[10]
-
Formulation Strategies: This approach involves using excipients or co-solvents to help dissolve the existing hydrophobic probe in an aqueous medium without changing its chemical structure. This is often faster to implement for initial screening.[11][12]
The best strategy depends on the stage of your research, the specific properties of your probe, and the requirements of your biological assay.
Part 2: Troubleshooting Guide & In-Depth Strategies
This section provides a deeper dive into specific issues and detailed solutions for enhancing probe solubility.
Issue 1: My probe precipitates from my phosphate-buffered saline (PBS) solution during my cell-based assay.
This is a classic sign of exceeding the probe's thermodynamic solubility. While a small amount of a co-solvent like DMSO is often used to prepare stock solutions, the final concentration in the aqueous assay buffer is the critical factor.
Modifying the probe's structure is the most definitive way to solve solubility problems. The goal is to introduce functional groups that can interact favorably with water, either by increasing polarity or by disrupting the crystal packing of the solid-state probe.[4]
-
Strategy 1: Introduce Ionizable or Highly Polar Groups.
-
Causality: Introducing charged groups (at physiological pH) is highly effective. These groups are strongly hydrated and their electrostatic repulsion can help prevent aggregation. Non-ionizable but polar groups increase the number of hydrogen bond donors and acceptors, improving interaction with water.[13][14]
-
Examples:
-
Anionic: Sulfonates (-SO₃⁻), phosphates (-PO₃²⁻), carboxylates (-COO⁻). Sulfonates are particularly effective as they are permanently ionized.
-
Cationic: Quaternary ammonium salts (-N⁺R₃).
-
Neutral Polar: Short polyethylene glycol (PEG) chains, hydroxyls (-OH), amides (-CONH₂), and heterocycles like morpholine.[4][14] The introduction of morpholine is a well-established tactic as its saturated, non-planar character disrupts tight crystal packing.[4][14]
-
-
-
Strategy 2: Disrupt Molecular Planarity and Symmetry.
-
Causality: Planar, symmetric molecules pack very efficiently into a stable crystal lattice, which has a high melting point and low solubility. Introducing non-planar groups or breaking symmetry makes this packing less favorable, reducing the melting point and increasing solubility.[5]
-
Examples:
-
-
Strategy 3: Incorporate Heteroatoms.
-
Causality: Replacing a carbon in an aromatic ring with a nitrogen (e.g., creating a pyridine or pyrimidine ring) can increase polarity and introduce a hydrogen bond acceptor site. Studies have shown that pyridyl- and pyrimidyl-substituted diazirines have significantly improved aqueous solubility compared to their conventional phenyl-diazirine counterparts.[15]
-
| Strategy | Example Group | Mechanism of Action | Pros | Cons |
| Add Ionizable Group | Sulfonate (-SO₃⁻) | Increases polarity, strong hydration, disrupts crystal lattice | Highly effective, often large solubility increase | Can alter pharmacology, may affect cell permeability |
| Add PEG Chain | -O(CH₂CH₂)₂OH | Creates a hydration shell, increases hydrodynamic radius | Biocompatible, significant solubility gains | Can be synthetically challenging, may sterically hinder binding |
| Disrupt Planarity | Add sp³ carbon center | Reduces crystal lattice energy | Can improve solubility without significantly changing polarity | May alter binding affinity or introduce new metabolic liabilities |
| Incorporate Heteroatom | Pyridine Ring | Increases polarity, adds H-bond acceptor | Minimal steric impact, synthetically accessible | Modest solubility increase compared to charged groups |
If modifying the probe is not feasible, optimizing the formulation can provide a workable solution.
-
Strategy 1: Use of Cyclodextrins.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] The hydrophobic diazirine probe can form an "inclusion complex" where it sits inside the cavity, shielded from the aqueous environment.[16][17] This complex as a whole is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18][19]
-
Consideration: The cyclodextrin-drug complex exists in equilibrium. High concentrations of cyclodextrin may be needed, and one must verify that the cyclodextrin itself does not interfere with the biological assay.[11]
-
-
Strategy 2: Use of Surfactants.
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of the micelle can encapsulate the insoluble probe, while the hydrophilic shell interacts with the water, creating a stable solution.[20][21]
-
Examples: Tween 80, Solutol HS-15.[20]
-
Consideration: Surfactants can disrupt cell membranes and interfere with protein function, so their use must be carefully validated for compatibility with the specific assay.
-
This diagram outlines the logical steps a researcher can take when faced with a solubility problem.
Caption: Step-by-step workflow for thermodynamic solubility measurement.
Issue 2: My probe's solubility improved, but now my photo-crosslinking efficiency is low.
Answer: This is a critical trade-off to consider. While improving solubility is essential, the modifications can sometimes impact function.
-
Steric Hindrance: A bulky solubilizing group (like a long PEG chain) added near the binding pharmacophore could sterically clash with the target protein, reducing binding affinity and subsequent crosslinking yield.
-
Solution: Position the solubilizing group on a part of the probe molecule that is known to be solvent-exposed and not involved in target recognition. [14]If this is unknown, testing several attachment points may be necessary.
-
-
Quenching of the Carbene: The highly reactive carbene intermediate generated from the diazirine upon photoactivation can be quenched by water. [1]While this is an inherent challenge in aqueous environments, some solubilizing groups might hold water molecules closer to the reactive center, potentially increasing the rate of quenching.
-
Solution: This is a complex issue without a simple fix. However, trifluoromethyl-diazirines are known to produce carbene insertion products in higher yields and are less susceptible to certain side reactions compared to non-fluorinated diazirines, making them a good choice for aqueous labeling experiments. [1]Alkyl diazirines can also react via a diazo intermediate, which shows a preference for acidic residues like glutamate and aspartate in aqueous solutions. [22][23]Understanding the reactivity of your specific diazirine is key.
-
References
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- PubMed. (n.d.).
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- PubMed. (n.d.). Hydrophilic and hydrophobic cyclodextrins in a new sustained release oral formulation of nicardipine: in vitro evaluation and bioavailability studies in rabbits.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Enamine. (n.d.). Aqueous Solubility Assay.
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- NCBI Bookshelf. (2010). Table 3, Probe Solubility and Stability - Probe Reports from the NIH Molecular Libraries Program.
- PubMed Central. (2023).
- Lund University Publications. (n.d.).
- Purdue e-Pubs. (n.d.).
- ACS Publications. (2024). Anchoring-Detection Fluorescent Probe for Investigating Microcystin-LR-Induced Plasma Membrane Damage.
- PubMed Central. (n.d.). Labeling preferences of diazirines with protein biomolecules.
- ResearchGate. (n.d.). A)
- PubMed Central. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.
- PubMed Central. (n.d.). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction.
- ACS Publications. (2024). Amphiphilic Tetraphenylethylene Derivative with Hydrophobic–Hydrophilic Complementarity to Amyloid Oligomers for in Situ Imaging and Modulation of Membrane-Disruptive Neurotoxicity.
- World Pharma Today. (n.d.).
- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024).
- NIH. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes.
- WuXi AppTec DMPK. (2024).
- SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- ResearchGate. (n.d.). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki-Miyaura Cross Coupling Reaction | Request PDF.
- PubMed Central. (n.d.). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
- ResearchGate. (2025).
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- ResearchGate. (2025). Developing Photoactive Affinity Probes for Proteomic Profiling: Hydroxamate-based Probes for Metalloproteases | Request PDF.
- ResearchGate. (2025). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy.
- PubMed. (2015).
- Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem.
- PubMed Central. (n.d.).
- PubMed. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
- PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Macmillan Group - Princeton University. (2022).
- PubMed. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery.
- NIH. (n.d.). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors.
- DASH (Harvard). (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling.
- PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- INOUE RESEARCH GROUP. (2021). Photoaffinity Labeling Preferences of Diazirines.
- Chemical Communications (RSC Publishing). (n.d.).
- TCI AMERICA. (n.d.). Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling.
- PubMed. (2021). Calculation and Experimental Validation of a Novel Approach Using Solubility Parameters as Indicators for the Extraction of Additives in Plastics.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
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troubleshooting low cross-linking yield in photoaffinity labeling experiments
Welcome to the technical support center for photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PAL experiments. Here, we address common challenges, with a primary focus on troubleshooting low cross-linking yield, providing in-depth, experience-driven advice to enhance the success of your target identification and binding site mapping studies.
Visualizing the Photoaffinity Labeling Workflow
A successful PAL experiment involves several critical stages, from probe design to final analysis. The following diagram outlines a typical workflow. Subsequent sections of this guide will delve into troubleshooting each of these steps.
Caption: General workflow for a photoaffinity labeling experiment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific issues you may encounter, starting with the most common and critical problem: low or no detectable cross-linking.
Category 1: Issues with the Photoaffinity Probe
Question 1: I am not observing any cross-linking. Could my photoaffinity probe design be the problem?
Answer: Absolutely. The design of the photoaffinity probe is a critical determinant of experimental success. An ideal probe should maintain high affinity for its target, similar to the parent molecule, while incorporating a photoreactive group and often a reporter tag with minimal steric hindrance.[1]
Core Components of a Photoaffinity Probe: A typical probe consists of three key parts:
-
Specificity Unit: The pharmacophore or ligand that recognizes and binds to the target protein.[1]
-
Photoreactive Moiety: A chemical group that becomes highly reactive upon UV irradiation to form a covalent bond with the target.[1][2] Common choices include diazirines, benzophenones, and aryl azides.[3][4]
-
Reporter/Identification Tag: A functional group (e.g., biotin, alkyne for click chemistry, or a fluorescent dye) that enables detection and enrichment of the labeled protein.[1]
Troubleshooting Steps for Probe Design:
-
Affinity Check: First, confirm that the synthesized probe retains its binding affinity for the target protein. This can be assessed using competition-binding assays against the unmodified ligand. A significant loss of affinity will inherently lead to a low cross-linking yield.[1]
-
Linker Length and Position: The linker connecting the specificity unit, photoreactive group, and reporter tag is crucial.[1]
-
A linker that is too short might cause the probe to self-inactivate or introduce steric hindrance, preventing effective binding.[1]
-
A linker that is too long may position the photoreactive group too far from the binding pocket, resulting in labeling of non-specific proteins or the solvent.[1]
-
The attachment point of the linker on the parent molecule should be at a position known to tolerate modifications without disrupting binding.
-
-
Choice of Photoreactive Group: The selection of the photoreactive moiety impacts stability, reactivity, and non-specific binding.[5]
-
Diazirines: These are often favored due to their small size, chemical stability, and activation by longer wavelength UV light (around 350-370 nm), which minimizes damage to biological molecules.[1][4][6] Upon activation, they form highly reactive carbenes. However, these can be rapidly quenched by water, which can lower labeling yields.[1][7]
-
Benzophenones: Activated by similar wavelengths (350-365 nm), they form a longer-lived triplet diradical.[7] A key advantage is that their quenching by water is reversible, allowing for repeated excitation and potentially higher labeling efficiency with prolonged irradiation.[7] However, their bulkiness can sometimes interfere with ligand binding and increase non-specific labeling.[1][4]
-
Aryl Azides: These are small and relatively easy to synthesize.[4] However, they often require shorter UV wavelengths for activation, which can be damaging to proteins.[6] The resulting nitrene intermediate can also undergo rearrangements, leading to undesired side products.[1]
-
Workflow for Validating a New Probe
Caption: Troubleshooting workflow for non-specific binding issues.
Category 4: Downstream Analysis
Question 5: I believe the cross-linking worked, but I'm having trouble identifying the labeled protein(s) by mass spectrometry. What could be wrong?
Answer: Successful identification via mass spectrometry (MS) depends on the efficient enrichment of your labeled protein and the generation of identifiable peptides during analysis.
Troubleshooting MS Identification:
-
Enrichment Efficiency: If using a biotin tag, ensure your streptavidin-based enrichment is working efficiently. Check for binding capacity of the beads and optimize incubation and wash conditions. Inefficient enrichment of a low-abundance target will prevent its detection. [8]* On-Bead Digestion vs. Elution: Eluting biotinylated proteins can sometimes be inefficient. [9]Consider performing the proteolytic digest (e.g., with trypsin) directly on the beads. This can improve the recovery of labeled peptides.
-
MS Data Analysis: The cross-linked probe adds mass to the modified peptide, which must be accounted for in your MS search parameters.
-
Define the mass of the probe remnant as a variable modification on all possible amino acids.
-
The fragmentation of the cross-linked peptide can be complex. Consider using multiple fragmentation techniques (e.g., CID, HCD, ETD) if available, as this can improve sequence coverage and help pinpoint the modification site. [10]* Low Stoichiometry: Photoaffinity labeling is often a low-efficiency process, with only a small fraction of the target protein becoming labeled. [11]This means the signal for the modified peptide might be suppressed by the signal from the more abundant, unmodified peptides. Strategies like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be used to distinguish specifically labeled proteins from background contaminants. [12] Recommended Protocol: Post-Enrichment Sample Prep for MS
-
-
Enrichment: Incubate the lysate from your PAL experiment with streptavidin-coated magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound proteins. Start with a mild buffer (e.g., PBS with low detergent) and progress to more stringent washes (e.g., high salt, urea).
-
Reduction and Alkylation: Reduce disulfide bonds (e.g., with DTT) and alkylate cysteines (e.g., with iodoacetamide) while the proteins are still on the beads.
-
On-Bead Digestion: Add trypsin directly to the beads and incubate overnight at 37 °C to digest the bound proteins into peptides.
-
Peptide Collection: Collect the supernatant containing the peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [13][14]
References
- Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells.
- Photoaffinity labeling in target- and binding-site identific
- Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS.Springer.
- Characterization of peptide–protein interactions using photoaffinity labeling and LC/MS.SpringerLink.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.PMC - PubMed Central.
- Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein.ACS Chemical Biology.
- Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents.ACS Omega.
- Design, implementation and pitfalls of photoaffinity labelling experiments in in vitro prepar
- Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?Wiley Online Library.
- troubleshooting photoaffinity labeling experiments with 4-azidopyridine.Benchchem.
- Technical Support Center: Optimizing UV Crosslinking for 8-N3-AMP Photoaffinity Labeling.Benchchem.
- Photoreactive Crosslinker Chemistry.Thermo Fisher Scientific - US.
- Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs).PMC - PubMed Central.
- Protocol for clickable photoaffinity labeling and quantit
- Recent Advances in Target Characterization and Identific
- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.Thermo Fisher Scientific - FR.
- Photoaffinity labeling and photoaffinity crosslinking of enzymes.Wageningen University & Research.
- Photoaffinity Labelling.Domainex.
- UV Crosslinking Protocol and Tips.GelMA Co.
- Guidelines for the Design of Custom Affinity-Based Probes for Metalloproteases.
- A simple photo-affinity labeling protocol.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.PMC - NIH.
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics.PubMed Central.
- What is the best way to optimize the crosslinker concentration for protein interaction analysis?
- Instructions: Amine-Reactive Diazirine Crosslinkers.Thermo Fisher Scientific.
- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes.NIH.
- Figure 1. Assessment of photoaffinity probe 2 Top: Design of...
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors.NIH.
- Photoaffinity labeling.Wikipedia.
- Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?PubMed.
- Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity.NIH.
- Labeling and affinity enrichment of protein targets with trifunctional...
- A typical photoaffinity labeling experimental protocol to identify the...
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Technical Support Center: Preventing Protein Damage During UV Irradiation for Diazirine Cross-Linking
Welcome to the technical support center for diazirine-based photo-cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to help you achieve successful and reproducible cross-linking experiments while minimizing off-target effects and protein damage.
Introduction: The Power and Pitfalls of Diazirine Chemistry
Diazirine-based cross-linkers are powerful tools for capturing transient and weak protein-protein interactions.[1][2] Upon activation with long-wave UV light, they form highly reactive carbene intermediates that can covalently bond with interacting molecules in close proximity.[2][3][4] This ability to "freeze" molecular interactions in time is invaluable for mapping interaction interfaces, identifying binding partners, and elucidating complex biological pathways.
However, the very energy required to activate diazirines can also be a source of experimental artifacts, primarily through UV-induced protein damage. This guide will walk you through the principles of diazirine photoactivation, common pitfalls, and strategies to ensure the integrity of your protein samples, leading to reliable and publishable results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers using diazirine cross-linkers.
1. What is the optimal UV wavelength for activating diazirine cross-linkers?
The optimal wavelength for diazirine photoactivation is in the long-wave UV-A range, typically between 330 nm and 370 nm, with a peak absorbance around 345-355 nm.[3][5][6] It is crucial to use a UV lamp that emits in this range to efficiently generate the reactive carbene intermediate.[1][2]
2. Why is it critical to avoid short-wave UV light (e.g., 254 nm)?
Short-wave UV light, particularly below 300 nm, is strongly absorbed by aromatic amino acid residues in proteins (tryptophan, tyrosine, and phenylalanine) and nucleic acids.[5][6][7] This absorption can lead to direct photochemical damage, including oxidation, cross-linking, and fragmentation of the protein backbone, ultimately resulting in loss of protein function and the generation of non-specific cross-linked products.[7][8]
3. How long should I irradiate my sample?
The optimal irradiation time is a balance between achieving efficient cross-linking and minimizing protein damage. It depends on several factors, including the wattage of your UV lamp, the distance of the sample from the light source, and the concentration of your protein and cross-linker.[3] For most applications, an irradiation time of 5-15 minutes is a good starting point.[5] However, it is highly recommended to perform a time-course experiment to determine the optimal duration for your specific setup.[3]
4. What is "quenching," and why is it important?
Quenching is the process of deactivating any unreacted cross-linker molecules after the UV irradiation step.[9] This is essential to prevent non-specific cross-linking during subsequent sample processing steps. A common quenching agent for amine-reactive NHS-ester diazirines is a buffer containing primary amines, such as Tris or glycine, at a final concentration of 50-100 mM.[5]
5. Can I perform my experiment in ambient light?
Diazirine cross-linkers are generally stable under typical laboratory lighting conditions, which is a significant advantage over other photoreactive groups like aryl azides.[6] Therefore, it is not usually necessary to perform the entire experiment in the dark. However, prolonged exposure to direct, bright light should be avoided before the intended UV activation step.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during diazirine cross-linking experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no cross-linking efficiency | Insufficient UV exposure: The UV lamp may be too weak, the irradiation time too short, or the sample too far from the source. | Optimize UV exposure by performing a time-course and distance-course experiment. Use a higher wattage lamp if necessary. Ensure the entire sample is evenly illuminated.[3][5] |
| Incorrect UV wavelength: The lamp may not be emitting in the optimal 330-370 nm range. | Verify the emission spectrum of your UV lamp. Use a lamp specifically designed for photochemical cross-linking.[5][6] | |
| Cross-linker concentration is too low: Insufficient cross-linker will result in a low yield of cross-linked products. | Titrate the cross-linker concentration to find the optimal molar excess for your protein concentration.[3] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your protein for reaction with NHS-ester diazirines. | Use amine-free buffers such as PBS, HEPES, or borate buffer during the labeling step.[6] | |
| Hydrolysis of the NHS-ester: The NHS-ester group is moisture-sensitive and can hydrolyze, rendering the cross-linker inactive. | Prepare cross-linker solutions immediately before use in a dry solvent like DMSO or DMF.[5][6] | |
| High background or non-specific cross-linking | Excessive UV exposure: Over-irradiation can lead to the formation of free radicals and non-specific protein damage and cross-linking.[10] | Reduce the UV irradiation time. Perform a time-course experiment to find the shortest time that gives sufficient specific cross-linking. |
| UV-induced protein damage: Using a UV source with a broad emission spectrum that includes shorter, damaging wavelengths. | Use a UV lamp with a narrow emission spectrum centered around 365 nm or use filters to block light below 300 nm.[5][6] | |
| Unquenched cross-linker: Residual active cross-linker can react non-specifically during sample workup. | Ensure complete quenching of the reaction by adding a sufficient concentration of a primary amine-containing buffer (e.g., Tris) after UV irradiation.[5] | |
| High cross-linker concentration: A large excess of cross-linker can lead to random, non-specific labeling. | Optimize the cross-linker to protein molar ratio. A 20- to 50-fold molar excess is a common starting point for samples < 5 mg/ml.[5] | |
| Protein aggregation or precipitation | UV-induced denaturation: The UV irradiation may be causing the protein to unfold and aggregate. | Reduce the UV irradiation time and/or intensity. Consider including protein stabilizers in your buffer. |
| Solvent incompatibility: The solvent used to dissolve the cross-linker (e.g., DMSO) may be causing the protein to precipitate. | Keep the final concentration of the organic solvent as low as possible, typically below 10%.[1] | |
| pH instability: The buffer pH may not be optimal for your protein's stability. | Ensure the buffer pH is within the stable range for your protein of interest. |
The Chemistry of Protection: Understanding the "Why"
To effectively prevent protein damage, it's crucial to understand the underlying photochemical processes.
Diazirine Photoactivation Pathway
The desired reaction is the efficient conversion of the diazirine to a highly reactive carbene intermediate upon absorption of a photon in the 330-370 nm range. This carbene then rapidly inserts into nearby C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent cross-link.[2][3]
Caption: Diazirine photoactivation pathway.
Mechanisms of Protein Photodamage
Protein damage during UV irradiation can occur through two main pathways:
-
Direct Photodamage: This occurs when proteins directly absorb UV radiation, primarily at wavelengths below 300 nm.[7] This energy can lead to the photooxidation of susceptible amino acid residues like tryptophan, tyrosine, cysteine, and methionine, resulting in protein structural changes, aggregation, and loss of function.[7][8]
-
Photosensitized Reactions: Even with the correct UV wavelength, endogenous or exogenous photosensitizers in the sample can absorb the light and transfer the energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[7][11][12] These ROS can then go on to oxidize amino acid residues, leading to protein damage.
Caption: A workflow for troubleshooting diazirine cross-linking experiments.
Experimental Protocols
Protocol 1: Optimizing UV Irradiation Time
This protocol will help you determine the optimal UV exposure time for your specific experimental setup to maximize cross-linking efficiency while minimizing protein damage.
Materials:
-
Your protein of interest and its known binding partner.
-
Diazirine cross-linker.
-
Amine-free buffer (e.g., PBS, pH 7.4).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE loading buffer.
-
UV lamp (365 nm).
-
Timer.
-
Microcentrifuge tubes.
Procedure:
-
Prepare a series of identical samples containing your protein complex and the diazirine cross-linker in the amine-free buffer.
-
Include a "no UV" control sample that will not be irradiated.
-
Place the samples at a fixed distance from the UV lamp (e.g., 5 cm).
-
Irradiate each sample for a different amount of time (e.g., 0, 1, 2, 5, 10, 15, and 20 minutes).
-
After irradiation, immediately quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.
-
Incubate at room temperature for 15 minutes to ensure complete quenching.
-
Add SDS-PAGE loading buffer to each sample and analyze by SDS-PAGE and Western blotting or in-gel fluorescence to visualize the formation of the cross-linked product.
-
The optimal irradiation time is the shortest time that produces a significant amount of the specific cross-linked band with minimal appearance of non-specific higher molecular weight smears (indicative of aggregation and non-specific cross-linking).
Protocol 2: General In Vitro Protein Cross-Linking
This is a general starting protocol that should be optimized for your specific application.
-
Protein Preparation: Prepare your purified proteins in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-5 mg/mL).
-
Cross-linker Preparation: Immediately before use, dissolve the NHS-ester diazirine cross-linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
Labeling Reaction: Add the cross-linker solution to the protein sample to achieve the desired final concentration (a 20- to 50-fold molar excess is a good starting point for protein concentrations below 5 mg/mL).[5] Keep the final DMSO/DMF concentration below 10%.
-
Incubation: Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[5]
-
Removal of Excess Cross-linker (Optional but Recommended): Remove unreacted cross-linker using a desalting column or dialysis to reduce background.[5]
-
Photoactivation: Place the sample in a shallow, uncovered vessel and irradiate with a 365 nm UV lamp for the optimized duration determined in Protocol 1.[5] Ensure even illumination.
-
Quenching: Stop the photoreaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[5] Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, mass spectrometry, or other downstream applications.
Advanced Considerations: The Role of Additives
In some cases, the inclusion of certain additives in your buffer can help to protect your protein from damage and improve the outcome of your cross-linking experiment.
| Additive | Mechanism of Action | Typical Concentration |
| Glycerol | Acts as a co-solvent and protein stabilizer, potentially reducing aggregation.[] | 5-20% (v/v) |
| Sugars (e.g., Sucrose, Trehalose) | Stabilize protein structure through preferential hydration.[][14] | 5-10% (w/v) |
| Arginine | Can suppress protein aggregation, though the exact mechanism is complex.[][14][15] | 0.1-1 M |
| Reducing Agents (e.g., DTT, TCEP) | Prevent the formation of non-native disulfide bonds, which can be a consequence of oxidative damage.[] | 1-5 mM |
| Antioxidants (e.g., Methionine, Ascorbic Acid) | Scavenge free radicals and reactive oxygen species, protecting the protein from oxidative damage.[][16] | Varies, requires optimization |
Note: The compatibility and effectiveness of these additives should be empirically tested for your specific protein system.
By understanding the principles of diazirine chemistry, diligently optimizing your experimental parameters, and taking proactive steps to minimize protein damage, you can harness the full potential of this powerful technique to uncover novel biological insights.
References
- Pattison, D. I., Rahmanto, A. S., & Davies, M. J. (2019). Photo-induced protein oxidation: mechanisms, consequences and medical applications. Essays in Biochemistry, 64(1), 33-44.
- James, N. G., & Aggarwal, A. K. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 109-126.
-
Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]
- Shigdel, U. K., Zhang, J., & He, C. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. Journal of Chemical and Pharmaceutical Research, 7(8), 834-842.
- Aro, E. M., Virgin, I., & Andersson, B. (1993). Photoinhibition of Photosystem II. Inactivation, protein damage and turnover. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1143(2), 113-134.
- Fuentes-Lemus, E., & López-Alarcón, C. (2023).
- Fuentes-Lemus, E., & López-Alarcón, C. (2020). Photo-induced protein oxidation: mechanisms, consequences and medical applications. Essays in Biochemistry, 64(1), 33–44.
- Lim, C. K., et al. (2024). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega, 9(21), 23655-23663.
- Murale, D. P., Hong, S. C., Haque, M. M., & Lee, J. S. (2016). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 21(11), 1435.
- Russ, A. E., Lou, K., & Kohler, J. J. (2013). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology, 5(4), 249-263.
- Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Kubyshkin, V., & Budisa, N. (2017). A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking. ChemBioChem, 18(19), 1948-1952.
- Hashimoto, M., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interactions. Journal of Pharmaceutical and Biomedical Analysis, 101, 12-21.
- Serno, T., et al. (2022). Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration. International Journal of Pharmaceutics, 617, 121590.
- Jiang, Y., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. PRIDE.
- Chaudhuri, A., & Noszal, B. (2005). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 89(6), 4160-4169.
- Yang, T., Liu, Z., & Li, X. D. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'.
- Arakawa, T., Ejima, D., Tsumoto, K., Obeyama, N., Tanaka, Y., Kita, Y., & Timasheff, S. N. (2007). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 8(5), 283-290.
- Li, Y., et al. (2023). Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. Metabolites, 13(6), 724.
- Arakawa, T., Ejima, D., Tsumoto, K., Obeyama, N., Tanaka, Y., Kita, Y., & Timasheff, S. N. (2007). Effect of Additives on Protein Aggregation. Current Pharmaceutical Biotechnology, 8(5), 283-290.
- Various Authors. (2015). What would be the best way to quench a solution containing conjugated proteins and benzyl hydroxides?.
- MacKinnon, A. L., et al. (2018). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS Chemical Biology, 13(10), 2899-2905.
- MacKinnon, A. L., et al. (2013). A traceless Staudinger reagent to deliver diazirines. ACS Chemical Biology, 8(10), 2130-2134.
- Various Authors. (2021). Reaction Quenching Question. Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. portlandpress.com [portlandpress.com]
- 8. Photo-induced protein modifications: a range of biological consequences and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Post-Labeling Cleanup of Diazirine Probes
Welcome to the technical support center for researchers utilizing diazirine-based photoaffinity labeling. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of removing excess diazirine probe after your labeling reaction. Ensuring complete removal of unreacted probes is paramount for obtaining clean, reliable data in downstream applications such as mass spectrometry-based target identification.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common issues encountered during the removal of excess diazirine probes, providing potential causes and actionable solutions.
Problem 1: High Background Signal in Downstream Analysis (e.g., Western Blot, Mass Spectrometry)
Potential Cause 1: Incomplete Removal of Excess Probe
-
Scientific Rationale: Free, unreacted diazirine probe can interfere with downstream detection methods. For example, a biotin-tagged diazirine probe that is not fully removed will bind to streptavidin-coated surfaces, leading to high background noise.
-
Solution:
-
Optimize Your Cleanup Method: Re-evaluate your chosen method for probe removal. If you are using a spin desalting column, ensure you are using the correct size for your sample volume and that you are following the manufacturer's protocol precisely. For dialysis, increase the number of buffer changes and the total dialysis time.[1]
-
Combine Cleanup Methods: For particularly "sticky" probes or highly sensitive downstream applications, a sequential cleanup approach can be effective.[2] First, perform a rapid cleanup using a spin desalting column, followed by more thorough removal via dialysis.
-
Validate Probe Removal: Before proceeding to your final analysis, it's crucial to confirm the absence of the free probe. This can be done by running a control sample (containing only the unreacted probe and your buffer) through your cleanup process and then analyzing the flow-through or final buffer exchange for any residual probe.
-
Potential Cause 2: Non-Specific Binding of the Probe to Labware
-
Scientific Rationale: Diazirine probes, particularly those with hydrophobic linkers, can adsorb to plastic surfaces of tubes and pipette tips. This can lead to the probe leaching back into your sample during subsequent steps.
-
Solution:
-
Use Low-Binding Labware: Whenever possible, use protein low-bind microcentrifuge tubes and pipette tips.
-
Incorporate a Detergent: Including a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your buffers can help to reduce non-specific binding.[3] Be sure that the chosen detergent is compatible with your downstream applications.
-
Problem 2: Low Yield of Labeled Protein After Cleanup
Potential Cause 1: Protein Precipitation During Cleanup
-
Scientific Rationale: Changes in buffer composition or concentration during the cleanup process can sometimes lead to protein aggregation and precipitation, resulting in sample loss.
-
Solution:
-
Maintain Protein Solubility: Ensure that your chosen cleanup buffer is optimal for your protein's stability. This may involve adjusting the pH, ionic strength, or including stabilizing additives like glycerol.
-
Gentle Handling: Avoid vigorous vortexing or harsh centrifugation steps that could promote protein aggregation.
-
Potential Cause 2: Non-Specific Binding of Protein to the Cleanup Matrix
-
Scientific Rationale: Some proteins can non-specifically interact with the resin in size-exclusion columns or the membrane in dialysis cassettes, leading to reduced recovery.[4]
-
Solution:
-
Matrix Selection: Choose a cleanup matrix with low protein binding properties. Many commercially available desalting columns and dialysis devices are designed for high protein recovery.
-
Pre-Equilibration: Thoroughly equilibrate your desalting column or dialysis cassette with your buffer before introducing your sample. This can help to block non-specific binding sites.
-
Problem 3: Evidence of Protein Aggregation After Probe Removal
Potential Cause: Inappropriate Buffer Conditions
-
Scientific Rationale: The buffer used during the removal of the excess probe is critical for maintaining the native structure and solubility of your protein of interest.[5]
-
Solution:
-
Buffer Optimization: Before your labeling experiment, it is advisable to determine the optimal buffer conditions for your protein's stability. Factors to consider include pH, salt concentration, and the presence of co-factors or stabilizing agents.
-
Monitor for Aggregation: After the cleanup step, you can assess for protein aggregation using techniques like dynamic light scattering (DLS) or by running a sample on a native gel.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the removal of excess diazirine probes.
Q1: What are the primary methods for removing excess diazirine probe after the labeling reaction?
The most common and effective methods for removing small molecules like unreacted diazirine probes from larger protein samples are based on size differences. These include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This technique, often performed using spin columns for convenience, separates molecules based on their size.[4][6] Larger protein molecules pass through the column quickly, while the smaller, unreacted probe molecules are retained in the porous resin and are thus separated from the labeled protein.
-
Dialysis: This method involves placing the protein-probe mixture in a cassette with a semi-permeable membrane that has a specific molecular weight cut-off (MWCO).[7] The cassette is then placed in a large volume of buffer. The smaller, unreacted probe molecules can freely pass through the membrane into the buffer, while the larger, labeled protein is retained within the cassette.[2]
-
Precipitation: Methods like acetone precipitation can be used to crash out the protein, leaving the soluble unreacted probe in the supernatant.[3] However, this method can sometimes lead to protein denaturation and loss of activity, so it should be used with caution.
Q2: How do I choose the best removal method for my experiment?
The ideal method depends on several factors, including your sample volume, the concentration of your protein, the required purity for your downstream application, and the time constraints of your experiment. The table below provides a comparison to aid in your decision-making.
| Feature | Spin Desalting Columns (SEC) | Dialysis |
| Speed | Fast (minutes) | Slow (hours to overnight) |
| Sample Volume | Small to medium (µL to mL) | Small to large (µL to Liters) |
| Protein Recovery | High | Generally high, but can have losses due to non-specific binding |
| Removal Efficiency | Good to excellent | Excellent |
| Buffer Exchange | Yes | Yes |
| Ease of Use | Very easy | Moderately easy |
Q3: How can I validate that the excess probe has been effectively removed?
Validating the removal of the excess probe is a critical quality control step. Here are a few approaches:
-
Analytical HPLC: If you have access to an HPLC system, you can analyze a sample of your cleaned protein solution. By comparing the chromatogram to that of a standard containing the free probe, you can confirm its absence in your final sample.
-
Fluorescence or Radioactivity: If your diazirine probe contains a fluorescent tag or a radioactive isotope, you can measure the signal in the flow-through from your desalting column or in the dialysis buffer. A lack of signal indicates successful removal.
-
Control Experiment in Downstream Analysis: As mentioned in the troubleshooting section, running a "probe-only" control through your entire workflow can help you identify any background signal that may be due to residual free probe.
Q4: Are there any chemical methods to quench the unreacted diazirine probe?
While diazirines are activated by UV light to form reactive carbenes[8][9][10], the unreacted diazirine itself is relatively stable.[11] Unlike some other crosslinkers that can be quenched with reagents like Tris or glycine[2], there isn't a standard chemical quenching protocol for unreacted diazirines. The primary and most reliable method for removing them is through physical separation techniques like those described above.
Experimental Protocols
Protocol 1: Removal of Excess Diazirine Probe using a Spin Desalting Column
This protocol is ideal for rapid cleanup of small to medium-sized samples.
Materials:
-
Labeled protein sample
-
Spin desalting column with an appropriate molecular weight cut-off (MWCO) for your protein
-
Equilibration/elution buffer (chosen for optimal protein stability)
-
Microcentrifuge
-
Protein low-bind collection tubes
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin with your chosen buffer.
-
Equilibration: Centrifuge the column to remove the storage buffer. Add your equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the resin is fully equilibrated.
-
Sample Loading: Carefully load your labeled protein sample onto the center of the resin bed. Be careful not to disturb the resin.
-
Elution: Place the spin column into a clean, labeled protein low-bind collection tube. Centrifuge the column according to the manufacturer's recommended speed and time. The eluate will contain your purified, labeled protein.
-
Storage: Store your purified, labeled protein at the appropriate temperature for your downstream application.
Protocol 2: Removal of Excess Diazirine Probe using Dialysis
This protocol is suitable for larger sample volumes and when a very high degree of purity is required.
Materials:
-
Labeled protein sample
-
Dialysis cassette with an appropriate MWCO
-
Dialysis buffer (a large volume of the buffer you want your protein to be in)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer and cassette
Procedure:
-
Hydrate the Membrane: If required, hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Carefully inject your labeled protein sample into the dialysis cassette, avoiding the introduction of air bubbles.
-
Dialysis Setup: Place the sealed dialysis cassette into the beaker containing a large volume of dialysis buffer (at least 1000 times the volume of your sample). Place the beaker on a stir plate and add a stir bar to the buffer (not in the cassette). Stir gently.
-
Buffer Changes: Allow the dialysis to proceed for several hours at the desired temperature (often 4°C). For optimal removal, perform at least two buffer changes. A typical schedule would be to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis cassette from the buffer. Using a syringe, slowly withdraw your purified, labeled protein from the cassette.
-
Storage: Store your purified, labeled protein at the appropriate temperature.
Visualizations
Workflow for Diazirine Labeling and Cleanup
Caption: Workflow from labeling to analysis.
Decision Tree for Choosing a Cleanup Method
Caption: Decision tree for cleanup method selection.
References
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. goldbio.com [goldbio.com]
- 7. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diazo Isomer Formation During Diazirine Photolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazirine photolysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of diazo isomer formation during your experiments. Our goal is to equip you with the knowledge to understand the underlying mechanisms, control your experimental outcomes, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding diazo isomer formation.
Q1: What is a diazo isomer, and why is its formation a concern during diazirine photolysis?
A: A diazo compound is a linear isomer of a diazirine.[1][2] During photolysis, a diazirine can rearrange to form its corresponding diazo isomer instead of directly generating the desired highly reactive carbene intermediate.[3][4] This is a significant concern because diazo compounds have different reactivity profiles compared to carbenes. While carbenes are highly reactive and insert indiscriminately into nearby C-H, N-H, and O-H bonds, diazo intermediates, particularly from alkyl diazirines, show a preference for reacting with acidic residues like glutamate and aspartate.[5][6] This selective reactivity can lead to non-specific or biased labeling in photoaffinity labeling experiments, compromising the interpretation of your results.[6][7]
Q2: What is the primary mechanism of diazirine photolysis and diazo isomer formation?
A: Upon irradiation with UV light (typically around 350-365 nm), a diazirine molecule absorbs a photon and can follow two main pathways.[3][8]
-
Direct Carbene Formation: The diazirine directly fragments, releasing nitrogen gas (N₂) and generating a highly reactive carbene intermediate.
-
Diazo Isomer Formation: The diazirine undergoes a rearrangement to form a linear diazo isomer. This diazo intermediate can then absorb a second photon to generate the carbene, or in some cases, react directly with nucleophiles in the system.[3][9]
Recent studies suggest a two-step pathway where the sequential generation of diazo and then carbene intermediates is the predominant mechanism for alkyl diazirines.[3][9]
Q3: How can I detect the formation of diazo isomers in my experiment?
A: The formation of diazo compounds can often be visually observed as a yellowing of the reaction solution.[2] For more quantitative analysis, spectroscopic methods are employed:
-
UV-Vis Spectroscopy: Diazo compounds typically have a characteristic absorption in the visible region (around 400-500 nm), which is distinct from the parent diazirine.[10]
-
NMR Spectroscopy: In-line NMR spectroscopy can be used to monitor the disappearance of the diazirine signal and the appearance of new signals corresponding to the diazo intermediate.[9][11]
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the diazo intermediate, often by trapping it with a suitable reagent to form a stable product that can be readily analyzed.[3]
Q4: Are all diazirines equally prone to forming diazo isomers?
A: No. The propensity for diazo isomer formation is influenced by the substituents on the diazirine ring.[5]
-
Alkyl Diazirines: These are more prone to forming diazo intermediates, which can then react selectively with acidic residues.[6][12]
-
Aryl Diazirines (especially with electron-withdrawing groups like trifluoromethyl): These are generally less likely to form stable diazo intermediates and tend to favor the direct formation of carbenes.[6][13] The introduction of a trifluoromethyl group can help stabilize the carbene and inhibit the rearrangement to the diazo isomer.
Q5: Can the diazo isomer revert to the diazirine?
A: Under certain conditions, the isomerization between diazo compounds and diazirines can be reversible.[1] However, in the context of photolysis experiments, the forward reaction to form the diazo isomer and its subsequent reaction or photolysis to a carbene are the dominant pathways.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter related to diazo isomer formation.
Problem 1: Excessive or Unwanted Labeling of Acidic Amino Acids
Symptoms:
-
Mass spectrometry data shows preferential labeling of aspartic acid and glutamic acid residues.
-
In-gel fluorescence or western blot analysis reveals non-specific bands that are not competed away by a non-photoreactive competitor.
Root Cause Analysis: This issue is a strong indicator of significant diazo isomer formation. The electrophilic diazo intermediate preferentially reacts with the carboxylate groups of acidic residues.[6]
Solutions:
1. Optimize Irradiation Conditions:
-
Wavelength: Use a light source with a wavelength centered around 350-365 nm, which is optimal for diazirine activation.[7][14] Avoid shorter wavelengths (e.g., 254 nm) which can cause photodamage to your biomolecules.[14]
-
Irradiation Time and Intensity: The formation of the diazo intermediate and its subsequent conversion to a carbene are both light-dependent processes.[3] Recent research shows that modulating light intensity and duration can bias the reaction towards either diazo-mediated or carbene-mediated crosslinking.[3][4]
-
Recommendation: Perform a time-course experiment to determine the optimal irradiation time. Shorter irradiation times with a higher intensity lamp may favor direct carbene formation in some systems. Conversely, controlled, lower-intensity irradiation might allow for more selective reaction of the diazo intermediate if that is desired.[3][9]
-
2. Lower the Reaction Temperature:
-
Rationale: While photokinetics are largely independent of temperature between 25-70°C, lower temperatures can help to stabilize the diazirine and potentially reduce the rate of isomerization.[2][15]
-
Protocol: Conduct the photolysis reaction on ice or in a temperature-controlled chamber set to 4°C.
3. Choose an Appropriate Solvent:
-
Rationale: Solvent polarity can influence the kinetics of diazirine depletion and the ratio of carbene to diazoalkane formation.[2][11] However, there is no universal "best" solvent, and the optimal choice may be system-dependent.[11]
-
Recommendation: If your experimental system allows, consider testing different buffer conditions or co-solvents. Ester-containing solvents have been shown to have higher rates of diazirine depletion.[2]
4. Select a Different Diazirine Reagent:
-
Rationale: As mentioned in the FAQs, the structure of the diazirine itself is a critical factor.
-
Recommendation: If you are using an alkyl diazirine and observing significant acid-selective labeling, consider switching to a trifluoromethylphenyl diazirine (TFP-diazirine).[13] The electron-withdrawing trifluoromethyl group disfavors the formation of a stable diazo intermediate, leading to a higher yield of the desired carbene.[13]
Experimental Workflow for Optimizing Irradiation:
Caption: Workflow for optimizing irradiation time to minimize non-specific labeling.
Problem 2: Low Overall Cross-linking Efficiency
Symptoms:
-
Weak or no signal for the cross-linked product on a gel or blot.
-
Low yield of the desired covalent adduct in mass spectrometry analysis.
Root Cause Analysis: While low efficiency can have multiple causes, the formation of a relatively stable and less reactive diazo isomer that does not proceed to form a carbene or react with the target can be a contributing factor.
Solutions:
1. Increase Carbene Generation Efficiency:
-
Broad Wavelength Activation: Recent studies suggest that simultaneous irradiation with a primary wavelength (e.g., 365 nm) and a second, longer wavelength (e.g., 405 nm or 445 nm) can impede the formation of the diazoalkane intermediate and improve the carbene/diazoalkane ratio.[2]
-
Rationale: The second wavelength may promote the conversion of the diazo intermediate to the carbene.[2]
2. Verify Light Source Performance:
-
Lamp Age and Output: The output of UV lamps can decrease over time. Ensure your lamp is functioning correctly and providing sufficient power at the desired wavelength.
-
Distance to Sample: The intensity of irradiation decreases with the square of the distance from the source. Position your sample as close to the lamp as is safe and practical.[7][14]
3. Re-evaluate Diazirine Probe Design:
-
Steric Hindrance: If the diazirine moiety is sterically hindered within your probe molecule, it may be less accessible for photoactivation or subsequent reaction.
-
Probe Stability: Ensure your diazirine-containing probe is stable under your experimental conditions prior to photolysis. Alkyl diazirines are generally stable to a range of acidic and basic conditions.[7]
Photochemical Pathway and Intervention Points:
Caption: Key photochemical pathways and potential side reactions in diazirine photolysis.
Problem 3: Inconsistent Results Between Experiments
Symptoms:
-
High variability in cross-linking efficiency or specificity from one experiment to the next, even with the same protocol.
Root Cause Analysis: Inconsistent results often stem from subtle variations in experimental parameters that affect the delicate balance between carbene and diazo formation.
Solutions:
1. Standardize Irradiation Setup:
-
Consistent Geometry: Always place the sample at the exact same distance and orientation relative to the UV lamp.
-
Warm-up Time: Allow the UV lamp to warm up for a consistent period before each experiment to ensure stable light output.
-
Reaction Vessel: Use the same type of reaction vessel (e.g., microplate, cuvette) for all experiments, as different materials can have different UV transparency.
2. Control Sample Temperature Rigorously:
-
Pre-equilibration: Ensure all samples are equilibrated to the desired temperature before irradiation begins.
-
Heat from Lamp: High-power lamps can generate significant heat. If not controlled, this can raise the sample temperature during irradiation. Consider using a cooling fan or a cold plate.
3. Prepare Reagents Fresh:
-
Diazirine Stability: While generally stable, prepare stock solutions of your diazirine probe fresh and store them protected from light.
-
Buffer Components: Ensure the composition and pH of your reaction buffer are consistent. Some buffer components (e.g., those with nucleophilic groups) could potentially react with the intermediates.
Summary of Key Experimental Parameters and Their Impact:
| Parameter | Impact on Diazo Formation | Recommendation |
| Wavelength | Sub-optimal wavelengths can lead to inefficient activation or side reactions. | Use a lamp with a peak emission around 350-365 nm.[7][14] |
| Irradiation Time | Longer times can lead to accumulation of the diazo intermediate. | Perform a time-course experiment to find the optimal duration.[7] |
| Light Intensity | Affects the rate of both diazirine depletion and diazo conversion. | Standardize the distance to the lamp and use a consistent power source.[7][14] |
| Temperature | Can influence reaction kinetics, though photolysis is less dependent than thermolysis.[2] | Maintain a consistent and controlled temperature (e.g., 4°C). |
| Solvent/Buffer | Polarity can affect reaction rates and product ratios.[2][11] | Keep buffer composition and pH consistent. |
| Diazirine Structure | Alkyl diazirines are more prone to diazo formation than aryl-CF₃ diazirines.[6] | Select a diazirine appropriate for your application. Consider TFP-diazirines to minimize diazo-related issues.[13] |
III. References
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments, (75), e50349. [Link]
-
Zhang, Q., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications, 15(1), 6128. [Link]
-
Wikipedia. (n.d.). Diazirine. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The Photolysis of the Diazirines. Retrieved January 14, 2026, from [Link]
-
Protein Structure Mapping. (2024, July 19). Unveiling the Mechanism of Diazirine Photo-reactions. [Link]
-
Tan, S. T. J., et al. (2024). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega, 9(21), 23789-23800. [Link]
-
OmicsDI. (n.d.). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of irradiation temperature. (A) Diazirine depletion of IV,... Retrieved January 14, 2026, from [Link]
-
DR-NTU, Nanyang Technological University. (n.d.). Diazirine photodissociation and solvent effects. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Retrieved January 14, 2026, from [Link]
-
Journal of the American Chemical Society. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. [Link]
-
Chemical Science. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Valence Isomerization Between Diazo Compounds and Diazirines. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. [Link]
-
Pure and Applied Chemistry. (n.d.). PHOTOLYSIS OF THE DIAZIRINES. Retrieved January 14, 2026, from [Link]
-
IslandScholar, University of Prince Edward Island. (n.d.). The Thermolysis and Photolysis of Diazirines. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Labeling preferences of diazirines with protein biomolecules. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Retrieved January 14, 2026, from [Link]
-
ChemRxiv. (n.d.). Labeling preferences of diazirines with protein biomolecules. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 5. Diazirine - Wikipedia [en.wikipedia.org]
- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
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- 12. chemrxiv.org [chemrxiv.org]
- 13. enamine.net [enamine.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Photo-Crosslinkers: A Comparative Guide to 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine and Benzophenone in Chemical Biology
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as an indispensable technique to capture these fleeting interactions by forging covalent bonds upon photoactivation. At the heart of this technology lies the choice of the photoreactive crosslinker. This guide provides an in-depth, objective comparison of two prominent players in the field: the compact and highly reactive 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine and the well-established, robust benzophenone. We will delve into their mechanisms, performance, and practical applications, supported by experimental data, to empower researchers in selecting the optimal tool for their scientific endeavors.
The Fundamental Distinction: Mechanism of Action
The core difference between these two classes of crosslinkers lies in the nature of the reactive species generated upon UV irradiation. This fundamental divergence dictates their reactivity profiles, crosslinking efficiencies, and potential side reactions.
This compound , a member of the trifluoromethylaryl diazirine family, undergoes photolysis upon exposure to long-wave UV light (typically 350-370 nm) to generate a highly reactive singlet carbene intermediate, with the liberation of nitrogen gas[1]. This carbene is a voracious electrophile, capable of inserting into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, offering broad reactivity across various amino acid side chains[2]. The inclusion of the trifluoromethyl group is a key structural feature; it suppresses the undesired rearrangement of the diazirine to a more stable, but less reactive, linear diazo intermediate, thereby enhancing the yield of the desired carbene species[3][4].
dot
Caption: Photoactivation pathway of this compound.
Benzophenone , on the other hand, upon activation with similar wavelengths of UV light (~350-365 nm), transitions to an excited triplet diradical state[1][5]. This triplet species is less reactive than a carbene but possesses a longer lifetime. Its primary mode of action is to abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable C-C covalent bond[5]. A significant advantage of this mechanism is the general lack of reactivity of the excited benzophenone with water, a ubiquitous solvent in biological systems[5]. Furthermore, if the excited triplet state does not encounter a suitable hydrogen donor, it can revert to the ground state, allowing for multiple cycles of excitation and increasing the probability of a successful crosslinking event.
dot
Caption: Photoactivation pathway of Benzophenone.
Performance Showdown: A Quantitative and Qualitative Comparison
The choice between a diazirine and a benzophenone crosslinker often hinges on the specific experimental goals, the nature of the biological system, and the trade-offs between crosslinking efficiency, specificity, and potential for perturbation.
| Feature | This compound | Benzophenone |
| Reactive Intermediate | Singlet Carbene | Triplet Diradical |
| Activation Wavelength | ~350-370 nm | ~350-365 nm |
| Reactivity | Broad: C-H, N-H, O-H bonds | Preferential: C-H bonds |
| Crosslinking Efficiency | Generally high; can produce a higher density of cross-links[2][6]. | Can be very efficient; reversible excited state allows for multiple excitation events. |
| Number of Identified Cross-Links (HSA study) | 500-792 (sulfo-SDA)[6] | 173 (sulfo-SBP)[6] |
| Reactivity with Water | Can be quenched by water. | Generally not reactive with water. |
| Size | Relatively small, less potential for steric hindrance. | Bulkier, may interfere with some molecular interactions. |
| Key Advantages | High reactivity, small size, potential for tunable reactivity. | Robust in aqueous environments, lower potential for photodamage due to longer wavelength. |
| Key Disadvantages | High reactivity can lead to non-specific labeling; potential for diazo isomerization; insertion products can be unstable[7]. | Can cause autofluorescence and non-specific hydrophobic interactions; may require longer irradiation times. |
Expertise in Action: Interpreting the Data
A landmark study employing quantitative crosslinking mass spectrometry (QCLMS) to probe the structure of human serum albumin (HSA) provides invaluable, concrete data for our comparison. In this head-to-head battle, a diazirine-containing crosslinker (sulfo-SDA) identified a significantly higher number of unique cross-linked residue pairs (500-792) compared to a benzophenone-containing counterpart (sulfo-SBP), which identified 173[6]. This underscores the higher crosslinking efficiency of diazirines in this context.
However, the story is more nuanced than a simple numbers game. The same study revealed that the two crosslinkers exhibited "orthogonal directionality," meaning they preferentially reacted with different regions of the protein[6]. The diazirine-based crosslinker showed a preference for acidic residues (Asp, Glu), while the benzophenone-based crosslinker displayed a bias towards methionine[6]. This complementarity is a powerful asset; for comprehensive structural mapping, the use of both crosslinker types can provide a more complete and detailed picture of the molecular landscape.
Practical Considerations and Experimental Protocols
The successful implementation of a photo-crosslinking experiment requires careful planning and execution. The following protocols provide a general framework for utilizing both diazirine and benzophenone-based probes for in vitro protein crosslinking.
General Experimental Workflow
dot
Caption: A generalized workflow for photo-crosslinking experiments.
Protocol 1: In Vitro Protein Crosslinking with a Diazirine Probe
This protocol is a general guideline and should be optimized for the specific application.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Diazirine-containing photo-crosslinking probe (e.g., a derivative of this compound)
-
Stock solution of the diazirine probe in an organic solvent (e.g., DMSO)
-
UV lamp with an emission maximum around 365 nm (e.g., a UV transilluminator or a dedicated photo-crosslinking device)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Quenching buffer (e.g., Tris-HCl)
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation: Prepare a solution of your protein of interest at a suitable concentration in the reaction buffer. The optimal protein concentration will depend on the specific interaction being studied and should be determined empirically.
-
Probe Addition: Add the diazirine photo-crosslinking probe to the protein solution to the desired final concentration. The probe is typically added from a concentrated stock solution in DMSO. The final concentration of DMSO should be kept low (typically <5%) to avoid affecting protein structure and function.
-
Incubation: Incubate the reaction mixture for a sufficient time to allow for the binding of the probe to its target. The incubation time and temperature will vary depending on the binding kinetics of the interaction. This step should be performed in the dark or under subdued light to prevent premature activation of the diazirine.
-
UV Irradiation: Place the reaction tubes on ice and expose them to UV light at 365 nm[8]. The irradiation time is a critical parameter and should be optimized. A typical starting point is 5-15 minutes[9]. The distance from the UV source to the sample should be kept consistent. For live-cell crosslinking, total irradiation time should be minimized to reduce cellular damage, ideally less than 15 minutes[9].
-
Quenching (Optional): The reaction can be quenched by adding a solution of a scavenger, such as dithiothreitol (DTT), to react with any unreacted carbene intermediates.
-
Analysis: Add SDS-PAGE loading buffer to the samples, heat to denature the proteins, and analyze the crosslinked products by SDS-PAGE, followed by Western blotting or mass spectrometry for identification.
Protocol 2: In Vitro Protein Crosslinking with a Benzophenone Probe
This protocol provides a general framework for using benzophenone-based crosslinkers.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Benzophenone-containing photo-crosslinking probe
-
Stock solution of the benzophenone probe in an organic solvent (e.g., DMSO)
-
UV lamp with an emission maximum around 365 nm
-
Reaction tubes
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation: Prepare the protein solution as described in the diazirine protocol.
-
Probe Addition: Add the benzophenone photo-crosslinking probe to the protein solution from a concentrated stock.
-
Incubation: Incubate the mixture in the dark to allow for binding of the probe to its target.
-
UV Irradiation: Irradiate the samples with UV light at 365 nm on ice[10]. Benzophenone crosslinking may require longer irradiation times compared to diazirines to achieve comparable efficiency. Optimization of the irradiation time is crucial.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and subsequent methods as described for the diazirine protocol.
Conclusion: Selecting the Right Tool for the Job
Both this compound and benzophenone are powerful tools in the arsenal of the chemical biologist. The choice between them is not about which is definitively "better," but which is better suited for the specific biological question at hand.
Choose this compound when:
-
High crosslinking efficiency and a high density of cross-links are desired.
-
The small size of the photoreactive group is critical to minimize perturbation of the biological interaction.
-
A broad reactivity profile is advantageous for capturing interactions with a variety of amino acid residues.
Choose Benzophenone when:
-
Working in a complex aqueous environment where quenching of the reactive intermediate is a concern.
-
Minimizing potential photodamage to sensitive biological samples is a priority.
-
The bulkier nature of the crosslinker is not expected to significantly interfere with the interaction under investigation.
Ultimately, a deep understanding of the photochemical properties and reactivity of these crosslinkers, combined with careful experimental design and optimization, will unlock their full potential in elucidating the complex web of molecular interactions that govern life.
References
- "Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor". Journal of Pharmaceutical Health Care and Sciences, 2016.
- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
- A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics. Benchchem.
- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.
- (a) Transient absorption decay of the benzophenone triplet state (λ obs...
- Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State.
- Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository.
- Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid.
- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments.
- (PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation.
- Laser study of the protonation equilibrium of triplet benzophenone. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.
- Photo-cross-linking interacting proteins with a genetically encoded benzophenone. PubMed.
- Instructions: Amine-Reactive Diazirine Crosslinkers. Thermo Fisher Scientific.
- Benzophenone triplet properties in acetonitrile and water. Reduction by lactams. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Evaluation of fully-functionalized diazirine tags for chemical proteomic applic
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
- Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed.
- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes.
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform
- Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. RSC Publishing.
- (PDF) Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- A laser flash photolysis study of p-tolyl(trifluoromethyl)carbene. RSC Publishing.
- Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein.
- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. University of South Florida.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents.
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed.
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Chem-Impex.
- 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.
- Applications of Diazirine in Chemical Biology. BLDpharm.
- (PDF) Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile.
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A Senior Application Scientist's Guide to Alkyl vs. Aryl Diazirines for In Vivo Photo-Crosslinking Studies
For researchers, scientists, and drug development professionals venturing into the landscape of in vivo target identification and interaction mapping, photoaffinity labeling (PAL) stands out as a powerful technique.[1][2][3][4] It offers the ability to convert reversible, non-covalent interactions into permanent, covalent bonds, providing a snapshot of molecular events within a native biological context.[5][6] Central to this technique is the choice of the photo-reactive group. Among the most popular are diazirines, prized for their small size and ability to generate highly reactive carbenes upon UV irradiation.[1][7]
However, the seemingly simple diazirine family is split into two major classes—alkyl and aryl diazirines—each with distinct photochemical behaviors and experimental implications. The selection between these two is not trivial; it is a critical decision that profoundly impacts experimental design, data interpretation, and ultimately, the success of your in vivo studies. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to empower you to make the most informed choice for your research.
The Fundamental Photochemistry: A Tale of Two Intermediates
Upon irradiation with UV light (typically ~350-370 nm), both alkyl and aryl diazirines extrude nitrogen gas (N₂) to form a highly reactive carbene.[8][9][10] This carbene can then rapidly insert into neighboring chemical bonds, including C-H, O-H, and N-H bonds, to form a stable covalent crosslink.[8][11][12] However, a critical side reaction competes with this process: the photoisomerization of the diazirine into a linear diazo intermediate.[10][13][14][15]
The ultimate labeling outcome is dictated by the relative contributions and reactivity of these two species: the promiscuous, short-lived carbene and the more selective, longer-lived diazo intermediate. The core difference between alkyl and aryl diazirines lies in which of these intermediates dominates their photochemistry.[14][16]
Diagram: Diazirine Photoactivation Pathways
Caption: Photochemical pathways of alkyl vs. aryl diazirines upon UV activation.
A Deep Dive into Alkyl Diazirines
Alkyl diazirines are lauded for one primary reason: their exceptionally small size.[7][8] An alkyl diazirine can be considered nearly isosteric to a methyl group, making it the photo-crosslinker of choice when minimizing steric perturbation of a parent molecule's binding affinity is paramount.[1][8] This is particularly crucial in fragment-based drug discovery or when modifying a finely tuned pharmacophore.
Mechanism and Reactivity: The defining feature of alkyl diazirine photochemistry is the significant formation of a reactive linear diazo intermediate upon photolysis.[14][16][17] This diazo compound is susceptible to protonation by acidic residues, such as aspartic and glutamic acid, especially within the microenvironment of a protein binding pocket.[14][18][19][20] This leads to a diazonium species that acts as an alkylating agent, preferentially labeling these nucleophilic side chains.[17]
This has profound consequences for data interpretation:
-
Labeling Bias: Alkyl diazirines exhibit a strong preference for labeling acidic amino acids.[14][18][21][22] If your binding site of interest is rich in Asp/Glu, this can be advantageous. However, it can also lead to misleading results if the probe crosslinks to a distal acidic residue simply because it is the most reactive species in the vicinity, not the closest.
-
pH Dependence: The reactivity is pH-dependent, as the protonation of the diazo intermediate is a key step.[14][18] This can lead to variability in crosslinking efficiency in different cellular compartments or microenvironments.
-
Membrane Proteome: This reactivity profile makes alkyl diazirines particularly effective for surveying the membrane proteome, where they can readily react with protonated carboxylic acids.[14][18][19][20][22]
A potential downside is that the alkyl carbene, when formed, can undergo rapid intramolecular rearrangements (e.g., 1,2-hydride shifts), which compete with the desired intermolecular crosslinking event and can lower overall yields.[8][17][23]
The Case for Aryl Diazirines: The Trifluoromethylphenyl Diazirine (TFP-Diazirine)
The most common and well-studied aryl diazirines are the 3-trifluoromethyl-3-phenyldiazirines (TFP-diazirines). The aromatic ring and the electron-withdrawing trifluoromethyl group confer several advantageous properties.[13][15]
Mechanism and Reactivity: Compared to their alkyl counterparts, TFP-diazirines are more photochemically robust. The substitution pattern heavily favors the direct formation of a singlet carbene over rearrangement to the diazo isomer.[8][15] This resulting carbene is highly reactive and short-lived, inserting almost indiscriminately into nearby C-H, O-H, and N-H bonds.[15][21]
This leads to a different experimental reality:
-
Broader Reactivity: TFP-diazirines provide a more faithful "snapshot" of the immediate binding pocket, as they are not biased toward a specific amino acid type and will react with hydrophobic residues.[21] This makes them excellent tools for mapping the topology of a binding site.
-
Higher Stability: TFP-diazirines generally exhibit greater thermal and chemical stability, which can be an advantage during multi-step probe synthesis.[10][13] The trifluoromethyl group also helps suppress the reactivity of any minor diazo intermediate that may form.[13]
-
Steric Hindrance: The major drawback is their size. The bulky TFP group can significantly alter the pharmacology of the parent molecule.[8][13] It is absolutely essential to validate that the probe retains biological activity comparable to the parent compound before embarking on crosslinking studies.
Head-to-Head Comparison: Choosing Your Photochemical Tool
The decision between an alkyl and an aryl diazirine should be a deliberate one, based on the specific biological question and the nature of the small molecule probe.
| Feature | Alkyl Diazirine | Aryl (TFP) Diazirine | Rationale & In Vivo Considerations |
| Size | Very Small (isosteric to -CH₃)[1][8] | Large / Bulky[8][13] | Alkyl: Ideal for small molecules, fragments, or when SAR is steep. Minimizes binding perturbation. |
| Primary Reactive Intermediate | Diazo Isomer[14][16][17] | Carbene[8][15][21] | Aryl: Carbene provides a more promiscuous and spatially precise snapshot of the binding pocket. |
| Labeling Preference | Acidic Residues (Asp, Glu)[14][18][21] | Broad (C-H, N-H, O-H bonds)[21][24] | Alkyl: Can be a pro or con. May miss non-acidic interaction sites. Useful for membrane proteins.[18][19][20] |
| pH Dependence | High[14][18] | Low | Aryl: More consistent performance across different cellular compartments and pH gradients. |
| Potential Side Reactions | Intramolecular carbene rearrangement[8][17] | Minimal | Aryl: Generally higher crosslinking efficiency due to fewer non-productive side reactions. |
| Probe Synthesis | Synthesized from ketones[8] | Can be more challenging[8] | Both have established synthetic routes, but TFP-diazirine precursors can be more complex. |
| Best Use Case | Probes where minimal size is critical; mapping interactions with acidic pockets; membrane protein profiling. | General target identification; mapping the topology of a binding site when probe activity is retained. | Choose based on a balance between maintaining biological activity and the desired labeling pattern. |
Experimental Design: A Validated Protocol for In Vivo Photo-Crosslinking
A rigorous experimental design with proper controls is the bedrock of trustworthy photoaffinity labeling. The following protocol provides a generalized workflow, highlighting key decision points related to the choice of diazirine.
Diagram: In Vivo Photo-Crosslinking Workflow
Caption: A generalized workflow for in vivo photo-crosslinking experiments.
Step-by-Step Methodology
-
Probe Synthesis and Validation:
-
Synthesize your small molecule probe containing the diazirine (alkyl or aryl) and a reporter tag (e.g., biotin or a clickable alkyne).[8]
-
Causality: The reporter tag is essential for the subsequent enrichment of crosslinked proteins from a complex biological lysate.[8][21]
-
Critical Control: Thoroughly validate that the synthesized probe retains the desired biological activity. Compare its potency/affinity (e.g., IC₅₀, Kₔ) to the parent molecule. A significant loss of activity, often seen with bulky aryl diazirines, compromises the entire experiment.
-
-
In Vivo Administration and Incubation:
-
Administer the probe to the model system (e.g., cell culture, animal model).
-
Allow sufficient time for the probe to distribute and engage with its target protein(s). This timing must be determined empirically.
-
-
Photo-Crosslinking (The Critical Step):
-
Expose the cells or target tissue to UV light. The optimal wavelength is typically ~350-370 nm.[8][24][25]
-
Causality: This light energy overcomes the activation barrier to extrude N₂ and generate the reactive intermediate.[8]
-
The duration and intensity of irradiation are critical parameters that must be optimized. Insufficient irradiation leads to low yields, while excessive irradiation can cause cellular damage and non-specific crosslinking.[8]
-
Self-Validating Controls (Mandatory):
-
No UV Control: A sample treated with the probe but not exposed to UV light. This control ensures that any observed labeling is light-dependent and not due to non-specific reactivity of the probe itself.[26]
-
Competition Control: A sample co-treated with the photo-probe and an excess (e.g., 50-100 fold) of the parent, unlabeled molecule. Specific, target-dependent crosslinking should be significantly reduced or eliminated in this sample, while non-specific background binding will persist.[8]
-
-
-
Cell Lysis and Protein Extraction:
-
Immediately following irradiation, harvest the cells or tissue and lyse them in a buffer containing detergents to solubilize proteins, including membrane proteins. Protease inhibitors are essential.
-
-
Enrichment of Crosslinked Proteins:
-
If using an alkyne-tagged probe, perform a click chemistry reaction to attach biotin.[8]
-
Use streptavidin-coated beads to enrich the biotinylated protein complexes, effectively pulling your crosslinked targets out of the complex lysate.[14]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis and Target Identification:
-
Use proteomic software to identify proteins that are significantly enriched in the UV-treated sample compared to the control samples (No UV, Competition).
-
Advanced analysis can pinpoint the specific peptide or amino acid residue that was crosslinked, providing valuable binding site information.
-
Conclusion and Future Outlook
The choice between alkyl and aryl diazirines is a strategic one, balancing the need for minimal structural perturbation against the desire for broad, unbiased reactivity. Alkyl diazirines are unparalleled when probe size is the limiting factor, offering a surgical tool that preferentially targets acidic residues. Aryl (TFP) diazirines , in contrast, are robust workhorses that provide a more comprehensive, albeit sterically challenging, map of a binding interface.
Recent advances, such as the development of novel spirocyclic dialkyldiazirines, aim to combine the small size of alkyls with the carbene-dominant reactivity of aryls, minimizing the pH-dependent labeling bias of traditional alkyl diazirines.[17][22] As our understanding of diazirine photochemistry deepens, so too will our ability to design more precise and effective probes, pushing the boundaries of what we can discover about molecular interactions in the complex theater of a living organism.
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mass spectrometric analysis of peptides cross-linked with 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
An In-Depth Comparative Guide to the Mass Spectrometric Analysis of Peptides Cross-Linked with 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine (TFTA)
This guide provides a comprehensive comparison and detailed procedural overview for researchers, scientists, and drug development professionals employing this compound (TFTA) and related diazirine compounds in cross-linking mass spectrometry (XL-MS) workflows. We will delve into the mechanistic advantages of TFTA, compare its performance against other common cross-linkers, and provide field-proven protocols for its successful application and analysis.
The Ascendancy of Diazirines in Structural Proteomics
Cross-linking mass spectrometry (XL-MS) has emerged as an indispensable tool for elucidating protein structures and mapping protein-protein interactions (PPIs) within their native context.[1][2][3] The choice of cross-linking reagent is paramount, as it dictates the type of structural information that can be obtained. While traditional cross-linkers like N-hydroxysuccinimide (NHS) esters have been workhorses in the field, they are limited by their specificity for primary amines (lysine residues and N-termini).[4][5][6] This limitation can leave vast regions of protein interfaces unprobed.
Photo-activatable cross-linkers, particularly those based on diazirines, have addressed this challenge.[7][8] The trifluoromethylphenyl diazirine (TPD) group, of which TFTA is a key example, has become especially prominent.[9][10] Upon activation with long-wave UV light (typically 350-365 nm), diazirines form highly reactive carbene intermediates.[11][12][13] This carbene reacts indiscriminately and rapidly—within nanoseconds—with any proximal C-H, O-H, or N-H bond, effectively "freezing" transient interactions and providing a high-resolution snapshot of protein topology.[4][12] The trifluoromethyl group enhances the performance of the diazirine by suppressing unwanted diazo isomerization, leading to higher cross-linking efficiency.[11]
Comparative Analysis: TFTA vs. Alternative Cross-Linkers
The efficacy of a cross-linker is determined by its reactivity, specificity, and the analytical tractability of the resulting products. Here, we compare TFTA-based photo-cross-linkers with other prevalent classes of reagents.
| Feature | TFTA (Aryl Diazirine) | Aryl Azides | NHS-Ester Cross-Linkers (e.g., BS3, DSSO) |
| Activation Method | UV Light (350-365 nm)[13][14] | UV Light (~250-300 nm) | Spontaneous reaction at alkaline pH |
| Reactive Intermediate | Carbene[13][15] | Nitrene[16] | N/A |
| Reaction Target | Non-selective: C-H, O-H, N-H bonds (all amino acids)[14][17] | Primarily C-H bonds, but with potential side reactions | Primary amines (Lysine, Protein N-terminus)[5][6] |
| Reaction Speed | Very fast (nanoseconds) upon activation[4] | Fast upon activation | Slower (minutes to hours)[4] |
| Key Advantages | - Captures transient interactions- Probes regions lacking specific residues- Reaction independent of pH[17]- Smaller and less perturbing than aryl azides[11] | - Photo-activatable- Can be non-specific | - Well-established protocols- Simpler data analysis due to defined targets- MS-cleavable versions (e.g., DSSO) simplify analysis[18] |
| Key Disadvantages | - Indiscriminate reactivity creates complex MS spectra[14][19]- Larger search space for data analysis- Requires UV activation setup | - Requires shorter, more damaging UV wavelengths- Larger, more bulky group- Lower cross-linking efficiency than diazirines | - Only targets specific residues (Lys)- Can miss interactions in Lys-poor regions- Reaction efficiency is pH-dependent[17] |
The promiscuous reactivity of TFTA is its greatest strength and its primary analytical challenge. While it provides a much higher density of structural restraints compared to residue-specific linkers, this benefit comes at the cost of increased analytical complexity.[14][19]
Experimental Workflow: From Cross-Linking to Data Analysis
A successful XL-MS experiment using a TFTA-based reagent requires meticulous attention to detail at each stage. The following workflow is designed to be a self-validating system, ensuring robust and reproducible results.
Caption: Workflow for TFTA-based cross-linking mass spectrometry.
Detailed Experimental Protocol
This protocol is adapted for a heterobifunctional cross-linker like Sulfo-SDA, which contains an NHS-ester for initial protein attachment and a diazirine for photo-cross-linking.
1. Protein Preparation and NHS-Ester Labeling:
-
Prepare the purified protein complex in a compatible buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl). The protein concentration should be optimized, typically in the range of 0.5-2 mg/mL.
-
Add the Sulfo-SDA cross-linker to the protein sample at a desired molar excess (e.g., 20- to 100-fold over the protein).
-
Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with lysine residues.[14]
2. Photo-activation of the Diazirine Moiety:
-
Place the sample on ice in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on a cold block).
-
Irradiate the sample with a UV lamp at 365 nm for 15-30 minutes.[19] The distance from the lamp should be minimized (~5 cm) to ensure efficient activation.[19]
-
Causality: Performing this step on ice is critical to dissipate heat generated by the UV lamp, preventing thermal denaturation of the protein complex.
-
3. Quenching and Sample Preparation for Digestion:
-
Quench any remaining NHS-ester reactivity by adding a primary amine-containing buffer, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 10-15 minutes.[19]
-
Precipitate the cross-linked proteins using cold acetone or perform a buffer exchange to remove excess cross-linker.[14]
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
4. Proteolytic Digestion:
-
Dilute the urea concentration to <2 M to ensure protease activity.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[3]
-
Insight: For complex samples or to increase sequence coverage, consider parallel or sequential digestions with other proteases like GluC or AspN.[20]
-
5. Enrichment of Cross-Linked Peptides:
-
Due to their low abundance, enriching for cross-linked peptides is highly recommended.[4]
-
Size Exclusion Chromatography (SEC): This method effectively separates the larger, cross-linked peptides from the smaller, linear (unmodified) peptides.
-
Strong Cation Exchange (SCX): This technique fractionates peptides based on charge, and cross-linked peptides often elute at higher salt concentrations.
6. LC-MS/MS Analysis and Fragmentation:
-
Analyze the enriched fractions using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Fragmentation Method: The choice of fragmentation is critical for identifying cross-linked peptides.
-
Higher-Energy Collisional Dissociation (HCD): This is often the preferred method for diazirine cross-links, as it provides high-quality spectra and precise localization of the cross-link site.[21]
-
Stepped-HCD: Applying multiple normalized collision energies can improve the fragmentation of both peptide backbones, which is crucial for confident identification.[18]
-
Electron-Transfer Dissociation (ETD): While useful, ETD can be less effective for the doubly-charged precursors common in cross-linking. However, combined approaches like EThcD can yield excellent sequence coverage.[21]
-
Navigating the Data Analysis Maze
The analysis of data from non-specifically cross-linked peptides requires specialized software capable of handling the combinatorial challenge of searching for all possible peptide pairs.
Caption: Logic flow for the analysis of XL-MS data.
Key Considerations for Data Analysis:
-
Search Space: The software must search for pairs of peptides from the protein database, considering the mass of the cross-linker remnant. For TFTA, this involves searching for modifications on any amino acid, dramatically increasing the search space compared to lysine-specific linkers.[14]
-
Scoring: Algorithms must be optimized to score complex MS/MS spectra containing fragment ions from two different peptide chains.[22]
-
False Discovery Rate (FDR): Rigorous FDR calculation, often using a target-decoy strategy, is essential to ensure the reliability of the identified cross-links.[17] An FDR of <5% at the residue-pair level is a common standard.[21]
Conclusion
The use of this compound (TFTA) and related photo-activatable cross-linkers represents a significant advancement in structural proteomics. The ability to initiate a rapid, non-specific cross-linking reaction with UV light allows for the capture of dynamic protein conformations and interactions that are inaccessible with traditional, residue-specific reagents.[4][14] While this power comes with increased complexity in data analysis, the detailed workflows and comparative insights provided in this guide equip researchers to harness the full potential of this technology. By carefully selecting reagents, optimizing experimental protocols, and employing specialized data analysis strategies, TFTA-based XL-MS can deliver unparalleled insights into the architecture of the proteome.
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A Guide to Validating Specific Photoaffinity Labeling: Control Experiments for Robust Target Identification
Introduction: The Criticality of Controls in Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of small molecules, making it an invaluable tool in drug discovery and chemical biology.[1][2][3] The core principle involves a photoaffinity probe, a molecule engineered with three key components: a pharmacophore that mimics the small molecule of interest, a photoreactive group, and a reporter tag for detection and enrichment.[1][4] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently cross-links the probe to its binding target.[1][4] However, the high reactivity that makes PAL effective also presents its greatest challenge: non-specific labeling.[1][5] Distinguishing a true, specific binding event from a sea of non-specific interactions is paramount for the successful application of this technique. This guide provides an in-depth comparison of essential control experiments to ensure the data generated is both accurate and reliable.
The primary obstacle in PAL is the potential for the probe to label abundant or "sticky" proteins that are not the biologically relevant targets.[1][5] Without rigorous controls, these non-specific interactions can lead to false-positive target identification, wasting significant time and resources.[5] Therefore, a well-designed PAL experiment is a self-validating system, incorporating a suite of controls to systematically eliminate ambiguity and build a strong case for a specific probe-target interaction.
Section 1: Foundational Controls for Every PAL Experiment
Before delving into more complex validation, two fundamental controls must be established to assess the basic requirements of the photo-crosslinking reaction.
No UV Control: Assessing Light-Dependent Labeling
The "No UV" control is the most basic yet crucial experiment. It verifies that the covalent labeling is strictly dependent on photoactivation. In this control, the entire experimental procedure is followed, with the single exception of the UV irradiation step.
Rationale: The ideal photoaffinity probe should be stable and non-reactive in the dark.[6] Any labeling observed in the absence of UV light indicates that the probe is inherently reactive, potentially due to an unstable photoreactive group or degradation of the probe itself. This can lead to covalent modification of proteins independent of the specific binding event, generating false positives.
Expected Outcome: No detectable labeling of proteins should occur in the "No UV" control. The presence of labeled proteins in this condition suggests a flawed probe design or experimental instability.
No Probe Control: Identifying Endogenous Biotinylated Proteins and Other Artifacts
This control involves performing the entire PAL workflow, including UV irradiation, but without the addition of the photoaffinity probe.
Rationale: When using biotin as a reporter tag, it is essential to account for endogenously biotinylated proteins within the cell lysate. These proteins will be captured by streptavidin affinity purification and can be mistaken for labeled targets. This control also helps identify any other artifacts of the workflow that might lead to a false-positive signal.
Expected Outcome: While some bands corresponding to known endogenous biotinylated proteins may be visible, there should be no signal at the molecular weight of the putative target protein.
Section 2: The Gold Standard for Specificity: The Competition Experiment
The competition experiment is the most definitive method for demonstrating that a photoaffinity probe binds to a specific site on a target protein.[1] This assay relies on the principle of competitive displacement.
Rationale: If the photoaffinity probe binds to a specific site on a target protein, pre-incubation with an excess of the unmodified, parent compound (the "competitor") will occupy these binding sites.[1] This prevents the photoaffinity probe from binding, and consequently, no covalent labeling of the target protein will occur upon UV irradiation. A dose-dependent decrease in the labeling signal with increasing concentrations of the competitor provides strong evidence for a specific interaction.[1]
Key Considerations for Competitor Selection:
-
Parent Compound: The unmodified small molecule is the ideal competitor as it possesses the same binding characteristics without the photoreactive group.[1]
-
Inactive Analogs: A structurally similar but biologically inactive analog of the parent compound can be used as a negative control competitor. This demonstrates that the competition is due to specific binding and not some non-specific effect of adding a high concentration of a small molecule.
-
Known Binders: If a known ligand for the suspected target exists, it can also be used as a competitor to further validate the binding site.
Experimental Workflow: Competition Assay
Step-by-Step Protocol for a Competition Assay
-
Prepare Samples: Set up multiple experimental tubes. For a dose-response experiment, this will include a "no competitor" control and several tubes with increasing concentrations of the competitor molecule.
-
Pre-incubation with Competitor: To the competition samples, add the competitor compound at various concentrations (e.g., 1x, 10x, 100x molar excess relative to the photoaffinity probe). Incubate for a sufficient time to allow the competitor to bind to its target.
-
Add Photoaffinity Probe: Add the photoaffinity probe to all tubes at a constant concentration. Incubate to allow the probe to bind to any available sites.
-
UV Irradiation: Expose the samples to UV light of the appropriate wavelength and duration to activate the photoreactive group.[7]
-
Enrichment and Detection: Proceed with the standard PAL workflow for enrichment of labeled proteins (e.g., using streptavidin beads for biotin-tagged probes) and subsequent analysis by SDS-PAGE and Western blotting or mass spectrometry.[8]
Data Interpretation: A significant reduction in the signal for the putative target protein in the presence of the competitor, especially in a dose-dependent manner, is a strong indicator of specific binding.[1]
| Control Experiment | Purpose | Expected Outcome for Specific Interaction | Expected Outcome for Non-Specific Interaction |
| No UV Irradiation | To confirm that labeling is light-dependent. | No labeling observed. | Labeling may be observed if the probe is inherently reactive. |
| No Photoaffinity Probe | To identify endogenously biotinylated proteins and other artifacts. | No labeling of the target protein. | No labeling of the target protein. |
| Competition with Parent Compound | To demonstrate binding to a specific site. | Dose-dependent decrease in labeling of the target. | No change in labeling intensity. |
| Competition with Inactive Analog | To show that competition is due to specific binding. | No significant decrease in labeling. | No change in labeling intensity. |
Section 3: Advanced Controls for Deeper Validation
For particularly challenging targets or when publishing in high-impact journals, additional controls can provide further layers of evidence.
Probe Titration: Assessing Saturation and Affinity
Performing the PAL experiment with a range of photoaffinity probe concentrations can provide insights into the binding affinity.
Rationale: A specific interaction should be saturable. As the probe concentration increases, the labeling of a specific target should plateau as the binding sites become fully occupied. In contrast, non-specific binding is often linear and does not show saturation at relevant concentrations. This experiment can also help determine the optimal probe concentration that maximizes specific labeling while minimizing non-specific background.
Negative Control Probe: Ruling Out Non-Specific Labeling by Probe Components
A negative control probe is a molecule that contains the photoreactive group and the reporter tag but lacks the specific pharmacophore.[4]
Rationale: This control helps to determine if the labeling is driven by the pharmacophore's affinity for the target or by non-specific interactions of the photoreactive group or linker.[5][9] If the negative control probe labels the same proteins as the active probe, it suggests that the observed interactions are not specific to the pharmacophore.
Orthogonal Validation Methods
Confirming the interaction with a completely different experimental technique provides the highest level of confidence.
Rationale: If the identified target is novel, validating the interaction with an orthogonal method is crucial. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular thermal shift assays (CETSA) can confirm a direct binding interaction between the parent compound and the identified target protein without the complexities of the PAL system.
Conclusion: A Multi-Faceted Approach to Validation
There is no single control experiment that can definitively prove a specific interaction in photoaffinity labeling. Instead, a combination of the controls described in this guide should be employed to build a comprehensive and compelling case for a specific small molecule-protein interaction. By systematically eliminating sources of non-specific binding and artifacts, researchers can have high confidence in their identified targets, paving the way for a deeper understanding of biological pathways and the development of novel therapeutics. The rigor of the control experiments directly translates to the reliability and impact of the photoaffinity labeling results.
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A Researcher's Guide to the Proteome's Hidden Interactions: Selecting a Quantitative Strategy for Diazirine Probe Off-Target Identification
In the intricate landscape of drug discovery, a small molecule's journey from a promising hit to a therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its full spectrum of interactions within the cellular proteome. While a molecule is designed for a specific on-target effect, its unintended interactions—the "off-targets"—are often responsible for unforeseen toxicity or, occasionally, beneficial polypharmacology. Diazirine-based photoaffinity probes have emerged as a powerful tool to covalently capture these interactions in their native cellular environment.[1][2] Upon photoactivation, these small, highly reactive probes form carbene intermediates that irreversibly crosslink to interacting proteins, providing a snapshot of the compound's interactome.[3][4]
However, capturing the targets is only the first step. The true challenge lies in distinguishing genuine, specific off-targets from the vast sea of non-specific background proteins that are inevitably captured. This is where the synergy of photoaffinity labeling and quantitative mass spectrometry-based proteomics becomes indispensable. By precisely quantifying the proteins enriched by the probe, we can filter out the noise and illuminate the true interaction profile.
This guide provides an in-depth comparison of the three dominant quantitative proteomics workflows—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ)—for the identification of off-targets of diazirine-based probes. We will delve into the causality behind experimental choices, present self-validating protocols, and provide comparative data to empower researchers to select the optimal strategy for their specific scientific question.
The Foundational Principle: Competition Is Key to Confidence
Before comparing the quantification methods, it is crucial to understand the core experimental design that underpins all trustworthy photoaffinity labeling studies: the competition experiment. The central logic is that a true interactor (on- or off-target) will show reduced probe labeling when the system is pre-incubated with an excess of the unmodified, parent compound. The parent compound, lacking the photoreactive diazirine, will occupy the binding site, thereby preventing the probe from accessing it. This principle is the cornerstone of a self-validating system.[5]
Key experimental controls that are non-negotiable for scientific integrity include:
-
Probe vs. Competitor: Compares protein enrichment by the probe in the presence versus the absence of the parent compound. This is the primary condition for identifying specific binders.
-
Probe vs. No Probe (DMSO): Identifies proteins that non-specifically bind to the affinity resin used for enrichment.
-
UV vs. No UV: Distinguishes proteins that are covalently captured from those that merely associate with the probe non-covalently.[5][6]
The choice of quantitative method fundamentally impacts how the ratios from these critical comparisons are measured and interpreted.
Comparative Analysis of Quantitative Proteomics Workflows
SILAC: The Gold Standard for Quantitative Accuracy
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling approach where cells are cultured in media containing either "light" (normal) or "heavy" (e.g., ¹³C, ¹⁵N) isotopes of essential amino acids, typically lysine and arginine.[7] Over several cell divisions, the heavy isotopes are fully incorporated into the proteome. This allows for the creation of two or three distinct, isotopically labeled cell populations that can be subjected to different experimental conditions before being combined.
Why Choose SILAC?
The paramount advantage of SILAC is that the different cell populations (e.g., "light" cells treated with probe + competitor vs. "heavy" cells treated with probe only) are combined at the earliest possible stage—immediately after harvesting and before cell lysis.[8] This means that every subsequent step, including lysis, affinity enrichment of labeled proteins, and digestion, is performed on a single, pooled sample. This elegantly minimizes experimental variability introduced during sample processing, leading to exceptionally high quantitative precision and reproducibility.[9][10] For off-target discovery, where subtle but significant changes in enrichment need to be reliably detected, this accuracy is invaluable.
Experimental Workflow: SILAC for Off-Target ID
Caption: SILAC workflow for competitive photoaffinity labeling.
Detailed SILAC Protocol
-
Cell Culture: Culture cells for at least 5-6 passages in SILAC DMEM deficient in L-lysine and L-arginine, supplemented with 10% dialyzed FBS and either "light" (L-Lys-HCl, L-Arg-HCl) or "heavy" ([¹³C₆, ¹⁵N₂]-L-Lys, [¹³C₆, ¹⁵N₄]-L-Arg) amino acids.[11]
-
Competition Treatment: Plate "light" and "heavy" cells. Pre-treat the "light" cells with a 50-100x excess of the parent competitor compound for 30-60 minutes. Pre-treat the "heavy" cells with vehicle (e.g., DMSO).[6]
-
Probe Incubation: Add the diazirine-alkyne probe to both "light" and "heavy" plates at the desired final concentration and incubate for 30-60 minutes.[11]
-
UV Crosslinking: Wash cells with ice-cold PBS. Place the plates on a pre-chilled surface and irradiate with 365 nm UV light for 10-20 minutes in a 4°C cold room.[6]
-
Pooling and Lysis: Scrape and harvest the "light" and "heavy" cells into a single tube. Lyse the pooled cell pellet in a buffer containing detergents (e.g., 1% SDS in PBS) and protease inhibitors.
-
Click Chemistry: To the pooled lysate, add biotin-azide, TCEP, TBTA ligand, and finally CuSO₄ to initiate the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
Affinity Enrichment: Add streptavidin-agarose beads to the lysate and incubate overnight at 4°C to capture biotinylated proteins.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion using trypsin overnight to release peptides for analysis.
-
LC-MS/MS: Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Data Analysis: Identify peptides and quantify the heavy/light (H/L) ratios. A specific off-target will show a significantly reduced H/L ratio, indicating it was outcompeted by the parent compound in the "light" sample.
TMT: The High-Throughput Multiplexing Powerhouse
Tandem Mass Tag (TMT) labeling is a chemical labeling approach performed after protein extraction and digestion.[12] Peptides from different samples are derivatized with isobaric tags. These tags have the same total mass, so labeled peptides from different samples are indistinguishable in the MS1 scan. However, upon fragmentation (MS2 or MS3), the tags release unique "reporter ions" of different masses, the intensities of which are used for relative quantification. Modern TMTpro kits allow for the multiplexing of up to 16 samples in a single MS run.[13]
Why Choose TMT?
The primary advantage of TMT is its multiplexing capability.[14] This allows for the simultaneous comparison of multiple conditions and replicates in a single LC-MS/MS run, which increases throughput and reduces instrument time. For off-target profiling, one could analyze the probe-treated sample, the competitor-treated sample, the DMSO control, and the no-UV control, along with multiple biological replicates, all within one experiment. This provides greater statistical power for hit identification.[15] However, a critical consideration is that samples are pooled after digestion and labeling. This means any variance introduced during the upstream steps of lysis and enrichment will be carried through into the final quantification, potentially impacting accuracy compared to SILAC.[9]
Experimental Workflow: TMT for Off-Target ID
Caption: TMT workflow for competitive photoaffinity labeling.
Detailed TMT Protocol
-
Cell Culture and Treatment: Culture cells under identical conditions in standard media. Prepare separate plates for each condition (e.g., Probe + Competitor, Probe + Vehicle, DMSO control).
-
UV Crosslinking and Lysis: Perform UV crosslinking on each plate individually as described for SILAC. Lyse the cells from each plate separately.
-
Protein Quantification: Accurately determine the protein concentration of each lysate.
-
Click Chemistry and Enrichment: Perform click chemistry and streptavidin enrichment on equal amounts of protein from each lysate separately.
-
Digestion: Perform on-bead trypsin digestion for each sample individually.
-
TMT Labeling: Resuspend the purified peptides from each sample in a labeling buffer (e.g., HEPES, pH 8.5). Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[16]
-
Quenching: Quench the labeling reaction by adding hydroxylamine.[13]
-
Pooling: Combine all labeled peptide samples into a single tube at a 1:1:1... ratio.
-
LC-MS/MS: Analyze the pooled, TMT-labeled peptide mixture by mass spectrometry, typically using an MS3 method to minimize ratio compression artifacts.
-
Data Analysis: Identify peptides and quantify the relative intensities of the TMT reporter ions. Specific off-targets will show a lower reporter ion intensity in the competitor-treated channel relative to the probe-only channel.
Label-Free Quantification (LFQ): The Direct and Unbiased Approach
Label-Free Quantification (LFQ) eschews isotopic or chemical labels altogether. Instead, it compares protein abundance across different samples by directly comparing the signal intensities of their constituent peptides in separate LC-MS/MS runs.[14] The two main LFQ strategies are based on measuring the peak area/intensity of precursor ions (MS1-based) or on spectral counting.[17] Data-Independent Acquisition (DIA) is an increasingly popular and robust LFQ method that systematically fragments all ions within specified mass windows, providing a comprehensive digital map of the sample's peptides.[18][19]
Why Choose LFQ?
LFQ's main appeal lies in its simplicity and cost-effectiveness; there are no expensive labeling reagents or specialized cell culture media required.[17] It also allows for the comparison of a virtually unlimited number of samples. This can be advantageous for large-scale screens or when using samples that are not amenable to metabolic labeling, such as patient-derived tissues. The primary challenge for LFQ is that each sample is processed and analyzed in a separate run. This makes the approach more susceptible to run-to-run variation in chromatography and instrument performance, demanding high levels of experimental and analytical reproducibility to achieve accurate quantification.[19]
Experimental Workflow: LFQ for Off-Target ID
Caption: LFQ workflow for competitive photoaffinity labeling.
Detailed LFQ Protocol
-
Sample Preparation: Prepare, treat, crosslink, lyse, enrich, and digest each sample individually, as described in the TMT protocol (Steps 1-5). Meticulous consistency in every step is paramount.
-
LC-MS/MS Analysis: Analyze each sample by LC-MS/MS in a separate injection. It is crucial to run the samples in a randomized order and include quality control samples to monitor system performance. A Data-Independent Acquisition (DIA) strategy is highly recommended for its reproducibility.[19]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to process the data. The software will perform retention time alignment across all runs to correct for chromatographic drift. It then identifies peptides and calculates their peak areas or intensities in each run.[20] Specific off-targets are identified as proteins whose intensity is significantly lower in the competitor-treated runs compared to the probe-only runs.
Head-to-Head Comparison and Data Presentation
To illustrate the output of these methods, consider the hypothetical identification of an off-target, Protein Kinase X (PKX), for a diazirine probe derived from Inhibitor-A.
| Feature | SILAC | TMT | Label-Free Quantification (LFQ) |
| Principle | Metabolic labeling (in vivo) | Chemical labeling (in vitro) | Intensity-based (no label) |
| Sample Pooling | Early (before lysis) | Late (after peptide labeling) | None (separate runs) |
| Quantitative Accuracy | Excellent | Good to Very Good | Good (highly dependent on reproducibility) |
| Precision/Reproducibility | Excellent[8] | Good | Moderate to Good[19] |
| Multiplexing | Low (2-3 samples) | High (up to 16 samples)[13] | Very High (unlimited samples) |
| Throughput | Low | High | High |
| Cost | High (labeled media) | High (labeling reagents) | Low (no reagents) |
| Sample Type Limitation | Only for cells that can be metabolically labeled | Any sample type | Any sample type |
| Key Advantage | Minimizes sample handling variance | High throughput and statistical power | Simplicity, cost, and flexibility |
| Key Disadvantage | Low throughput, not for tissues | Potential for ratio compression, variance from upstream processing | Susceptible to run-to-run variation |
Table 1: Objective Comparison of Quantitative Proteomics Strategies
Table 2: Representative Experimental Data for Off-Target "PKX"
| Method | Condition | Relative Abundance / Ratio | Statistical Significance (p-value) | Conclusion |
| SILAC | Probe (+Competitor) / Probe (Vehicle) | H/L Ratio = 0.15 | < 0.01 | High Confidence Off-Target. Strong competition observed. |
| TMT | Reporter Ion Intensity (AU) | Probe + Competitor: 1.5 x 10⁵Probe + Vehicle: 1.2 x 10⁶ | < 0.01 | High Confidence Off-Target. >8-fold reduction in signal with competitor. |
| LFQ (DIA) | Peptide Peak Area (AU) | Probe + Competitor: 2.2 x 10⁷Probe + Vehicle: 1.6 x 10⁸ | < 0.05 | Confident Off-Target. >7-fold reduction in signal with competitor. |
Conclusion: Selecting the Right Tool for the Job
The choice between SILAC, TMT, and LFQ is not a matter of which method is definitively "best," but which is most appropriate for the specific research question, available resources, and experimental system.
-
Choose SILAC when the highest possible quantitative accuracy is paramount and you are working with a limited number of conditions in a culturable cell line. It is the ideal choice for validating a few key off-targets or when subtle quantitative differences are expected.[10]
-
Choose TMT when you need to compare multiple conditions, concentrations, or time points simultaneously to gain a broad overview of the probe's interactome with high statistical power. It is excellent for screening and discovery phases.[15]
-
Choose LFQ when working with samples that cannot be labeled (e.g., tissues), when comparing a very large number of samples, or when budget is a primary constraint. Its success hinges on a highly stable LC-MS platform and rigorous data analysis.[19][21]
By carefully designing experiments with integral competition controls and selecting the quantitative proteomics workflow that best aligns with the scientific goals, researchers can confidently navigate the complex interactome of small molecules. This rigorous approach transforms the challenge of off-target identification from a potential pitfall into a powerful opportunity for deeper biological understanding and the development of safer, more effective therapeutics.
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A Senior Application Scientist's Guide to the Structural Analysis of Protein-Ligand Complexes Captured by Diazirine Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of cellular life, the precise interactions between proteins and ligands orchestrate nearly every biological process. Understanding these interactions at a molecular level is paramount for deciphering disease mechanisms and designing novel therapeutics. However, capturing the fleeting and often weak associations between a protein and its binding partner presents a significant technical challenge. This guide provides an in-depth, comparative analysis of diazirine-based photo-cross-linking, a powerful technique for covalently trapping these interactions, enabling their detailed structural elucidation. We will explore the fundamental principles, provide a detailed experimental workflow, and objectively compare its performance against alternative methods, supported by experimental data and field-proven insights.
The Challenge of Capturing Molecular Whispers: Why Covalent Capture is Crucial
Protein-ligand interactions are often transient, with binding affinities that make their isolation and structural characterization difficult. Traditional structural biology techniques like X-ray crystallography and cryo-electron microscopy require stable, homogenous samples, which can be challenging to obtain for dynamic complexes. This is where chemical cross-linking emerges as a vital tool, creating a stable, covalent bond between interacting molecules and effectively freezing a snapshot of their association for downstream analysis.
Diazirine Cross-Linking: Shining a Light on Transient Interactions
Among the arsenal of cross-linking technologies, diazirine-based photo-cross-linking has gained prominence due to its unique combination of small size, high reactivity upon photoactivation, and a relatively benign activation wavelength.[1]
The Mechanism: A Tale of Two Intermediates
Upon irradiation with UV light (typically around 350-370 nm), the diazirine moiety, a three-membered ring containing two nitrogen atoms, ejects nitrogen gas to form a highly reactive carbene intermediate.[2] This carbene can then insert into a wide variety of chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, found on both the ligand and the protein.[1] This broad reactivity is a key advantage, as it is not limited to specific amino acid side chains.
Recent studies have revealed a more nuanced, two-step reaction mechanism involving a diazo intermediate.[3] This longer-lived diazo species exhibits a preference for reacting with acidic residues like aspartic and glutamic acid.[3][4] By carefully tuning the UV irradiation time and intensity, researchers can favor one intermediate over the other, allowing for a degree of control over the cross-linking process.[3]
Caption: The activation of a diazirine cross-linker by UV light generates two reactive intermediates, a carbene and a diazo species, which then form covalent bonds with nearby molecules.
A Comparative Analysis: Diazirine Cross-Linking vs. The Alternatives
The choice of a structural analysis method depends on the specific biological question, the nature of the protein-ligand complex, and the available instrumentation. Here, we compare diazirine cross-linking with other commonly used techniques.
| Feature | Diazirine Cross-Linking | Formaldehyde Cross-Linking | Hydrogen-Deuterium Exchange MS (HDX-MS) | Native Mass Spectrometry |
| Principle | UV-induced covalent bond formation | Chemical cross-linking of primary amines | Measures solvent accessibility | Analysis of intact, non-covalent complexes |
| Interaction Type | Covalent capture of proximal molecules | Covalent capture of amine-containing groups | Measures conformational changes upon binding | Preserves non-covalent interactions |
| Resolution | Residue-level (Ångstroms) | Lower resolution, depends on lysine availability | Peptide-level, indirect structural information | Stoichiometry, topology, and overall shape |
| In Vivo Applicability | Yes, cell-permeable probes available | Yes, but can cause extensive fixation | Challenging due to back-exchange | Limited to soluble, stable complexes |
| Experimental Complexity | Moderate to high | Low to moderate | High | Moderate to high |
| Key Advantage | Captures transient interactions with high resolution | Simple, inexpensive, and widely used | Provides dynamic information on protein conformation | Preserves the native state of the complex |
| Key Limitation | Potential for non-specific labeling, UV-induced damage | Can trap non-specific interactions, lower resolution | Does not directly identify the binding interface | Not suitable for weak or transient interactions |
Table 1. Comparison of Diazirine Cross-Linking with Alternative Structural Analysis Techniques.
The Experimental Journey: A Step-by-Step Workflow for Diazirine Cross-Linking Mass Spectrometry
Embarking on a diazirine cross-linking experiment requires careful planning and execution. Here, we provide a detailed protocol, highlighting the rationale behind each step.
Part 1: Covalent Capture - The Cross-Linking Reaction
-
Probe Design and Synthesis: The journey begins with a ligand of interest derivatized with a diazirine moiety. The placement of the diazirine is critical to ensure it is positioned at the protein-ligand interface without significantly perturbing the binding affinity. Often, a "linker" or "spacer" arm is included to provide flexibility.[2] For subsequent identification, a "clickable" handle, such as an alkyne or azide, is frequently incorporated for the attachment of a reporter tag (e.g., biotin or a fluorescent dye).[5]
-
Incubation and Complex Formation: The diazirine-containing ligand is incubated with the target protein to allow for the formation of the non-covalent protein-ligand complex. The concentration of each component and the incubation time should be optimized to maximize the amount of bound complex.
-
UV Irradiation: The sample is then exposed to UV light at a wavelength of ~350-370 nm.[6] The duration and intensity of the irradiation are critical parameters that need to be carefully optimized. Insufficient irradiation will result in low cross-linking efficiency, while excessive exposure can lead to protein damage and non-specific cross-linking.[3] It is crucial to perform control experiments, including a no-UV control and a competition experiment with an excess of the underivatized ligand, to validate the specificity of the cross-linking.
-
Quenching and Sample Preparation: After irradiation, the reaction is quenched to deactivate any remaining reactive species. The cross-linked protein-ligand complex is then typically denatured, reduced, and alkylated in preparation for enzymatic digestion.
Caption: The initial phase of a diazirine cross-linking experiment involves probe and protein preparation, followed by UV-induced covalent capture and sample processing for mass spectrometry.
Part 2: Unveiling the Connection - Mass Spectrometry and Data Analysis
-
Enzymatic Digestion: The cross-linked complex is digested with a protease, most commonly trypsin, to generate a mixture of peptides. This mixture will contain linear (uncross-linked) peptides, cross-linked peptides (from both protein-protein and protein-ligand cross-links), and modified peptides.
-
Enrichment of Cross-Linked Peptides (Optional but Recommended): Cross-linked peptides are often present in low abundance compared to linear peptides. Therefore, an enrichment step, such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can significantly improve their detection by mass spectrometry.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. In the mass spectrometer, the peptides are ionized, and their mass-to-charge ratio is measured (MS1 scan). Selected peptide ions are then fragmented, and the masses of the fragments are measured (MS2 scan).[7]
-
Data Analysis with Specialized Software: The complex fragmentation spectra of cross-linked peptides require specialized software for their identification. Programs like pLink 2 , MeroX , and XlinkX are designed to search the MS/MS data against a protein sequence database to identify the pair of cross-linked peptides and the specific residues that are linked.[1][8][9][10] These programs consider the mass of the cross-linker and the fragmentation patterns of both peptide chains.
Caption: The second part of the workflow involves enzymatic digestion of the cross-linked complex, mass spectrometry analysis, and specialized data processing to identify the covalently linked amino acid residues.
From Data to Structure: Computational Modeling with Cross-Linking Restraints
The identified cross-links provide valuable distance restraints that can be used to model the three-dimensional structure of the protein-ligand complex.[11] This is a powerful approach, especially when high-resolution structural information is unavailable.
The general workflow for integrative structural modeling involves:
-
Defining Distance Restraints: The identified cross-links are translated into distance restraints, where the maximum distance between the alpha-carbons of the cross-linked residues is defined by the length of the cross-linker's spacer arm.
-
Computational Modeling: These distance restraints are then used in molecular modeling software, such as HADDOCK or Rosetta , to guide the docking of the ligand to the protein or to refine an existing structural model.[11] The software will search for conformations of the complex that satisfy the experimental distance restraints.
-
Model Validation: The resulting structural models are then validated against the experimental data and other biochemical information to ensure their accuracy and reliability.
Conclusion: A Powerful Tool for Illuminating the Interactome
Diazirine-based photo-cross-linking, coupled with mass spectrometry and computational modeling, provides a robust and versatile platform for the structural analysis of protein-ligand complexes. Its ability to capture transient interactions with high resolution makes it an invaluable tool for academic researchers and drug discovery professionals alike. While the experimental workflow requires careful optimization and specialized data analysis, the wealth of structural information that can be obtained offers unprecedented insights into the intricate molecular interactions that govern life. As cross-linking technologies and computational methods continue to evolve, we can expect to see even more exciting applications of this powerful approach in the years to come.
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A Comparative Guide to Trifluoromethyl-Diazirines for Photo-Affinity Labeling
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify the binding partners of small molecules, peptides, or other biological effectors.[1][2][3] The choice of the photo-reactive group is critical to the success of these experiments. Among the arsenal of available photophores, trifluoromethyl-diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines (TPDs), have gained prominence for their superior performance characteristics. This guide provides an in-depth comparison of trifluoromethyl-diazirines with other commonly used photo-reactive groups, supported by mechanistic insights and practical experimental guidance.
The Trifluoromethyl-Diazirine Advantage: Superior Stability and Reactivity
Trifluoromethyl-diazirines offer a compelling combination of chemical stability in the dark and high reactivity upon photoactivation, making them exceptionally well-suited for PAL studies.[4][5]
Key Advantages:
-
Minimized Rearrangement: Upon photoactivation, diazirines generate highly reactive carbenes. A significant challenge with some carbene precursors is their propensity to undergo unwanted intramolecular rearrangements. The introduction of a trifluoromethyl group अल्फा to the diazirine ring drastically reduces the likelihood of such side reactions, ensuring that the generated carbene is available for intermolecular cross-linking.[6]
-
High C-H Insertion Efficiency: The carbene generated from a trifluoromethyl-diazirine is a highly electrophilic singlet species.[7][8] This reactive intermediate can efficiently insert into a wide range of chemical bonds, including traditionally inert C-H bonds, as well as O-H and N-H bonds, which are abundant in biological macromolecules.[8][9][10] This broad reactivity profile increases the probability of successful cross-linking to the target protein.
-
Optimal Activation Wavelength: Trifluoromethyl-diazirines are typically activated by UV light in the 350-380 nm range.[10][11] This wavelength is long enough to minimize potential photodamage to sensitive biological samples like proteins and cells, a common concern with photophores requiring shorter wavelength activation (e.g., aryl azides).[12][13]
-
Small Steric Footprint: The diazirine group is compact, minimizing the perturbation of the parent molecule's structure and biological activity.[13] This is a crucial factor in probe design, as the goal is to study the native interaction without introducing significant artifacts.
-
Chemical Stability: Trifluoromethyl-diazirines exhibit excellent stability under a wide range of conditions encountered during chemical synthesis, purification, and biological assays, including acidic and basic environments.[6][14][15] This robustness allows for their incorporation into complex molecular scaffolds.
Head-to-Head Comparison: Diazirines vs. Alternatives
The superiority of trifluoromethyl-diazirines becomes evident when compared directly with other popular photo-reactive groups like benzophenones and aryl azides.
| Feature | Trifluoromethyl-Diazirines | Benzophenones | Aryl Azides |
| Activation Wavelength | ~350-380 nm[11] | ~350-360 nm[12] | < 300 nm[12] |
| Reactive Intermediate | Singlet Carbene[7][8] | Triplet Diradical (Ketone) | Nitrene |
| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds.[8][9] | Less reactive, primarily abstracts H-atoms from C-H bonds. | Can undergo rearrangements; less efficient C-H insertion.[14] |
| Stability (in dark) | High stability to acid, base, and many reaction conditions.[14][15] | Generally stable. | Can be reduced by thiols (e.g., DTT, glutathione). |
| Size/Steric Hindrance | Small, minimally perturbing.[13] | Bulky, can significantly alter ligand binding. | Relatively small. |
| Potential Side Reactions | Isomerization to stable diazo compound (suppressed by CF3 group).[14][16] | Can be quenched by water, leading to low cross-linking yields.[11] | Rearrangement to dehydroazepine or benzazirine.[3] |
The Mechanism: Generating a Highly Reactive Carbene
The efficacy of trifluoromethyl-diazirines lies in their clean photochemical decomposition.
Upon irradiation with UV light, the strained three-membered diazirine ring expels a molecule of nitrogen (N₂) to generate a highly reactive carbene intermediate. A potential side reaction is the isomerization to a linear diazoalkane. While this diazo intermediate is less reactive and generally undesirable for PAL, the presence of the electron-withdrawing trifluoromethyl group significantly suppresses this pathway, favoring the direct formation of the productive carbene species.[14][16] This carbene then rapidly inserts into nearby bonds of the target biomolecule, forming a stable covalent linkage.
Caption: A typical experimental workflow for PAL.
Step-by-Step Methodology:
-
Probe Incubation:
-
Incubate the biological sample (e.g., 1 mg of cell lysate protein) with the photo-affinity probe at a predetermined concentration (e.g., 1-10 µM).
-
Perform the incubation in the dark at 4°C for 30-60 minutes to allow the probe to bind to its target(s).
-
Self-Validating Control: In a parallel sample, include a 100-fold excess of the parent, unlabeled SMI to compete for binding. This will be used to identify specific vs. non-specific interactions.
-
-
UV Cross-linking:
-
Place the samples in a suitable container (e.g., a 24-well plate) on ice.
-
Irradiate the samples with UV light (~365 nm) for 1-15 minutes. The optimal time should be determined empirically to maximize labeling while minimizing sample damage. [12] * Causality: The UV energy cleaves the N=N bond in the diazirine, releasing N₂ gas and generating the carbene, which then cross-links to proximal amino acid residues.
-
-
Reporter Tag Conjugation (for Alkyne Probes):
-
If your probe has an alkyne handle, perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction to attach a reporter tag, such as azide-biotin. [13] * This step is performed after cross-linking to avoid potential interference of the bulky biotin tag with the initial binding event.
-
-
Protein Enrichment:
-
Add streptavidin-conjugated beads to the samples and incubate to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with stringent buffers (e.g., containing high salt and/or detergents) to remove non-covalently bound and non-specifically labeled proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using a protease like trypsin.
-
Collect the resulting peptides for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. Proteins that are significantly enriched in the probe-treated sample compared to the negative control and the competition sample are considered high-confidence targets.
-
Applications in Drug Discovery and Chemical Biology
The unique properties of trifluoromethyl-diazirines have led to their widespread adoption in identifying and validating drug targets, mapping binding sites, and understanding complex biological interactions. [1][17][18]
-
Target Identification: They are instrumental in deconvoluting the mechanism of action of compounds identified through phenotypic screens. [18]* Interactome Profiling: PAL experiments can reveal not only the primary target but also "off-target" interactions, providing crucial information for drug safety and polypharmacology studies. [1]* Binding Site Mapping: When combined with advanced mass spectrometry techniques, the precise location of the covalent modification can be identified, revealing the ligand's binding site on the protein. [3]
Conclusion
Trifluoromethyl-diazirines represent the current state-of-the-art for photo-affinity labeling. Their combination of high stability, small size, favorable activation wavelength, and efficient, predictable reactivity via a carbene intermediate provides a robust tool for researchers. [5]Compared to alternatives like benzophenones and aryl azides, they offer a superior profile for generating high-quality, specific data in complex biological systems. By understanding the underlying chemistry and employing rigorous experimental design, scientists can leverage the power of trifluoromethyl-diazirines to illuminate molecular interactions and accelerate the pace of drug discovery.
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Beyond the Link: A Guide to Validating Cross-Linking Sites with Mutagenesis and Biochemical Assays
In the intricate world of cellular machinery, understanding how proteins interact is paramount to deciphering biological function and dysfunction. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique, providing a snapshot of protein-protein interactions (PPIs) and conformational states within their native context.[1] It casts a wide net, identifying proximal amino acid residues and suggesting interaction interfaces. However, an XL-MS hit is not the final word; it is a highly informed hypothesis that demands rigorous validation.
The Central Dogma of Cross-Link Validation: From Proximity to Functionality
A chemical cross-linker tethers amino acids that are spatially close, providing distance constraints that are invaluable for structural modeling.[2] But proximity does not inherently equal a biologically significant interaction. Transient, non-functional encounters can be captured, leading to false positives. The core objective of validation is, therefore, to demonstrate that the residues identified by XL-MS are not just proximal but are indeed part of a functional binding interface. The most direct way to test this is to perturb the interface and observe the consequences.
This is where site-directed mutagenesis becomes the linchpin of the validation process. By systematically mutating the identified amino acids, we can directly assess their contribution to the stability and function of the protein complex.
Experimental Workflow for Cross-Link Validation
The overall workflow is a logical progression from the initial XL-MS discovery to definitive biochemical confirmation.
Figure 1. A generalized workflow for the validation of cross-linking sites.
Part 1: Perturbing the Interface with Site-Directed Mutagenesis
Site-directed mutagenesis allows for the precise alteration of the genetic code to substitute specific amino acids.[3] The goal is to introduce mutations that are likely to disrupt the interaction without causing global misfolding of the protein.
Causality in Mutant Design: Choosing the Right Substitution
The choice of which amino acid to substitute for the original is critical. A poorly chosen mutation might have no effect or, conversely, destabilize the entire protein, leading to ambiguous results.
-
Alanine Scanning: The most common initial approach is to mutate the residue to Alanine. Alanine is a small, neutral amino acid that removes the specific side chain functionality beyond the β-carbon, effectively testing the importance of that side chain's chemical properties (e.g., charge, size, hydrogen bonding capacity) in the interaction.[4]
-
Charge Reversal/Neutralization: If the cross-linked residue is charged (e.g., Lysine, Arginine, Aspartate, Glutamate), mutating it to a residue with the opposite charge (e.g., Lysine to Glutamate) can be a powerful way to disrupt an electrostatic interaction. Alternatively, mutating it to a neutral residue like Alanine can also test the importance of the charge.
-
Size Alteration: For bulky hydrophobic residues (e.g., Phenylalanine, Tryptophan) that might be part of a hydrophobic core at the interface, mutation to a smaller residue like Alanine or a larger one can probe the steric requirements of the interaction.
Detailed Protocol: Site-Directed Mutagenesis
This protocol is based on the popular QuikChange™ method.[5]
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
- The mutation should be in the center of the primer with ~10-15 bases of correct sequence on both sides.
- The melting temperature (Tm) of the primers should be ≥ 78°C.
- Primers should have a GC content of at least 40% and terminate in one or more C or G bases.
2. PCR Amplification:
- Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary errors.[5]
- Use a low amount of plasmid template (5-50 ng) to reduce the background of the original, unmutated plasmid.
- Reaction Mix Example:
- 5 µL of 10x reaction buffer
- 1 µL of dNTP mix (10 mM)
- 1.25 µL of forward primer (10 µM)
- 1.25 µL of reverse primer (10 µM)
- 1 µL of plasmid template (10 ng/µL)
- 1 µL of high-fidelity DNA polymerase
- Add ddH₂O to a final volume of 50 µL.
- Cycling Conditions (Example):
- Initial Denaturation: 95°C for 30 sec
- 12-18 Cycles:
- Denaturation: 95°C for 30 sec
- Annealing: 55-60°C for 1 min
- Extension: 68°C for 1 min/kb of plasmid length
- Final Extension: 68°C for 5 min
3. DpnI Digestion:
- Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
- Incubate at 37°C for 1-2 hours.
- Causality: DpnI specifically digests methylated and hemimethylated DNA. The template plasmid, having been isolated from a methylation-competent E. coli strain, will be digested. The newly synthesized, mutated DNA is unmethylated and will remain intact.[5]
4. Transformation:
- Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
- Plate on an appropriate antibiotic selection plate.
5. Sequence Verification:
- Isolate plasmid DNA from several resulting colonies.
- Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing. This step is non-negotiable for trustworthiness.
Part 2: Probing the Consequences with Biochemical Assays
Once you have your wild-type (WT) and mutant proteins, you can test how the mutation affects the interaction. Co-immunoprecipitation (Co-IP) and Pull-Down assays are the workhorses for this purpose.[6][7]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in vivo or in situ by using an antibody to capture a specific protein ("bait") from a cell lysate, thereby also capturing any proteins bound to it ("prey").[8]
Figure 2. Conceptual workflow of a Co-Immunoprecipitation experiment.
Detailed Protocol: Co-Immunoprecipitation and Western Blot Analysis
1. Cell Culture and Lysis:
- Transfect cells to express your tagged WT or mutant "bait" protein and the interacting "prey" protein.
- Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with mild detergent like NP-40 or Triton X-100). Include protease and phosphatase inhibitors.
- The choice of lysis buffer is a critical variable; harsh detergents can disrupt weaker interactions.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes to reduce non-specific binding.
- Incubate the pre-cleared lysate with an antibody specific to the bait protein (or its tag) for 2-4 hours or overnight at 4°C.
- Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
3. Washing:
- Pellet the beads and wash them 3-5 times with lysis buffer. This step is crucial for removing non-specifically bound proteins. The stringency of the washes (e.g., salt concentration) can be optimized.
4. Elution and Analysis:
- Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Perform a Western blot: Probe the membrane with a primary antibody against the "prey" protein to see if it was co-precipitated.
- It is essential to also probe a separate blot (or strip and re-probe the same one) for the "bait" protein to confirm that it was successfully immunoprecipitated in all samples.[9]
Pull-Down Assay
A pull-down assay is an in vitro technique similar to Co-IP, but it typically uses a purified, tagged "bait" protein immobilized on affinity beads to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins.[10][11] This method is particularly useful for confirming a direct interaction.[10]
Comparison of Validation Assays
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay |
| Context | In vivo / In situ (within cell lysate) | In vitro |
| Bait | Endogenously or exogenously expressed protein | Purified, tagged protein |
| Interaction | Can detect direct or indirect interactions (part of a larger complex) | Primarily used to confirm direct interactions |
| Strengths | Physiologically more relevant context; detects existing complexes | Cleaner system, less background; confirms direct binding |
| Weaknesses | Higher background; may not distinguish direct from indirect binding | May miss interactions that require cellular context or co-factors |
Interpreting the Results: A Self-Validating System
The power of this approach lies in the comparison between the WT and mutant proteins. Your experimental setup must include the right controls to make the data interpretable and trustworthy.[12][13]
-
Positive Control: The Co-IP/Pull-down using the WT bait protein. This demonstrates that the interaction occurs under your experimental conditions.[12]
-
Negative Controls:
-
Mutant Bait: The Co-IP/Pull-down using the mutant bait protein. A significant reduction or complete loss of the "prey" signal compared to the WT is the desired result, confirming the importance of the mutated residue.
-
Isotype Control (for Co-IP): An immunoprecipitation using a non-specific antibody of the same isotype to ensure the capture is specific to your bait protein.[8]
-
Beads Only Control: A mock IP with just the beads to check for non-specific binding of the prey protein to the beads themselves.[14]
-
-
Input Control: A sample of the cell lysate that has not undergone immunoprecipitation. This is run on the Western blot to confirm that the "prey" protein is present in all lysates at comparable levels.
Expected Outcomes on a Western Blot
A successful validation experiment would yield a Western blot that looks something like this:
-
Input Lanes: Strong bands for the prey protein in all lanes (WT, Mutant, Control), showing equal expression.
-
IP: WT Bait Lane: A clear band for the prey protein, confirming the interaction.
-
IP: Mutant Bait Lane: A significantly weaker or absent band for the prey protein, indicating the mutation disrupted the interaction.
-
IP: Isotype/Beads Only Lane: No band for the prey protein, demonstrating the specificity of the assay.
The combination of a positive result with the WT protein and a negative (or reduced) result with the mutant protein provides strong evidence that the cross-linked residue is critical for the interaction.
Conclusion
Cross-linking mass spectrometry is a premier tool for generating hypotheses about protein interaction networks. However, the data it produces are fundamentally about proximity. To elevate these findings to functional biological insights, a validation strategy rooted in mutagenesis and biochemical analysis is essential. By systematically perturbing the putative interface through site-directed mutagenesis and assessing the impact on the interaction using robust methods like Co-IP or pull-down assays, researchers can build a compelling, evidence-based case for the biological significance of their findings. This rigorous, multi-faceted approach ensures the scientific integrity of the data and paves the way for a deeper understanding of the complex molecular interactions that govern life.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically-grounded protocol for the safe deactivation and disposal of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, a potent and versatile photoaffinity labeling reagent. As a Senior Application Scientist, my objective is to equip you not just with a procedure, but with the causal understanding necessary to handle this reactive compound with confidence and precision.
The Core Principle: Understanding Diazirine's Inherent Instability
This compound belongs to a class of strained three-membered heterocyclic compounds.[1] Its utility in chemical biology stems from its ability to be photolytically decomposed into a highly reactive carbene intermediate upon irradiation with UV light (typically 350-370 nm).[2][3] This decomposition also releases nitrogen gas.[2]
However, this reactivity is not limited to controlled photochemical experiments. Diazirines can also decompose thermally.[4][5] The decomposition process, whether by light or heat, can proceed through the formation of a carbene, a diazo intermediate, or a combination of both, depending on the substituents on the diazirine ring.[5][6] The trifluoromethylaryl structure of this specific compound is designed to generate a reactive carbene.[7][8] It is this inherent instability and the generation of highly reactive, indiscriminate intermediates that mandates a controlled deactivation protocol prior to disposal. The primary goal of any disposal procedure is to safely and irreversibly convert the diazirine into a less hazardous, stable species before it enters the institutional waste stream.
Hazard Assessment and Personal Protective Equipment (PPE)
While comprehensive toxicity data for this specific compound is limited, safety data sheets (SDS) for structurally similar diazirines, such as the meta-isomer, indicate that it should be treated as a hazardous substance.[9] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[9][10] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
The following table summarizes the mandatory PPE for all deactivation and disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the reagent, solvents, and quenching solutions which can cause serious eye damage.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential irritation.[9] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Flame-retardant and chemical-resistant lab coat | Shields skin and personal clothing from accidental spills. A closed-front coat is required.[11] |
| Respiratory | Not required if handled exclusively within a fume hood | A certified respirator may be necessary for spill cleanup outside of a fume hood, per institutional EHS guidelines.[12] |
Deactivation and Disposal Workflow
The following workflow provides a logical pathway for managing all forms of this compound waste. The core of this process is chemical quenching to neutralize the reactive diazirine moiety.
Caption: Disposal workflow for this compound.
Experimental Protocol: Chemical Quenching
This protocol is designed to deactivate the diazirine by promoting its decomposition under controlled conditions, where the resulting carbene is immediately trapped. An acidic protic solvent is effective for this purpose.
1. Preparation of Quenching Solution:
-
Prepare a solution of 1 M hydrochloric acid (HCl) in isopropanol. This can be done by carefully adding the appropriate amount of concentrated HCl to isopropanol in a flask cooled in an ice bath.
-
Rationale: The acid catalyzes the decomposition of the diazirine, and the isopropanol acts as both a solvent and a trap for the resulting carbene intermediate through O-H bond insertion.
2. Deactivation of Bulk Reagent / Concentrated Solutions:
-
In a suitably sized round-bottom flask equipped with a magnetic stir bar, place an excess of the 1 M HCl in isopropanol quenching solution (aim for at least a 10-fold molar excess of isopropanol and HCl relative to the diazirine).
-
Cool the quenching solution to 0 °C using an ice-water bath.
-
Slowly, add the diazirine-containing waste solution dropwise to the stirring, cooled quenching solution.
-
CAUTION: The decomposition of diazirine releases nitrogen gas.[2] Ensure the addition is slow to control the rate of gas evolution and prevent foaming or splashing. A slight exotherm may be observed.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Let the solution stir for a minimum of 12 hours to ensure complete deactivation.
3. Deactivation of Contaminated Labware:
-
Rinse all contaminated glassware, syringes, and other non-disposable items three times with a small volume of ethanol or isopropanol.
-
Collect this rinsate. This rinsate must be treated as hazardous waste and deactivated using the bulk reagent procedure described above.
-
For single-use items (pipette tips, gloves, etc.), collect them in a designated, sealed, and puncture-proof solid hazardous waste container. Do not attempt to rinse these items.
4. Waste Segregation and Containerization:
-
Once the quenching reaction is complete, transfer the deactivated solution to a designated hazardous waste container.
-
The container must be made of a chemically resistant material. High-Density Polyethylene (HDPE) or borosilicate glass are excellent choices.[13][14]
-
Label the container clearly with "Hazardous Waste," the full chemical names of the contents (e.g., "Quenched this compound in Isopropanol/HCl"), and the approximate concentrations.
5. Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9][12] Never pour diazirine waste, quenched or unquenched, down the drain.[15]
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.
-
Isolate: Restrict access to the spill area.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if necessary.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[16]
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers handling 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine. As a photo-reactive crosslinking agent, this compound is invaluable in chemical biology and drug development for identifying molecular interactions. However, its utility is derived from its inherent reactivity, which necessitates a comprehensive understanding and rigorous application of safety measures to protect laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Assessment: Understanding the Inherent Risks
This compound belongs to a class of compounds characterized by a strained three-membered ring containing a nitrogen-nitrogen double bond.[1] This structural feature is the source of both its utility and its hazards. Safe handling begins with a clear understanding of the risks involved.
-
Photoreactivity and Carbene Generation: The primary function of diazirines is to serve as precursors to highly reactive carbenes upon irradiation with UV light (typically ~350-365 nm).[2][3] These carbenes can insert into C-H, N-H, and O-H bonds, making them excellent tools for photoaffinity labeling.[2] However, this high reactivity means that unintended exposure to light can generate these indiscriminate intermediates, posing a significant hazard.
-
Potential for Energetic Decomposition: The strained ring system makes diazirine compounds potentially thermally labile.[1] While many trifluoromethyl-substituted diazirines exhibit greater stability than their aliphatic counterparts, the potential for energetic decomposition, especially when heated or in the presence of impurities, cannot be dismissed.[4][5] It is best practice to treat all diazirines as potentially explosive and handle them with appropriate caution.[4]
-
Chemical Irritation: Safety Data Sheets (SDS) for structurally similar compounds, such as 3-(m-Tolyl)-3-(trifluoromethyl)-3H-diazirine, indicate hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[6] Therefore, preventing direct contact is a primary safety objective.
Table 1: Summary of Key Hazards
| Hazard | Underlying Cause | Primary Risk |
|---|---|---|
| Uncontrolled Reactivity | Generation of highly reactive carbene species.[3] | Covalent modification of unintended biological molecules (i.e., the researcher), potential for rapid energy release. |
| Light Sensitivity | Photolytic cleavage of the diazirine ring upon UV exposure.[2] | Initiation of hazardous reactions upon exposure to ambient or artificial light sources. |
| Thermal Instability | Inherent strain of the three-membered ring.[1] | Potential for rapid decomposition or explosion, especially upon heating. |
| Irritation | Chemical properties of the compound and its potential breakdown products. | Causes irritation to skin, eyes, and the respiratory system.[6] |
The Foundational Defense: Engineering Controls and Core PPE
Before any personal protective equipment is selected, the primary engineering control must be in place. All manipulations of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood to ensure adequate ventilation and containment.[1][7]
The following core PPE ensemble is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[8] Standard safety glasses, even with side shields, do not provide adequate protection against splashes.
-
Required for Splash/Explosion Risk: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashes, energetic reactions, or vessel pressurization.[9]
-
-
Hand Protection:
-
Glove Type: Chemically resistant nitrile or neoprene gloves are recommended.[1] Always check the manufacturer's glove compatibility charts for breakthrough times with solvents in use.
-
Best Practice: Double-gloving provides an additional layer of protection against contamination and is recommended.[8] If the outer glove is contaminated, it can be removed without exposing the skin. Gloves must be inspected for pinholes or tears before each use and changed immediately upon contact with the chemical.[9]
-
-
Body Protection:
-
A flame-resistant laboratory coat is the standard for handling reactive compounds.[1] It should be fully buttoned to cover as much skin as possible.[9]
-
Long pants and closed-toe, closed-heel shoes are required to protect the lower body from potential spills.[8] Polyester and other synthetic fabrics that can melt and adhere to the skin should be avoided.[9]
-
Operational Plans and Task-Specific PPE
Different laboratory procedures carry unique risks. The following protocols integrate specific PPE choices into a step-by-step workflow to ensure maximum safety.
Protocol 1: Weighing and Solution Preparation
This procedure involves handling the neat, solid compound, which requires careful containment to avoid generating dust.
-
Preparation: Don the core PPE ensemble (double nitrile gloves, chemical splash goggles, flame-resistant lab coat).
-
Location: Perform all work within a chemical fume hood. Place a weigh paper or boat on an analytical balance inside the hood.
-
Aliquotting: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.
-
Transfer: Carefully add the weighed compound to the reaction vessel or vial, which already contains the solvent. This minimizes the risk of the solid becoming airborne.
-
Dissolution: Cap the vessel securely and gently swirl or stir to dissolve.
-
Cleanup: Immediately dispose of the used weigh boat and any contaminated materials (e.g., disposable spatula tips) into a designated, sealed waste container within the fume hood.
Protocol 2: Conducting a Photochemical Reaction
This is the highest-risk step, as it involves the intentional activation of the diazirine. The primary dangers are exposure to high-intensity UV light and the potential for an uncontrolled reaction.
Below is a workflow diagram illustrating the key safety checkpoints for this procedure.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
